4-Ethoxy-2,6-diacetylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLMVOIEUSWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Pathways of 4-Ethoxy-2,6-diacetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-2,6-diacetylpyridine is a promising, yet underexplored, heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a central pyridine core flanked by two acetyl groups and possessing an electron-donating ethoxy group at the 4-position, suggests intriguing possibilities for its use as a versatile building block. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, offering a strategic analysis of two primary approaches: a late-stage ethoxylation strategy and an early-stage functionalization of a pre-ethoxylated pyridine core. Each proposed pathway is grounded in established principles of organic chemistry, supported by analogous transformations reported in peer-reviewed literature. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related pyridine derivatives.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The target molecule, this compound, combines the electron-withdrawing nature of the acetyl groups, which can act as handles for further functionalization or as key pharmacophoric features, with the electron-donating ethoxy group, which can modulate the overall electron density of the ring and influence intermolecular interactions. This unique combination makes it a compelling target for synthesis.
Proposed Synthetic Strategies
Given the absence of a direct, published synthesis for this compound, this guide outlines two logical and scientifically sound synthetic approaches. The choice between these pathways will likely depend on the availability of starting materials, desired scale, and the specific research and development context.
Pathway 1: Late-Stage Ethoxylation via Nucleophilic Aromatic Substitution
This strategy focuses on first constructing the 2,6-diacetylpyridine core and subsequently introducing the ethoxy group at the 4-position. This approach leverages the well-documented synthesis of 2,6-diacetylpyridine and the activating effect of the acetyl groups on the pyridine ring.
Logical Framework for Pathway 1
dot digraph "Pathway 1: Late-Stage Ethoxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2,6-Lutidine"]; B [label="Pyridine-2,6-dicarboxylic Acid"]; C [label="4-Hydroxy-pyridine-2,6-dicarboxylic Acid"]; D [label="4-Chloro-pyridine-2,6-dicarboxylic Acid"]; E [label="4-Chloro-2,6-diacetylpyridine"]; F [label="this compound (Target)"];
A -> B [label="Oxidation"]; B -> D [label="Chlorination & Activation"]; C -> D [label="Chlorination"]; D -> E [label="Acetylation"]; E -> F [label="Nucleophilic Aromatic Substitution (SNAr) with Ethoxide"]; } mendot
Caption: A logical workflow for the late-stage ethoxylation pathway.
Step-by-Step Experimental Considerations for Pathway 1
Step 1a: Synthesis of Pyridine-2,6-dicarboxylic Acid from 2,6-Lutidine
The synthesis of the 2,6-diacetylpyridine scaffold often commences with the oxidation of commercially available 2,6-lutidine.[1] This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[1] The reaction typically involves heating the reactants in an aqueous medium, followed by acidification to precipitate the dicarboxylic acid.
Step 1b: Chlorination and Activation of the 4-Position
To facilitate the introduction of the ethoxy group, the 4-position of the pyridine ring must be rendered susceptible to nucleophilic attack. A common strategy is the introduction of a good leaving group, such as a halogen. This can be a challenging step and may require multi-step sequences. One potential route involves the nitration of pyridine-2,6-dicarboxylic acid, followed by reduction to the 4-aminopyridine derivative, and then a Sandmeyer-type reaction to introduce a chlorine or bromine atom. A more direct approach, if feasible, would be the direct halogenation of the pyridine-2,6-dicarboxylic acid, though this may suffer from regioselectivity issues.
A more direct precursor, if available, would be 4-hydroxypyridine-2,6-dicarboxylic acid. This could potentially be synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The hydroxyl group can then be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 1c: Formation of 4-Chloro-2,6-diacetylpyridine
With 4-chloro-pyridine-2,6-dicarboxylic acid in hand, the next step is the conversion of the carboxylic acid groups to acetyl groups. A common method involves a two-step process: first, the conversion of the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride or oxalyl chloride.[2] The resulting diacyl chloride can then be reacted with a suitable organometallic reagent, such as dimethylcadmium (Cd(CH₃)₂) or by using a palladium-catalyzed coupling reaction with an organotin or organoboron reagent. A more direct, albeit potentially lower-yielding, approach is the reaction of the dicarboxylic acid with an excess of methyllithium.[3][4] The existence of 4-Chloro-2,6-diacetylpyridine in chemical databases suggests its successful synthesis, making this a key, albeit challenging, step.[5]
Step 1d: Nucleophilic Aromatic Substitution with Ethoxide
This is the final and key step in this pathway. The electron-withdrawing acetyl groups at the 2 and 6 positions strongly activate the 4-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6][7] The reaction would involve treating 4-chloro-2,6-diacetylpyridine with a source of ethoxide ions, such as sodium ethoxide (NaOEt) in ethanol. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
| Parameter | Typical Conditions for SNAr on Activated Pyridines |
| Nucleophile | Sodium ethoxide or potassium ethoxide |
| Solvent | Ethanol, Dimethylformamide (DMF) |
| Temperature | 50-100 °C |
| Reaction Time | 2-24 hours |
Pathway 2: Early-Stage Ethoxylation and Subsequent C-H Functionalization
This alternative strategy introduces the ethoxy group at an earlier stage, starting with a 4-ethoxypyridine derivative. The acetyl groups are then introduced in the final steps. This approach avoids the potentially harsh conditions required for the late-stage functionalization of a deactivated pyridine ring.
Logical Framework for Pathway 2
dot digraph "Pathway 2: Early-Stage Ethoxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="4-Chloropyridine"]; B [label="4-Ethoxypyridine"]; C [label="2,6-Dibromo-4-ethoxypyridine"]; D [label="4-Ethoxy-2,6-di(lithiated)pyridine"]; E [label="this compound (Target)"];
A -> B [label="SNAr with Ethoxide"]; B -> C [label="Bromination"]; C -> D [label="Lithium-Halogen Exchange"]; D -> E [label="Reaction with Acetylating Agent"]; } mendot
Caption: A logical workflow for the early-stage ethoxylation pathway.
Step-by-Step Experimental Considerations for Pathway 2
Step 2a: Synthesis of 4-Ethoxypyridine
The starting material for this pathway is 4-ethoxypyridine. This can be readily synthesized from 4-chloropyridine via a nucleophilic aromatic substitution reaction with sodium ethoxide. This is a well-established and high-yielding reaction.
Step 2b: Bromination of 4-Ethoxypyridine
The next step involves the introduction of leaving groups at the 2 and 6 positions to facilitate the subsequent introduction of the acetyl groups. Direct bromination of 4-ethoxypyridine can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The ethoxy group is an activating group, which should direct the bromination to the ortho positions (C2 and C6). The compound 2,6-Dibromo-4-ethoxypyridine is documented, indicating the feasibility of this step.[8]
Step 2c: Lithium-Halogen Exchange
With 2,6-dibromo-4-ethoxypyridine in hand, a double lithium-halogen exchange can be performed to generate a highly reactive dilithiated intermediate. This is typically achieved by treating the dibromopyridine with two equivalents of a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).
Step 2d: Introduction of Acetyl Groups
The dilithiated intermediate is then quenched with a suitable acetylating agent to introduce the two acetyl groups. A variety of reagents can be used for this purpose, including acetyl chloride, acetic anhydride, or N,N-dimethylacetamide (DMA). The reaction must be carefully controlled to avoid side reactions.
| Parameter | Typical Conditions for Lithiation and Acetylation |
| Lithiation Reagent | n-Butyllithium or tert-Butyllithium |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | -78 °C |
| Acetylating Agent | Acetyl chloride, Acetic anhydride, N,N-Dimethylacetamide |
| Reaction Time | 1-4 hours |
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product, this compound, will require purification and thorough characterization to confirm its identity and purity.
-
Purification: Common purification techniques for this type of compound include column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent may also be an effective method for obtaining a highly pure product.
-
Characterization: The structure of the final compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence and connectivity of the ethoxy and acetyl groups on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups of the acetyl functions and the C-O stretching of the ethoxy group.
-
Conclusion and Future Outlook
References
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BenchChem. 2,6-Dibromo-4-ethoxypyridine | 52311-44-1.
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OIST Groups. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).
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ChemicalBook. 2,6-Diacetylpyridine synthesis.
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ChemicalBook. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis.
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Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
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Wikipedia. 2,6-Diacetylpyridine.
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Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
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ResearchGate. (PDF) Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
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An In-depth Technical Guide to 4-Ethoxy-2,6-diacetylpyridine and its Progenitor, 2,6-Diacetylpyridine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-diacetylpyridine, a pivotal building block in coordination chemistry and pharmaceutical synthesis. In the absence of extensive literature on 4-Ethoxy-2,6-diacetylpyridine, this document further presents a prospective analysis of this derivative. By leveraging established principles of organic chemistry, we extrapolate the anticipated impact of a 4-ethoxy substituent on the parent molecule's spectroscopic signature, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these important pyridine scaffolds.
Part 1: The Foundational Scaffold - 2,6-Diacetylpyridine
Introduction
2,6-Diacetylpyridine (DAP) is a white, crystalline solid organic compound that is soluble in organic solvents.[1] Its structure, featuring a pyridine ring symmetrically substituted with two acetyl groups, makes it a highly versatile precursor in the synthesis of a wide range of ligands, particularly in the field of coordination chemistry.[1] These ligands have been instrumental in the development of catalysts and materials with novel electronic and magnetic properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-diacetylpyridine is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molar Mass | 163.176 g/mol | [1] |
| Melting Point | 79-82 °C | [3][4] |
| Boiling Point | 126 °C at 6 mmHg | [3][4] |
| Appearance | White to off-white crystalline needles or powder | [3][4] |
| Solubility | Soluble in water, chloroform, and DMSO. | [3][4] |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of 2,6-diacetylpyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-diacetylpyridine is characterized by its simplicity due to the molecule's symmetry. It typically displays a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3- and 5-positions. The methyl protons of the two acetyl groups appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the different carbons of the pyridine ring, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-diacetylpyridine is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the range of 1680-1750 cm⁻¹.[5]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 2,6-diacetylpyridine will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]
Synthesis of 2,6-Diacetylpyridine
Several synthetic routes to 2,6-diacetylpyridine have been reported. A common and effective method involves the Claisen condensation.[1][2]
Experimental Protocol: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation [7][8]
Objective: To synthesize 2,6-diacetylpyridine from 2,6-dicarbethoxypyridine.
Materials:
-
2,6-dicarbethoxypyridine
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dicarbethoxypyridine in anhydrous toluene.
-
Add sodium ethoxide to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Slowly add ethyl acetate via the dropping funnel to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2,6-diacetylpyridine.
Causality: The Claisen condensation is an effective method for forming carbon-carbon bonds. In this case, the enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl groups of 2,6-dicarbethoxypyridine. The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl acetate to form the reactive enolate. Anhydrous conditions are necessary to prevent the hydrolysis of the base and the ester starting material.[2]
Caption: Synthetic scheme for 2,6-diacetylpyridine.
Reactivity and Applications
The two acetyl groups in 2,6-diacetylpyridine are reactive sites that can undergo a variety of chemical transformations. A particularly important reaction is the Schiff base condensation with primary amines.[1] This reaction is a cornerstone for the synthesis of a vast family of multidentate ligands, such as diiminopyridine (DIP) ligands.[1] These ligands form stable complexes with a wide range of metal ions, and these complexes have found applications in:
-
Medicinal Chemistry: As potential therapeutic agents, including antimycobacterial and anticancer agents.[9][10]
-
Materials Science: In the development of novel materials with interesting magnetic and optical properties.
Caption: Reactivity of 2,6-diacetylpyridine.
Part 2: Prospective Analysis of this compound
Electronic Effects of the 4-Ethoxy Group
An ethoxy group (-OEt) at the 4-position of a pyridine ring acts as an electron-donating group (EDG) through resonance (+R effect), while it is weakly electron-withdrawing through induction (-I effect).[3] The resonance effect, which involves the delocalization of the lone pair of electrons on the oxygen atom into the pyridine ring, is generally dominant for alkoxy groups in the para position.[3] This increased electron density will have a significant impact on the molecule's properties.
Plausible Synthetic Routes
The synthesis of this compound would likely start from a precursor that already contains the 4-alkoxy functionality. A plausible approach would be the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a pyridine ring, followed by the introduction or modification of the acetyl groups at the 2- and 6-positions. A potential synthetic strategy is outlined below.
Proposed Protocol: Synthesis of this compound
Objective: To propose a synthetic route for this compound.
Plausible Starting Material: 4-Chloro-2,6-dicarbethoxypyridine (hypothetical, but accessible from 4-chloropicolinic acid derivatives).
Procedure:
-
Alkoxylation: React 4-chloro-2,6-dicarbethoxypyridine with sodium ethoxide in a suitable solvent like DMSO or ethanol to displace the chloride and form 4-ethoxy-2,6-dicarbethoxypyridine. This type of reaction is known for the synthesis of 4-alkoxypyridines.[4]
-
Claisen Condensation: Subject the resulting 4-ethoxy-2,6-dicarbethoxypyridine to a Claisen condensation with ethyl acetate and a strong base (e.g., sodium ethoxide) in an inert solvent like toluene, analogous to the synthesis of 2,6-diacetylpyridine.
-
Workup and Purification: Follow a standard acidic workup and purification by column chromatography to isolate the target compound, this compound.
Justification: This proposed route leverages well-established reactions in pyridine chemistry. The nucleophilic substitution of a 4-halopyridine is a common method for introducing alkoxy groups.[4] The subsequent Claisen condensation on the ester groups at the 2- and 6-positions is a logical step to form the desired diacetyl functionality.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties
The introduction of the ethoxy group is expected to alter the physical properties of the parent compound.
| Property | Predicted Change for this compound | Rationale |
| Molecular Weight | Increased | Addition of a C₂H₅O group. |
| Melting Point | Likely lower | The introduction of the flexible ethoxy group may disrupt the crystal packing of the parent molecule. |
| Boiling Point | Increased | Higher molecular weight and increased polarity. |
| Solubility | Increased solubility in nonpolar organic solvents | The ethyl group increases the lipophilicity of the molecule. |
Anticipated Spectroscopic Data
The electron-donating ethoxy group will cause predictable shifts in the spectroscopic data compared to 2,6-diacetylpyridine.
-
¹H NMR Spectroscopy: The ethoxy group will introduce two new signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The electron-donating nature of the ethoxy group will cause an upfield shift (to lower ppm values) of the signals for the protons on the pyridine ring, particularly the adjacent protons at the 3- and 5-positions.[3]
-
¹³C NMR Spectroscopy: New signals for the methylene and methyl carbons of the ethoxy group will be observed. The carbon at the 4-position will experience a significant downfield shift due to the direct attachment to the electronegative oxygen atom, while the carbons at the 2-, 3-, 5-, and 6-positions will experience upfield shifts due to the increased electron density from the resonance effect.
-
Infrared (IR) Spectroscopy: In addition to the characteristic C=O stretch of the acetyl groups, the IR spectrum will show strong C-O stretching bands, typically in the region of 1250-1000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will be observed at a higher m/z value corresponding to the molecular weight of this compound. The fragmentation pattern may show a characteristic loss of an ethyl group or an ethoxy radical.
Expected Reactivity and Applications
The increased electron density on the pyridine ring due to the 4-ethoxy group will influence its reactivity.
-
Reactivity of the Pyridine Ring: The pyridine ring will be more susceptible to electrophilic substitution reactions compared to 2,6-diacetylpyridine, although the acetyl groups are deactivating. The nitrogen atom's basicity is also expected to increase.
-
Reactivity of the Acetyl Groups: The reactivity of the acetyl groups in reactions like the Schiff base condensation should not be significantly altered, allowing for the synthesis of a new family of ligands.
-
Potential Applications: The introduction of the ethoxy group provides a handle for further functionalization and can modulate the electronic properties of the resulting metal complexes. This could lead to:
-
Fine-tuning of Catalytic Activity: The electron-donating group can influence the electronic properties of the metal center in catalysts, potentially leading to enhanced activity or selectivity.
-
Modified Pharmacological Profiles: In medicinal chemistry, the addition of an ethoxy group can impact a molecule's lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties.
-
New Materials: The altered electronic properties could be exploited in the design of new luminescent materials or sensors.
-
Conclusion
2,6-Diacetylpyridine is a well-established and versatile building block with significant applications in various fields of chemistry. While its 4-ethoxy derivative remains a largely unexplored compound, this guide provides a robust, theory-based projection of its chemical properties and potential. The prospective analysis of this compound presented here offers a roadmap for its synthesis, characterization, and exploration in the development of new catalysts, pharmaceuticals, and materials.
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Introduction: The Pyridine Core in Modern Chemistry
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential of 2,6-Diacetylpyridine Scaffolds: A Case Study on the Prospective Molecule 4-Ethoxy-2,6-diacetylpyridine
The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its presence in numerous FDA-approved drugs underscore its importance as a framework for designing biologically active molecules.[1] Within this class, 2,6-diacetylpyridine (DAP) serves as a critical intermediate, prized for its versatile reactivity and its role as a precursor to complex ligands used in coordination chemistry and catalysis.[2][3] This guide will provide a comprehensive overview of the synthesis and characterization of 2,6-diacetylpyridine. Furthermore, it will extend these principles to a prospective derivative, this compound, offering a scientifically grounded exploration of its synthesis, expected properties, and potential applications for researchers and drug development professionals.
Part 1: Synthesis and Mechanism of 2,6-Diacetylpyridine (DAP)
The synthesis of 2,6-diacetylpyridine is a well-established process, typically achieved through a Claisen condensation reaction.[2][3] This method offers a reliable and scalable route to this important diketone intermediate.
Causality Behind Experimental Choices:
The Claisen condensation is the method of choice due to the accessibility of the starting materials and the efficiency of the carbon-carbon bond formation. The reaction hinges on the generation of a carbanion from ethyl acetate, which then acts as a nucleophile. The choice of a strong base, such as sodium ethoxide or metallic sodium, is critical to deprotonate the α-carbon of ethyl acetate, initiating the condensation.[3][4] The subsequent hydrolysis and decarboxylation steps are necessary to remove the ester group and yield the final diketone.
Detailed Synthetic Protocol:
A common synthetic route starts from pyridine-2,6-dicarboxylic acid.[3]
-
Esterification: Pyridine-2,6-dicarboxylic acid is first converted to its corresponding diethyl ester, 2,6-dicarbethoxypyridine, typically by reaction with ethanol in the presence of an acid catalyst.
-
Claisen Condensation: The resulting diester is then subjected to a Claisen condensation with ethyl acetate using a strong base like sodium ethoxide.[4] Anhydrous conditions are crucial, as the presence of water or ethanol can significantly reduce the yield.[3]
-
Hydrolysis and Decarboxylation: The intermediate β-keto ester is hydrolyzed and subsequently decarboxylated, usually with acidic workup, to afford 2,6-diacetylpyridine.[2]
An alternative approach involves the direct reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide.[2]
Caption: Synthetic workflow for 2,6-Diacetylpyridine via Claisen condensation.
Part 2: Structural Elucidation and Physicochemical Properties
The definitive identification of a synthesized molecule relies on a suite of analytical techniques. For 2,6-diacetylpyridine, these methods provide a clear "fingerprint" of its molecular structure.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy of DAP reveals characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl groups. The pyridine protons typically appear as a triplet and a doublet in the aromatic region (around 8.00-8.22 ppm), while the methyl protons present as a sharp singlet (around 2.80 ppm).[5]
-
¹³C NMR spectroscopy complements the proton data, showing distinct resonances for the carbonyl carbons, the aromatic carbons of the pyridine ring, and the methyl carbons.[5]
-
-
Mass Spectrometry (MS): The mass spectrum of 2,6-diacetylpyridine shows a prominent molecular ion peak (M+) corresponding to its molecular weight (163.17 g/mol ).[5][6] The fragmentation pattern, often showing a base peak at m/z 43 (corresponding to the acetyl group), provides further structural confirmation.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the region of 1680-1710 cm⁻¹.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molar Mass | 163.17 g/mol | [6] |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 79-82 °C | |
| Boiling Point | 126 °C at 6 mmHg |
Part 3: Prospective Analysis of this compound
Proposed Synthesis:
A plausible synthetic route would begin with a commercially available or synthesized 4-ethoxypyridine derivative, such as 4-ethoxy-2,6-lutidine.
-
Oxidation: The methyl groups of 4-ethoxy-2,6-lutidine would be oxidized to carboxylic acids to form 4-ethoxy-pyridine-2,6-dicarboxylic acid. This is a common transformation for lutidine derivatives.[2]
-
Esterification and Condensation: Following the established protocol for DAP, the resulting dicarboxylic acid would be esterified and then subjected to a Claisen condensation with ethyl acetate to yield the target molecule, this compound.
Caption: A proposed synthetic pathway for this compound.
Predicted Spectroscopic Properties:
The introduction of a 4-ethoxy group is expected to induce predictable shifts in the spectroscopic data compared to the parent DAP molecule.
-
¹H NMR: The two remaining aromatic protons on the pyridine ring (at positions 3 and 5) would likely appear as a singlet due to chemical equivalence, shifted upfield relative to the protons in DAP due to the electron-donating nature of the ethoxy group. New signals corresponding to the ethoxy group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons—would also be present.
-
¹³C NMR: The carbon at the 4-position would experience a significant downfield shift due to its attachment to the oxygen atom. The other ring carbons would also show shifts reflecting the electronic influence of the substituent.
-
Mass Spectrometry: The molecular weight would increase to 207.22 g/mol , and this would be reflected in the molecular ion peak.
Part 4: Potential Applications in Drug Discovery and Materials Science
The 2,6-diacetylpyridine scaffold is a valuable building block for creating ligands for transition metal complexes, which have applications as catalysts.[3] The acetyl groups are readily condensed with amines to form bis(imino)pyridyl ligands.[3] The introduction of a 4-ethoxy group could modulate the electronic properties of such ligands, potentially fine-tuning the catalytic activity of their metal complexes.
In the realm of drug discovery, pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and psychotropic effects.[1][7][8] For instance, certain thioalkyl derivatives of pyridine have shown significant anxiolytic and sedative properties.[7] Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(hydrazone) have been investigated as potential anti-proliferative agents.[9] The functionalization of the pyridine ring, as in the case of this compound, offers a strategy to expand the chemical space for biological screening. The ethoxy group could influence properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.
Workflow for Biological Screening:
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A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2,6-diacetylpyridine
This guide provides an in-depth technical analysis of the expected spectroscopic data for 4-Ethoxy-2,6-diacetylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a molecule combining the features of a pyridine ring, two acetyl groups, and an ethoxy substituent, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization. Pyridine and its derivatives are of considerable biological and pharmaceutical importance, making a thorough understanding of their structure essential.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and substitution pattern of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy will provide crucial information about the number of different types of protons and their neighboring environments. For this compound, we anticipate a spectrum revealing the ethoxy group, the acetyl methyl protons, and the protons on the pyridine ring.
Expected ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (H-3, H-5) | ~8.0 - 8.2 | d | 2H | The protons at the 3 and 5 positions are chemically equivalent and will appear as a doublet due to coupling with the H-4 proton (which is absent in the target molecule). However, in this symmetrically substituted pyridine, we expect a singlet for these two protons. |
| Acetyl-CH₃ | ~2.7 | s | 6H | The six protons of the two equivalent methyl groups of the acetyl substituents are expected to appear as a sharp singlet. |
| Ethoxy-CH₂ | ~4.2 | q | 2H | The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons. |
| Ethoxy-CH₃ | ~1.5 | t | 3H | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons. |
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4] However, for pyridine derivatives, aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts in the proton resonances, which can be useful for resolving overlapping signals.[5] It is important to note that chemical shifts can be dependent on solvent, concentration, and temperature.[6]
-
Reference Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal set to 0 ppm.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[2]
Expected ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Acetyl) | ~198 | The carbonyl carbons of the acetyl groups are expected to be significantly downfield. |
| C-4 (Ethoxy-substituted) | ~165 | The carbon atom of the pyridine ring attached to the ethoxy group will be deshielded. |
| C-2, C-6 (Acetyl-substituted) | ~155 | The carbon atoms of the pyridine ring bearing the acetyl groups will also be downfield. |
| C-3, C-5 | ~115 | The carbon atoms at the 3 and 5 positions of the pyridine ring are expected to be the most upfield of the aromatic carbons. |
| Ethoxy-CH₂ | ~65 | The methylene carbon of the ethoxy group will be deshielded by the adjacent oxygen atom. |
| Ethoxy-CH₃ | ~15 | The methyl carbon of the ethoxy group will be the most upfield signal. |
| Acetyl-CH₃ | ~26 | The methyl carbons of the acetyl groups will appear in the aliphatic region. |
Experimental Workflow for NMR Analysis:
Caption: A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups and the aromatic pyridine ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aromatic ketone is a very strong and sharp absorption.[7] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[7] |
| C=N, C=C (Pyridine Ring) | 1550 - 1610 | Medium to Strong | Aromatic rings exhibit characteristic stretching vibrations in this region. |
| C-O (Ether) | 1200 - 1250 | Strong | The C-O stretching of the ethoxy group is expected to be a strong band. |
| C-H (sp³ - CH₃, CH₂) | 2850 - 3000 | Medium | These bands correspond to the stretching vibrations of the methyl and methylene groups. |
| C-H (sp² - Aromatic) | 3000 - 3100 | Weak to Medium | The C-H stretching vibrations of the pyridine ring appear at higher frequencies than sp³ C-H stretches. |
Self-Validating Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet or a thin film of the compound on a salt plate.
-
Background Scan: Run a background spectrum of the empty sample holder to subtract atmospheric CO₂ and water vapor absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Interpretation:
-
Confirm the presence of a strong carbonyl absorption in the 1680-1700 cm⁻¹ region.[7]
-
Identify the aromatic C=C and C=N stretching bands.
-
Locate the strong C-O stretching band for the ethoxy group.
-
Observe the aliphatic and aromatic C-H stretching vibrations.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under electron impact (EI) or other ionization methods.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₃NO₃), which is 207.23 g/mol .
-
Major Fragmentation Pathways: The fragmentation of pyridine derivatives can be complex, often involving the loss of substituents and rearrangements.[8][9][10]
-
Loss of a methyl group (-CH₃): A peak at m/z 192, resulting from the cleavage of a methyl group from one of the acetyl substituents.
-
Loss of an acetyl group (-COCH₃): A peak at m/z 164, corresponding to the loss of an entire acetyl group.
-
Loss of an ethoxy radical (-OC₂H₅): A peak at m/z 162.
-
Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can lead to a variety of smaller ions.[8]
-
Logical Relationship in Mass Spectrometry Analysis:
Caption: Predicted fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation. The predicted data, based on established principles and analysis of analogous compounds, serves as a reliable guide for researchers. By following the outlined experimental protocols and interpretative strategies, scientists can confidently elucidate the structure of this and other novel substituted pyridine derivatives, ensuring the integrity and validity of their research in drug discovery and materials science.
References
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- Pyridine-d5. Sigma-Aldrich.
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- NMR Solvent Data Chart.
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An In-Depth Technical Guide to 2,6-Diacetylpyridine and the Prospective Synthesis of 4-Ethoxy-2,6-diacetylpyridine
This technical guide provides a comprehensive overview of 2,6-diacetylpyridine, a versatile heterocyclic organic compound, and explores the prospective synthesis of its novel derivative, 4-ethoxy-2,6-diacetylpyridine. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical properties, synthesis, and applications of functionalized pyridine derivatives.
Core Compound: 2,6-Diacetylpyridine
2,6-Diacetylpyridine (DAP) is a key building block in organic synthesis, particularly in the fields of coordination chemistry and materials science.[1] Its pyridine core and two acetyl functional groups make it a valuable precursor for a wide range of more complex molecules.[2]
Identifiers and Physical Properties
A summary of the key identifiers and physical properties of 2,6-diacetylpyridine is provided in the table below.
| Identifier/Property | Value | Reference(s) |
| CAS Number | 1129-30-2 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one) | [1] |
| Appearance | White to off-white crystalline needles or powder | [3][4] |
| Melting Point | 79-82 °C | [3][4] |
| Boiling Point | 126 °C at 6 mmHg | [4] |
| Solubility | Soluble in water, chloroform, and DMSO | [2][3] |
Spectroscopic Data
The structural characterization of 2,6-diacetylpyridine is well-documented through various spectroscopic techniques.
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy is a key technique for confirming the structure of DAP.
-
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule.
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbonyl groups of the acetyl moieties.
Synthesis of 2,6-Diacetylpyridine
The synthesis of 2,6-diacetylpyridine has been well-established and can be achieved through several routes. A common and effective method involves the oxidation of 2,6-lutidine followed by a Claisen condensation.[1]
Caption: Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine.
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Applications of 2,6-Diacetylpyridine
2,6-Diacetylpyridine is a versatile precursor for a variety of ligands used in coordination chemistry.[1] Its ability to form stable complexes with metal ions makes it valuable in catalysis and the development of novel materials.[5]
One of the most significant applications of DAP is in the synthesis of diiminopyridine (DIP) ligands through Schiff base condensation with substituted anilines.[1] These ligands are of great interest due to their ability to stabilize a wide range of metal oxidation states.[1]
Furthermore, DAP is utilized in the synthesis of macrocyclic ligands, which are important in various fields, including bioinorganic chemistry and catalysis.[1] It also serves as a starting material for the synthesis of thiosemicarbazone derivatives with potential applications as anti-mycobacterial agents.[3]
Prospective Synthesis of this compound
Caption: Proposed synthesis of this compound.
Rationale for the Proposed Synthetic Route
The proposed synthesis begins with chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), a readily available starting material. The key steps are:
-
Formation of 4-Hydroxy-2,6-diacetylpyridine: This intermediate can be synthesized from chelidamic acid. The carboxylic acid groups are first converted to esters. Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the di-tertiary alcohol, which upon oxidation would provide the desired diketone. A more direct approach could be the reaction of the diester with the Grignard reagent to form the di-ketone, though careful control of stoichiometry would be necessary.
-
Williamson Ether Synthesis: The hydroxyl group at the 4-position of the pyridine ring can then be converted to an ethoxy group via a Williamson ether synthesis.[2][4][6][7] This reaction involves the deprotonation of the hydroxyl group with a mild base, such as potassium carbonate, followed by nucleophilic attack on an ethylating agent, like ethyl iodide.[2][4][6][7]
An alternative approach would be a nucleophilic aromatic substitution on a 4-halo-2,6-diacetylpyridine precursor. However, the synthesis of this precursor might be more complex than the proposed route starting from chelidamic acid.
Experimental Protocols
Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine
Step 1: Oxidation of 2,6-Lutidine to Dipicolinic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-lutidine in water.
-
Slowly add potassium permanganate (KMnO₄) in portions while stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.
-
After the addition is complete, reflux the mixture for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dipicolinic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry.
Step 2: Esterification of Dipicolinic Acid
-
Suspend the dipicolinic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a weak base (e.g., NaHCO₃).
-
Extract the diethyl dipicolinate with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diester.
Step 3: Claisen Condensation and Decarboxylation
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add the diethyl dipicolinate followed by dry ethyl acetate.
-
Reflux the mixture for several hours.
-
After the condensation is complete, add an aqueous acid solution and heat the mixture to effect decarboxylation.
-
Cool the reaction mixture and extract the 2,6-diacetylpyridine with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Hydroxy-2,6-diacetylpyridine from Chelidamic Acid (Conceptual)
-
Esterification: Convert chelidamic acid to its diethyl ester using standard esterification conditions (e.g., ethanol, catalytic H₂SO₄, reflux).
-
Grignard Reaction: React the diethyl ester of chelidamic acid with an excess of methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere. This is expected to form the di-tertiary alcohol. Subsequent oxidation would be required to yield the diketone. Note: This step requires careful optimization to favor the formation of the diketone over the tertiary alcohol.
Step 2: Williamson Ether Synthesis of this compound
-
Dissolve the synthesized 4-hydroxy-2,6-diacetylpyridine in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of anhydrous potassium carbonate (K₂CO₃) to the solution to act as the base.
-
Add ethyl iodide (EtI) as the ethylating agent.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Safety and Handling
2,6-Diacetylpyridine is a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,6-Diacetylpyridine is a valuable and versatile building block with a well-established synthetic protocol and a wide range of applications, particularly in coordination chemistry. While its 4-ethoxy derivative is not yet described in the literature, this guide provides a scientifically sound and plausible synthetic route based on established organic reactions. The proposed synthesis offers a pathway for researchers to access this novel compound, which may exhibit interesting properties and find applications in the development of new functional materials and bioactive molecules. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the target molecule.
References
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Wikipedia. 2,6-Diacetylpyridine. [Link]
-
The Good Scents Company. 2,6-diacetyl pyridine. [Link]
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LookChem. 2,6-Diacetylpyridine 1129-30-2. [Link]
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Dalton Transactions. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. [Link]
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OmanTrs. Acetylide-Functionalized Mono Pyridine Ancillary Sensitizer Ligands and their Europium(III) ?-diketonate Complexes For Opto-electronic Applications. [Link]
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Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]
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YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
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Navigating the Frontier of Ligand Design: A Technical Guide to the Potential of 4-Ethoxy-2,6-diacetylpyridine
Therefore, this guide will adopt a dual approach to provide a scientifically rigorous and practical resource for researchers, scientists, and drug development professionals. Firstly, it will lay a comprehensive foundation by examining the well-documented chemistry of the parent molecule, 2,6-diacetylpyridine , a cornerstone in ligand design. Secondly, it will build upon this foundation to offer a prospective analysis of the 4-ethoxy derivative, hypothesizing its synthesis, properties, and potential applications based on established chemical principles. This document is designed to be both a review of established knowledge and a roadmap for future research into this promising, yet uncharted, territory.
Part 1: The Archetype - 2,6-Diacetylpyridine as a Ligand Precursor
2,6-Diacetylpyridine (DAP) is a versatile organic compound that serves as a pivotal precursor in the synthesis of a vast array of ligands, particularly for coordination chemistry.[1][2] Its utility stems from the presence of three key features: a central pyridine nitrogen atom and two flanking acetyl groups. This arrangement provides an excellent framework for creating multidentate ligands capable of forming stable complexes with a wide variety of metal ions.[1]
Synthesis of 2,6-Diacetylpyridine
The synthesis of 2,6-diacetylpyridine has been approached through several routes, with the Claisen condensation being a prominent method.[3][4][5]
A Common Synthetic Pathway:
A widely employed synthesis begins with the oxidation of 2,6-lutidine to form dipicolinic acid. This is followed by esterification to yield the corresponding diester. The crucial step involves a Claisen condensation of the diester with a suitable acetyl source, followed by decarboxylation to afford the desired 2,6-diacetylpyridine.[6]
An alternative approach involves the direct reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide (Grignard reagent).[6]
Illustrative Synthetic Workflow for 2,6-Diacetylpyridine:
Caption: A generalized workflow for the synthesis of 2,6-diacetylpyridine.
Coordination Chemistry of 2,6-Diacetylpyridine Derivatives
The true potential of 2,6-diacetylpyridine is unlocked through its derivatization, most commonly via Schiff base condensation of its acetyl groups with various amines.[7][8] This modularity allows for the creation of a diverse library of ligands with varying denticity, donor atoms, and steric bulk. These ligands have been instrumental in the development of complexes with applications in catalysis, materials science, and medicinal chemistry.[1][9][10][11]
The resulting iminopyridine ligands are particularly noteworthy for their ability to stabilize a wide range of metal oxidation states and for their applications in polymerization catalysis.[12]
Part 2: A Prospective Analysis of 4-Ethoxy-2,6-diacetylpyridine as a Ligand
While direct experimental data for this compound is scarce, we can project its properties and potential based on the established chemistry of 4-alkoxypyridines and the known coordination behavior of the 2,6-diacetylpyridine framework.
Hypothetical Synthesis of this compound
The introduction of an ethoxy group at the 4-position of the pyridine ring would likely precede the formation of the diacetyl functionalities. A plausible synthetic strategy would involve the nucleophilic substitution of a suitable leaving group at the 4-position of a pyridine precursor with an ethoxide source.
Proposed Synthetic Approach:
A general method for the synthesis of 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with the corresponding alcohol in the presence of a base.[13] This approach could be adapted for the synthesis of 4-ethoxypyridine, which could then be further functionalized to introduce the 2,6-diacetyl groups.
Hypothetical Synthetic Workflow for this compound:
Caption: A proposed synthetic pathway for this compound.
The Anticipated Influence of the 4-Ethoxy Group on Ligand Properties
The introduction of a 4-ethoxy group is expected to significantly modulate the electronic properties of the pyridine ring and, consequently, the resulting ligand.
-
Electronic Effects: The ethoxy group is an electron-donating group through resonance. This would increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially leading to stronger metal-ligand bonds. This enhanced electron-donating ability could influence the redox properties of the resulting metal complexes, making them more electron-rich.
-
Steric Effects: The ethoxy group is relatively small and located at the 4-position, away from the coordinating acetyl groups. Therefore, it is not expected to exert a significant steric influence on the immediate coordination sphere of the metal ion.
Potential Applications of this compound Metal Complexes
The unique electronic properties imparted by the 4-ethoxy group could open up new avenues for the application of metal complexes derived from this ligand.
-
Catalysis: The electron-rich nature of the ligand could enhance the catalytic activity of its metal complexes in various reactions, such as CO2 reduction and polymerization.[14] The increased electron density at the metal center could facilitate oxidative addition steps in catalytic cycles.
-
Medicinal Chemistry: The modification of the ligand backbone can have a profound impact on the biological activity of metal complexes.[15][16] The introduction of the ethoxy group could alter the lipophilicity and bioavailability of the complexes, potentially leading to enhanced antimicrobial or anticancer properties.[9][11]
-
Materials Science: The ability to fine-tune the electronic properties of the ligand is crucial in the design of functional materials, such as luminescent probes and magnetic materials.[17][18] The 4-ethoxy substituent could be used to modulate the photophysical and magnetic properties of the corresponding metal complexes.
Part 3: Experimental Protocols (Based on Analogous Compounds)
Given the absence of specific protocols for this compound, this section provides representative, validated procedures for the synthesis of the parent 2,6-diacetylpyridine and a general method for the preparation of 4-alkoxypyridines. These protocols serve as a starting point for researchers venturing into the synthesis of the target compound.
Synthesis of 2,6-Diacetylpyridine (DAP)
(Adapted from established Claisen condensation methodologies) [5][19]
-
Esterification of Dipicolinic Acid: A mixture of dipicolinic acid, ethanol, and a catalytic amount of sulfuric acid in a suitable solvent (e.g., toluene) is refluxed with azeotropic removal of water to yield diethyl 2,6-pyridinedicarboxylate.
-
Claisen Condensation: The resulting diester is then subjected to a Claisen condensation with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium metal.
-
Hydrolysis and Decarboxylation: The reaction mixture is then acidified and heated to induce hydrolysis and decarboxylation, yielding 2,6-diacetylpyridine.
-
Purification: The crude product is purified by recrystallization or column chromatography.
General Synthesis of 4-Alkoxypyridines
(Adapted from Hajhussein, A. N. et al.) [13]
-
Reaction Setup: To a solution of the desired alcohol in a suitable solvent such as DMSO, powdered sodium hydroxide is added.
-
Addition of Pyridine Precursor: 4-Chloropyridine hydrochloride is then added to the reaction mixture.
-
Reaction Conditions: The mixture is heated and stirred under an inert atmosphere (e.g., argon) overnight.
-
Workup and Purification: After cooling, water is added, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Conclusion and Future Outlook
While this compound remains a molecule of hypothetical potential at present, the foundational knowledge of its parent compound, 2,6-diacetylpyridine, combined with established synthetic methodologies for 4-alkoxypyridines, provides a clear and rational path for its future exploration. The anticipated electronic modulation by the 4-ethoxy group suggests that its corresponding metal complexes could exhibit novel and enhanced properties, making it a compelling target for researchers in catalysis, medicinal chemistry, and materials science. This guide serves as a call to the scientific community to embark on the synthesis and characterization of this promising ligand, thereby expanding the rich and versatile chemistry of pyridine-based coordination compounds.
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The Versatility of 2,6-Diacetylpyridine in Chemical Applications. (URL: [Link])
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Hajhussein, A. N., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, (vii), 225-235. (URL: [Link])
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Leveraging 2,6-Diacetylpyridine as a Ligand Precursor in Catalysis. (URL: [Link])
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Antimicrobial and genotoxic activity of 2,6-diacetylpyridine bis(acylhydrazones) and their complexes with some first transition series metal ions. X-ray crystal structure of a dinuclear copper(II) complex. Scilit. (URL: [Link])
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. (URL: [Link])
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Manganese clusters derived from a 2,6-diacetylpyridine dioximato ligand: structure and magnetic study. Dalton Transactions. (URL: [Link])
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Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility. (URL: [Link])
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Tetradentate metal complexes derived from cephalexin and 2,6-diacetylpyridine bis(hydrazone): Synthesis, characterization and antibacterial activity. PubMed. (URL: [Link])
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Manganese Clusters Derived From a 2,6-diacetylpyridine Dioximato Ligand: Structure and Magnetic Study. PubMed. (URL: [Link])
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Crystal structure of diaqua-2,6-diacetylpyridine-bis(acetylhydrazone)copper(II) complex dinitrate hydrate, 2·H2O. ResearchGate. (URL: [Link])
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Reaction of coordinated ligand-IV. Synthesis and characterization of some lanthanide complexes of 2,6-diacetylpyridine 2. (URL: [Link])
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Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. NIH. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
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Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. PubMed. (URL: [Link])
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Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones). PubMed. (URL: [Link])
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A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. ResearchGate. (URL: [Link])
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Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions. (URL: [Link])
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A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan. (URL: [Link])
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(PDF) An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. ResearchGate. (URL: [Link])
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Synthesis and crystal structure of catena-poly[[tetra-μ-acetato-copper(II)]-μ-6-ethoxy-N2,N4-bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine]. NSF Public Access Repository. (URL: [Link])
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Synthesis and crystal structure of catena-poly[[tetra-μ-acetato-copper(II)]-μ-6-ethoxy-N2,N4-bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine]. PMC. (URL: [Link])
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Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. (URL: [Link])
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Regioselective synthesis and crystal structure of ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, C13H16O6S2. ResearchGate. (URL: [Link])
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Medicinal Chemistry. ACS Axial. (URL: [Link])
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Bioinspired Binickel Catalyst for Carbon Dioxide Reduction: The Importance of Metal–ligand Cooperation. PMC. (URL: [Link])
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New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: Synthesis, characterization, cytotoxic activity and DNA binding ability. ResearchGate. (URL: [Link])
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"4-Ethoxy-2,6-diacetylpyridine" starting material for synthesis
An In-depth Technical Guide to 4-Ethoxy-2,6-diacetylpyridine as a Versatile Starting Material for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, widely recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds and functional materials.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a favored building block in drug discovery.[4] Within this class of heterocycles, 2,6-diacetylpyridine stands out as a particularly valuable precursor. Its twin acetyl groups serve as versatile handles for constructing complex molecular architectures, most notably the diiminopyridine (DIP) ligands that have revolutionized the field of catalysis.[5][6][7]
The strategic functionalization of the pyridine ring offers a powerful tool to modulate the steric and electronic properties of these derivatives, thereby fine-tuning their function. The introduction of an alkoxy group, such as ethoxy, at the 4-position is of particular interest. The electron-donating nature of the ethoxy group can significantly influence the reactivity of the acetyl groups and the coordination properties of the pyridine nitrogen.
This guide provides a comprehensive technical overview of this compound, a novel yet highly promising starting material. In the absence of direct literature for this specific molecule, this document presents a plausible and robust synthetic pathway, details its expected reactivity, and explores its potential applications as a sophisticated building block for researchers in drug development and materials science.
Part 1: Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established methodologies for the separate construction of the 4-alkoxypyridine and the 2,6-diacetylpyridine motifs. The proposed pathway begins with a commercially available and versatile starting material, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).
Synthetic Workflow Diagram
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Esterification of Chelidamic Acid
The initial step involves the Fischer esterification of the dicarboxylic acid to protect the carboxyl groups and increase solubility in organic solvents for subsequent steps.
-
Protocol:
-
Suspend chelidamic acid (1.0 eq) in absolute ethanol (10-15 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 eq) catalytically.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Diethyl 4-hydroxy-2,6-pyridinedicarboxylate.
-
-
Causality: The use of excess ethanol as the solvent drives the equilibrium towards the ester product. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.
Step 2: Chlorination of the 4-Hydroxy Group
The hydroxyl group is a poor leaving group and must be converted to a better one, such as a chloride, to facilitate nucleophilic substitution.
-
Protocol:
-
To the crude Diethyl 4-hydroxy-2,6-pyridinedicarboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (3-5 eq).
-
Heat the mixture to 80-100 °C for 2-4 hours.
-
Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize with a sodium carbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate to yield Diethyl 4-chloro-2,6-pyridinedicarboxylate.
-
-
Causality: Reagents like POCl₃ are effective for converting heteroaromatic hydroxyl groups into chlorides, a standard transformation in pyridine chemistry.[8]
Step 3: Nucleophilic Substitution to Form the Ether
This step introduces the desired ethoxy group at the 4-position via an SNAr reaction.
-
Protocol:
-
Prepare sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Diethyl 4-chloro-2,6-pyridinedicarboxylate (1.0 eq), dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution.
-
Heat the mixture to reflux for 4-8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield Diethyl 4-ethoxy-2,6-pyridinedicarboxylate.
-
-
Causality: 4-chloropyridines are highly susceptible to nucleophilic aromatic substitution.[9][10] Sodium ethoxide is a strong nucleophile and base, readily displacing the chloride. Using ethanol as the solvent ensures the presence of the ethoxide nucleophile.
Step 4: Claisen Condensation to Form the Diacetyl Groups
The final step is a double Claisen condensation to convert the diester into the target diketone.[11][12]
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, add sodium metal (5.0 eq) to dry toluene.
-
Add a solution of Diethyl 4-ethoxy-2,6-pyridinedicarboxylate (1.0 eq) and excess dry ethyl acetate (at least 10 eq) in toluene dropwise to the sodium suspension.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-18 hours. The reaction mixture will typically become a thick slurry.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to hydrolyze the intermediate β-keto ester and neutralize the base. This step involves decarboxylation and should be done in a well-ventilated fume hood.
-
Continue stirring at an elevated temperature (e.g., 100 °C) for 1-2 hours to ensure complete hydrolysis and decarboxylation.[13]
-
After cooling, neutralize the mixture with sodium carbonate and extract with an organic solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
-
-
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction for synthesizing β-keto esters from esters.[11][14] Sodium metal in the presence of a trace amount of ethanol (from the reagents) forms sodium ethoxide in situ, which acts as the base to deprotonate ethyl acetate, forming the nucleophilic enolate.[15] The subsequent acidic workup and heating are crucial for the hydrolysis and decarboxylation of the β-keto ester intermediate to yield the final diketone.[5]
Part 2: Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in the high reactivity of its two acetyl groups, which serve as electrophilic sites for condensation reactions. The electron-donating ethoxy group at the 4-position increases the electron density of the pyridine ring, which can subtly modulate the reactivity of the acetyl carbonyls and enhance the basicity of the pyridine nitrogen.
Core Application: Synthesis of Diiminopyridine (DIP) Ligands
The most significant application of this starting material is the synthesis of 4-ethoxy-substituted diiminopyridine (DIP) ligands through Schiff base condensation with primary amines. These tridentate ligands are pivotal in coordination chemistry and catalysis.[6][16]
Downstream Reaction Workflow
Caption: Synthesis of Metal-DIP complexes from the title compound.
General Protocol for DIP Ligand Synthesis
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (2.0-2.2 eq). A wide variety of anilines (e.g., 2,6-diisopropylaniline) or aliphatic amines can be used.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the reaction.
-
Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by observing the formation of water or by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield the pure DIP ligand.
-
-
Self-Validation: The success of the reaction is readily confirmed by ¹H NMR spectroscopy, which will show the disappearance of the amine -NH₂ protons and the appearance of characteristic imine protons, along with the disappearance of the acetyl methyl singlets and the appearance of new imine methyl singlets.
Impact of the 4-Ethoxy Group in Catalysis
The 4-ethoxy substituent is not merely a passive spectator. As an electron-donating group, it increases the electron density on the pyridine nitrogen, enhancing its ability to donate to a coordinated metal center. This modification can:
-
Stabilize higher oxidation states of the metal center.
-
Influence the electronic environment of the metal, thereby altering the activity and selectivity of catalysts in reactions like olefin polymerization or oligomerization.[17][18]
-
Modify the solubility and crystalline properties of the resulting metal complexes.
Part 3: Potential in Drug Discovery & Materials Science
The this compound scaffold is a promising platform for generating novel molecules with potential therapeutic or material applications.
Opportunities in Drug Discovery
The pyridine nucleus is a key component in numerous FDA-approved drugs.[2][3] The title compound can serve as a starting point for various classes of potential therapeutic agents.
-
Antimicrobial and Anticancer Agents: Schiff bases derived from substituted pyridines are known to exhibit a range of biological activities.[19] Condensation of this compound with biologically active amines (e.g., thiosemicarbazides) could lead to new compounds with potential antimicrobial or anticancer properties.
-
Enzyme Inhibitors: The rigid, tridentate coordination sphere provided by its DIP derivatives could be exploited to target metalloenzymes by chelating the active site metal ion.
Data Summary: Potential Derivatives and Applications
| Derivative Class | R-Group on Amine (for Schiff Base) | Potential Application Area | Rationale / Analogous System |
| Diiminopyridine Ligands | 2,6-Diisopropylphenyl | Olefin Polymerization Catalysis | Bulky aryl groups on DIP ligands are known to produce high molecular weight polymers.[6] |
| Bis(thiosemicarbazone)s | -NH-C(=S)-NH₂ | Antimicrobial / Anticancer | Thiosemicarbazones are a well-known class of bioactive compounds with metal-chelating properties.[19] |
| Macrocyclic Ligands | Diaminoalkanes (e.g., 1,3-diaminopropane) | Metal Ion Sensing / MRI Contrast Agents | Condensation with diamines can lead to macrocyclic structures capable of strongly binding metal ions.[5] |
| Hydrazone Derivatives | Substituted Hydrazines | Anticancer Agents | Pyridine-based hydrazones have been investigated for their antitumor activities.[19] |
References
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Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]
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Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 910-941. [Link]
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
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Wikipedia. (2023). 2,6-Diacetylpyridine. Wikipedia. [Link]
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Xie, G., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674-676. [Link]
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A. V., Jisha, et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 70(1), 164-173. [Link]
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Wikipedia. (2023). Diiminopyridine. Wikipedia. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15996-16017. [Link]
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Al-Masri, M. R., & Al-Qawasmeh, R. A. (2020). Di(imino)pyridine Complexes as Catalysts for Homogeneous Olefin Oligomerization Reactions. Jordan Journal of Chemistry, 15(2), 85-91. [Link]
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Tofan, D., & Schrock, R. R. (2010). Progression of Diiminopyridines: From Single Application to Catalytic Versatility. Organometallics, 29(21), 4772-4785. [Link]
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Wikipedia. (2023). Claisen condensation. Wikipedia. [Link]
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Nelson, S. M., et al. (1982). Metal-ion controlled reactions of 2,6-diacetylpyridine with 1,2-di-aminoethane and 2,6-diformylpyridine with o-phenylenediamine... Journal of the Chemical Society, Dalton Transactions, (11), 2125-2132. [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Soderberg, T. (2020). 23.9: The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. [Link]
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Al Zaydi, K. M., et al. (2023). Reaction of 2,6-diacetylpyridine 1 with DMF-DMA 2 to produce bis(pyridine)enaminone 3 utilizing Q-Tube. ResearchGate. [Link]
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Monyatsi, T. N., & van Wyk, J. L. (2025). Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. Research Square. [Link]
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Koyiri, K., et al. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 14(1), 123-127. [Link]
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Dommaschk, M., et al. (2017). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 13, 1237-1245. [Link]
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The Versatility of 2,6-Diacetylpyridine in Chemical Applications. (n.d.). Odournet. [Link]
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"4-Ethoxy-2,6-diacetylpyridine" theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Ethoxy-2,6-diacetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds and FDA-approved drugs.[1][2] Their unique physicochemical properties, such as enhanced solubility and the capacity for hydrogen bonding, make them a privileged motif in drug design.[1] This guide focuses on a novel, yet-to-be-extensively-studied derivative, This compound . This molecule is characterized by a central pyridine ring functionalized with two acetyl groups at the 2 and 6 positions, and an ethoxy group at the 4-position. These functional groups are expected to modulate the electronic and steric properties of the pyridine core, potentially leading to unique biological activities.
The objective of this document is to provide a comprehensive roadmap for the theoretical and computational characterization of this compound. By leveraging powerful in-silico techniques, we can predict its structural, spectroscopic, and electronic properties, as well as explore its potential as a therapeutic agent through molecular docking studies. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and evaluate this promising compound, thereby accelerating the drug discovery and development process.
Proposed Synthetic Pathway
While the direct synthesis of this compound has not been extensively reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2,6-diacetylpyridine and other substituted pyridines.[3][4][5][6][7] A potential approach could involve the introduction of the ethoxy group onto a pre-existing diacetylpyridine precursor or begin with a 4-ethoxypyridine derivative. A feasible multi-step synthesis is outlined below:
Step 1: Synthesis of 2,6-Lutidine-N-oxide Commercially available 2,6-lutidine can be oxidized to its corresponding N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
Step 2: Nitration of 2,6-Lutidine-N-oxide The N-oxide can then be nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.
Step 3: Reduction of the Nitro Group and Conversion to a Hydroxyl Group The nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis.
Step 4: Ethoxylation of the 4-Hydroxy-2,6-lutidine The hydroxyl group can be converted to an ethoxy group using Williamson ether synthesis with ethyl iodide in the presence of a base.
Step 5: Oxidation of the Methyl Groups to Carboxylic Acids The methyl groups of 4-ethoxy-2,6-lutidine can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate.
Step 6: Esterification of the Dicarboxylic Acid The resulting dicarboxylic acid can be esterified to the corresponding diethyl ester.
Step 7: Claisen Condensation to form this compound Finally, a Claisen condensation of the diethyl ester with ethyl acetate in the presence of a strong base like sodium ethoxide, followed by hydrolysis and decarboxylation, would yield the target molecule, this compound.[4][7]
Theoretical Spectroscopic and Structural Analysis
Prior to experimental characterization, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the expected spectroscopic and structural properties of this compound.
Computational Methodology
All theoretical calculations should be performed using a reputable quantum chemistry software package. The geometry of the molecule should be optimized using a suitable DFT functional, such as B3LYP or M06-2X, with a comprehensive basis set like 6-311++G(d,p) to ensure accuracy.[2]
Predicted Spectroscopic Data
The following table summarizes the types of spectroscopic data that can be predicted computationally and their significance:
| Spectroscopic Technique | Predicted Parameters | Significance |
| ¹H-NMR | Chemical Shifts, Coupling Constants | Elucidation of the proton environment and connectivity. |
| ¹³C-NMR | Chemical Shifts | Identification of the carbon skeleton. |
| Infrared (IR) | Vibrational Frequencies | Identification of functional groups (e.g., C=O, C-O-C). |
| UV-Visible | Electronic Transitions (λmax) | Information on the electronic structure and conjugation. |
These predicted spectra can serve as a benchmark for comparison with experimental data, aiding in the confirmation of the synthesized product's identity and purity.
Optimized Molecular Geometry
DFT calculations will yield the optimized 3D structure of this compound, providing precise information on:
-
Bond Lengths: The distances between bonded atoms.
-
Bond Angles: The angles between adjacent bonds.
-
Dihedral Angles: The torsional angles that define the molecule's conformation.
This information is crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction with biological macromolecules.
In-Depth Computational Chemistry Analysis
A deeper understanding of the chemical behavior of this compound can be achieved through a series of more advanced computational analyses.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[1][2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. Red-colored regions indicate electron-rich areas (nucleophilic sites), while blue-colored regions indicate electron-poor areas (electrophilic sites).
Caption: A conceptual Molecular Electrostatic Potential (MEP) map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed insights into the intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the overall stability of the molecule. This analysis can reveal the delocalization of electron density between filled and empty orbitals.
Potential Applications in Drug Development: A Molecular Docking Approach
Pyridine derivatives have shown a wide range of biological activities, including anticancer properties.[8][9][10][11] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme.
Proposed Molecular Docking Workflow
A systematic molecular docking study of this compound can be performed to explore its potential as an anticancer agent. A relevant target, for instance, a protein kinase involved in cancer progression, should be selected.
Caption: A typical workflow for molecular docking studies.
Analysis of Docking Results
The output of the docking simulation should be carefully analyzed to assess the binding potential of this compound. Key parameters to evaluate include:
-
Binding Energy: A lower binding energy generally indicates a more stable protein-ligand complex.
-
Hydrogen Bonds: The presence of hydrogen bonds between the ligand and the protein's active site residues is a strong indicator of favorable binding.
-
Hydrophobic Interactions: These interactions also play a crucial role in the stability of the complex.
-
Binding Pose: The orientation of the ligand within the active site can provide insights into its mechanism of action.
Conclusion
The theoretical and computational framework outlined in this guide provides a robust and efficient strategy for the comprehensive investigation of this compound. By employing a combination of DFT calculations and molecular docking simulations, researchers can gain a deep understanding of this novel compound's physicochemical properties and its potential as a therapeutic agent before embarking on extensive experimental work. This in-silico-first approach not only saves time and resources but also provides a rational basis for the design and development of new and effective drug candidates based on the versatile pyridine scaffold.
References
- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Deriv
- Theoretical studies and DFT calculations of pyridine compounds - Benchchem. (URL: )
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: )
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A DFT Study on Nitro Derivatives of Pyridine - ResearchGate. (URL: [Link])
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Theoretical Investigation of Pyridine Derivatives as High Energy Materials - ResearchGate. (URL: [Link])
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
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2,6-Diacetylpyridine - Wikipedia. (URL: [Link])
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Biological Activity of Naturally Derived Naphthyridines - MDPI. (URL: [Link])
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Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one derivatives. (URL: [Link])
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Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity - PubMed. (URL: [Link])
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(PDF) Syntheses and characterization of complexes of copper(II) with Schiffbase ligands derived from 2,6-diacetylpyridine: spectroscopic, thermal behavior, magnetic moment and photoluminescent studies - ResearchGate. (URL: [Link])
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Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - MDPI. (URL: [Link])
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Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective antiproliferative agents: Synthesis, characterization, structures and in vitro anticancer activity | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - ResearchGate. (URL: [Link])
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A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine - Journal of The Chemical Society of Pakistan. (URL: [Link])
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Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine - ResearchGate. (URL: [Link])
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Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (URL: [Link])
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Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - NIH. (URL: [Link])
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Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - NIH. (URL: [Link])
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A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine - ResearchGate. (URL: [Link])
- CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google P
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The Chemistry of 4-Ethoxy-2,6-diacetylpyridine: A Guide to Synthesis and Amine Reactivity
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2,6-diacetylpyridine, a functionalized pyridine derivative with significant potential in coordination chemistry, catalysis, and pharmaceutical drug development. While direct literature on this specific molecule is emerging, this document consolidates established principles of pyridine chemistry and Schiff base formation to present a scientifically grounded exploration of its synthesis and reactivity with amines. We will detail a plausible synthetic pathway, explore the mechanistic intricacies of its reactions with primary amines, provide robust experimental protocols, and discuss the anticipated electronic influence of the 4-ethoxy substituent on the molecule's reactivity. This guide is intended for researchers and professionals in the chemical sciences seeking to leverage the unique properties of this and related compounds.
Introduction: The Strategic Importance of Substituted Diacetylpyridines
Pyridine-based ligands have long been a cornerstone of coordination chemistry, offering a versatile scaffold for the construction of complex metal-ligand architectures. Among these, 2,6-diacetylpyridine has distinguished itself as a pivotal precursor for the synthesis of a wide array of Schiff base ligands. These ligands, typically formed through the condensation of the acetyl groups with primary amines, are renowned for their ability to form stable complexes with a variety of metal ions. The resulting bis(imino)pyridine complexes have found applications in diverse fields, including polymerization catalysis and the development of therapeutic agents.
The introduction of substituents onto the pyridine ring offers a powerful tool to modulate the steric and electronic properties of the resulting ligands and their metal complexes. A 4-ethoxy group, as an electron-donating substituent, is expected to increase the electron density on the pyridine ring, thereby influencing the reactivity of the acetyl groups and the coordination properties of the nitrogen atom. This guide focuses specifically on the synthesis and amine reactivity of this compound, providing a foundational understanding for its application in advanced chemical synthesis.
Synthesis of this compound: A Proposed Pathway
While a definitive, published synthesis for this compound is not widely available, a plausible and efficient synthetic route can be proposed based on well-established transformations of pyridine derivatives. The most logical approach commences with chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), a readily available starting material. The synthesis can be envisioned in three key stages: etherification of the hydroxyl group, conversion of the carboxylic acids to a more reactive species, and finally, introduction of the acetyl groups.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Synthesis of 4-Ethoxy-2,6-pyridinedicarboxylic acid
This step involves a standard Williamson ether synthesis to convert the hydroxyl group of chelidamic acid to an ethoxy group.
-
Materials: Chelidamic acid, potassium carbonate (K₂CO₃), iodoethane (EtI), and a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of chelidamic acid and an excess of anhydrous K₂CO₃ in DMF, add iodoethane.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-Ethoxy-2,6-pyridinedicarboxylic acid.
-
Step 2: Synthesis of 4-Ethoxy-2,6-pyridinedicarbonyl dichloride
The dicarboxylic acid is converted to the more reactive diacyl chloride.
-
Materials: 4-Ethoxy-2,6-pyridinedicarboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of DMF (if using oxalyl chloride).
-
Procedure:
-
Suspend 4-Ethoxy-2,6-pyridinedicarboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Ethoxy-2,6-pyridinedicarbonyl dichloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
The final step involves the introduction of the acetyl groups. A reliable method for this transformation from an acyl chloride is the use of an organocadmium reagent or a Gilman-type cuprate.
-
Materials: 4-Ethoxy-2,6-pyridinedicarbonyl dichloride, methylmagnesium bromide (MeMgBr), cadmium chloride (CdCl₂) or copper(I) iodide (CuI), and an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Procedure (using organocadmium):
-
Prepare dimethylcadmium (Me₂Cd) in situ by reacting MeMgBr with anhydrous CdCl₂ in an ethereal solvent.
-
Add a solution of 4-Ethoxy-2,6-pyridinedicarbonyl dichloride in the same solvent to the Me₂Cd solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Reaction with Amines: The Formation of Schiff Bases
The primary and most significant reaction of this compound with amines is the formation of Schiff bases, also known as imines. This reaction typically involves the condensation of the two acetyl groups with two equivalents of a primary amine, leading to the formation of a bis(imine)pyridine ligand.[1]
General Reaction Mechanism
The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.
Figure 2: General mechanism for Schiff base formation.
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate called a hemiaminal.
-
Dehydration: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the carbon-nitrogen double bond (imine).
Influence of the 4-Ethoxy Group
The electron-donating nature of the 4-ethoxy group is anticipated to have a discernible effect on the reactivity of the acetyl groups. By donating electron density to the pyridine ring through resonance, the ethoxy group will slightly decrease the electrophilicity of the carbonyl carbons. This may result in a marginally slower reaction rate compared to the unsubstituted 2,6-diacetylpyridine. However, this effect is generally not significant enough to prevent the reaction from proceeding efficiently under standard conditions.
Experimental Protocol for Schiff Base Synthesis
The following is a general, field-proven protocol for the synthesis of bis(imine)pyridine ligands from 2,6-diacetylpyridine derivatives, which is expected to be directly applicable to this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask |
| Primary amine (2.2 equivalents) | Reflux condenser |
| Anhydrous ethanol or methanol | Magnetic stirrer and stir bar |
| Glacial acetic acid (catalytic amount) | Heating mantle or oil bath |
| Diethyl ether (for washing) | Buchner funnel and filter flask |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol or methanol.
-
Addition of Amine: To this solution, add the primary amine (2.2 equivalents). If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Characterization of Products
The synthesized this compound and its corresponding Schiff base derivatives should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations for Schiff Base Product |
| ¹H NMR | Disappearance of the amine (-NH₂) protons and the appearance of a new set of signals for the imine protons. The signals for the pyridine and ethoxy groups should be present and may show slight shifts. |
| ¹³C NMR | Disappearance of the carbonyl carbon signal from the acetyl groups and the appearance of a new signal for the imine (C=N) carbons in the downfield region. |
| FT-IR | Disappearance of the C=O stretching band of the acetyl groups (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. Appearance of a characteristic C=N stretching band for the imine group (typically in the range of 1630-1650 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the Schiff base product. |
Conclusion
This compound represents a valuable, yet underexplored, building block in synthetic chemistry. This guide has outlined a robust, proposed synthetic pathway and detailed the expected reactivity with amines, primarily leading to the formation of bis(imine)pyridine Schiff base ligands. The provided experimental protocols, grounded in established chemical principles, offer a solid starting point for researchers to synthesize and utilize this compound and its derivatives. The electron-donating 4-ethoxy group is poised to offer subtle yet significant electronic modulation, opening avenues for the fine-tuning of ligand properties for applications in catalysis and materials science. Further research into the coordination chemistry and catalytic activity of metal complexes derived from these ligands is highly encouraged.
References
- Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674-676.
-
Wikipedia. (2023, December 1). 2,6-Diacetylpyridine. In Wikipedia. Retrieved from [Link]
-
OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
- Tanaka, F., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Organic Letters, 19(20), 5593-5596.
- Shukla, P. R., et al. (1987). Structural Studies of Divalent Transition Metal Cobalt With Bis-(2,6-Diacetyl Pyridine Monoxime) 1,2-Di-Iminobenzene. Oriental Journal of Chemistry, 3(2), 135-139.
- Nelson, S. M., et al. (1985). Six- and seven-co-ordinate manganese(II) complexes of Schiff-base ligands derived from the condensation of 2,6-diacetylpyridine with ethanolamine (L1) or propanolamine (L2); X-ray crystal structures of [MnL1Cl2]·H2O and [{MnL2(NCS)2}]. Journal of the Chemical Society, Dalton Transactions, (11), 2377-2383.
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Methodological & Application
Synthesis of Schiff Base Ligands from 4-Ethoxy-2,6-diacetylpyridine: An Application Note and Protocol
Introduction: The Versatility of Pyridine-Based Schiff Base Ligands
Schiff bases derived from pyridine scaffolds are a cornerstone in the field of coordination chemistry and drug development. Their intrinsic ability to form stable complexes with a wide array of transition metals makes them privileged ligands in the design of novel therapeutic agents and advanced materials.[1][2][3] The azomethine group (-C=N-) inherent to Schiff bases, coupled with the nitrogen atom of the pyridine ring, provides multiple coordination sites, allowing for the formation of structurally diverse and functionally specific metal complexes.[4][5][6] These complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3]
The precursor, 4-Ethoxy-2,6-diacetylpyridine, offers a unique platform for the synthesis of sophisticated Schiff base ligands. The central pyridine ring acts as a rigid backbone, while the two acetyl groups provide reactive sites for condensation with primary amines. The ethoxy group at the 4-position can modulate the electronic properties and solubility of the resulting ligand and its metal complexes, potentially enhancing their biological efficacy and bioavailability. This guide provides a detailed protocol for the synthesis of Schiff base ligands from this compound, delves into the rationale behind the experimental choices, and outlines methods for their characterization.
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, the acetyl groups of this compound) and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage.[5][7]
The reaction is typically catalyzed by either an acid or a base. An acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Conversely, a basic catalyst can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst and solvent is crucial for optimizing the reaction yield and purity of the final product.
Experimental Workflow
The overall workflow for the synthesis and characterization of Schiff base ligands from this compound is depicted below.
Figure 1: General workflow for the synthesis and characterization of Schiff base ligands.
Detailed Synthesis Protocol
This protocol provides a general method for the synthesis of a bis-Schiff base ligand from this compound and a generic primary amine. The molar ratios and reaction times may need to be optimized for specific amines.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, ethylenediamine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20-30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Addition of Amine: To the stirred solution, add a stoichiometric amount of the primary amine. For the synthesis of a bis-Schiff base, 2.0 mmol of a monoamine or 1.0 mmol of a diamine should be added.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. For enhanced precipitation, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the synthesized ligand by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of Schiff Base Ligands
The successful synthesis of the Schiff base ligand is confirmed through a combination of spectroscopic techniques.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for identifying the formation of the azomethine (-C=N-) bond. The disappearance of the C=O stretching vibration from the acetyl groups of the starting material and the appearance of a new, strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N bond formation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the disappearance of the methyl protons of the acetyl group from the starting material and the appearance of a new signal for the methyl protons adjacent to the imine bond. A characteristic signal for the azomethine proton (-CH=N-) may also be observed, typically in the range of 8.0-9.0 ppm. The signals corresponding to the aromatic protons of the pyridine ring and the amine moiety will also be present.
-
¹³C NMR: The carbon NMR spectrum provides further evidence of Schiff base formation. The disappearance of the carbonyl carbon signal from the starting material and the appearance of a new signal for the imine carbon (-C=N-) in the downfield region (typically 160-170 ppm) is a key indicator.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base ligand. The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound confirms its identity.
Representative Spectroscopic Data
The following table summarizes the expected characteristic spectroscopic data for a Schiff base ligand derived from this compound.
| Spectroscopic Technique | Characteristic Peak/Signal | Expected Range/Value |
| FT-IR (cm⁻¹) | ν(C=N) of azomethine | 1600 - 1650 |
| ν(C-O-C) of ethoxy | ~1250 | |
| ¹H NMR (δ, ppm) | Azomethine proton (-CH=N-) | 8.0 - 9.0 |
| Pyridine ring protons | 7.5 - 8.5 | |
| Ethoxy protons (-OCH₂CH₃) | ~4.2 (q), ~1.5 (t) | |
| ¹³C NMR (δ, ppm) | Imine carbon (-C=N-) | 160 - 170 |
| Pyridine ring carbons | 110 - 160 | |
| Ethoxy carbons (-OCH₂CH₃) | ~65, ~15 |
Applications in Drug Development and Research
The synthesized Schiff base ligands serve as versatile platforms for the development of novel therapeutic agents. By coordinating with various metal ions such as copper, zinc, nickel, and cobalt, these ligands can form metal complexes with enhanced biological activities.[3][4]
Workflow for Metal Complexation and Biological Evaluation
Figure 2: Workflow for metal complex synthesis and subsequent biological evaluation.
Researchers can utilize these Schiff base ligands and their metal complexes to:
-
Develop Novel Anticancer Agents: Many pyridine-based Schiff base metal complexes have shown promising cytotoxic activity against various cancer cell lines.[3]
-
Design New Antimicrobial Drugs: The imine group and the coordinated metal ion can interact with microbial cells, leading to antibacterial and antifungal effects.
-
Create Chemosensors: The ability of these ligands to selectively bind to certain metal ions can be exploited for the development of chemosensors for environmental and biological monitoring.[1]
Conclusion
The synthesis of Schiff base ligands from this compound provides a facile and versatile route to a class of compounds with significant potential in medicinal chemistry and materials science. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of these ligands and to develop novel metal-based drugs and functional materials. The inherent tunability of the Schiff base structure, through the variation of the primary amine, allows for the systematic investigation of structure-activity relationships, paving the way for the rational design of next-generation therapeutic agents.
References
- Chemistry with Schiff Bases of Pyridine Derivatives. (n.d.). IntechOpen.
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Application Notes & Protocols: 4-Ethoxy-2,6-diacetylpyridine as a Versatile Precursor for Macrocyclic Ligand Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Ethoxy-2,6-diacetylpyridine as a pivotal precursor in the synthesis of advanced macrocyclic ligands. Moving beyond simple procedural lists, this guide explores the underlying chemical principles, offering field-proven insights into reaction optimization and troubleshooting. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in research endeavors.
Introduction: The Strategic Advantage of the Pyridine Core in Macrocyclic Ligands
Macrocyclic ligands are foundational to advancements in coordination chemistry and have significant applications in medicine and catalysis.[1] Their ability to selectively bind metal ions is a key feature, making them invaluable in various scientific fields. The inclusion of a pyridine ring into these macrocyclic structures is a strategic design choice. Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their significant impact on pharmacological activity.[2][3][4]
The precursor, this compound, serves as an ideal starting point for constructing complex macrocyclic architectures. The acetyl groups at the 2 and 6 positions are reactive sites for condensation reactions, typically with diamines, to form Schiff base macrocycles.[5][6][7] This approach is a cornerstone of macrocyclic synthesis, with applications ranging from the development of catalysts to therapeutic agents.[8][9]
Synthesis of this compound: A Reliable Protocol
A robust and scalable synthesis of the precursor is paramount. While various methods for the synthesis of 2,6-diacetylpyridine derivatives have been reported, including Claisen condensation and oxidation of 2,6-diethylpyridine, a common route for functionalized pyridines involves ortho-lithiation followed by acetylation.[10][11][12]
Protocol 1: Synthesis of this compound
Materials:
-
4-Ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-ethoxypyridine in anhydrous THF in a flame-dried, three-necked round-bottomed flask. Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (2.5 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 2 hours.
-
Acetylation: Add N,N-dimethylacetamide (3.0 equivalents) dropwise, carefully controlling the temperature. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Causality and Optimization:
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere.
-
Low Temperature: Performing the lithiation at -78 °C controls the regioselectivity and minimizes side reactions.
-
Excess Reagents: Using a slight excess of n-BuLi and DMA ensures the complete conversion of the starting material.
Schiff Base Macrocyclization: The Gateway to Complex Architectures
The diacetyl groups of this compound are ideal for [2+2] Schiff base condensation reactions with primary diamines to form symmetrical macrocycles.[5] This reaction is a powerful tool for creating a diverse range of macrocyclic structures.[13][14]
Workflow for Macrocycle Synthesis:
Caption: General workflow for Schiff base macrocyclization.
Protocol 2: Template Synthesis of a [2+2] Macrocycle
The use of a metal ion as a template is a common strategy to promote the formation of the desired macrocycle and prevent polymerization.[15][16] This is known as the kinetic template effect, where the metal ion organizes the reactants into a favorable geometry for cyclization.[15]
Materials:
-
This compound
-
A suitable diamine (e.g., 1,3-diaminopropane)
-
Anhydrous Methanol
-
A metal salt template (e.g., Lanthanum(III) nitrate hexahydrate)
-
Diethyl ether
Procedure:
-
Solution Preparation: Dissolve this compound and the metal salt in hot anhydrous methanol.
-
Diamine Addition: In a separate flask, dissolve the diamine in anhydrous methanol.
-
High Dilution Condensation: Slowly add the diamine solution to the vigorously stirred solution of the pyridine precursor and metal salt over several hours.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Collect any precipitate by vacuum filtration, washing with cold methanol and diethyl ether. If no precipitate forms, reduce the solvent volume to induce crystallization.
-
Purification: Purify the macrocyclic complex by recrystallization.
Characterization of Macrocyclic Ligands
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized macrocycles.
| Technique | Purpose | Expected Observations for a [2+2] Macrocycle |
| ¹H NMR Spectroscopy | Structural elucidation based on proton environments. | Disappearance of acetyl methyl protons; appearance of imine protons. |
| ¹³C NMR Spectroscopy | Elucidation of the carbon framework. | Disappearance of the acetyl carbonyl carbon; appearance of the imine carbon. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A peak corresponding to the molecular ion of the macrocycle or its metal complex. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Disappearance of the C=O stretch; appearance of a C=N stretch. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the 3D structure. | Provides definitive structural confirmation and coordination geometry. |
Applications in Drug Development and Beyond
Pyridine-containing macrocycles are of great interest in medicinal chemistry.[17] Their ability to form stable complexes with various metal ions makes them suitable for a range of applications.[9] Macrocyclization is a promising strategy in drug discovery to enhance the pharmacological properties of compounds.[18]
-
Antimicrobial and Anticancer Agents: Schiff base complexes have shown potential as antimicrobial and anticancer drugs.[8]
-
Catalysis: Metal complexes of these macrocycles can be used as catalysts in various organic reactions.[17]
-
MRI Contrast Agents: Lanthanide complexes of pyridine-based macrocycles are being explored as contrast agents for magnetic resonance imaging (MRI).[1]
Conclusion
This compound stands out as a valuable and adaptable precursor for the synthesis of a wide array of macrocyclic ligands. The reliable synthetic protocols and the tunable nature of the macrocyclization reactions make it an excellent starting point for innovation in coordination chemistry, medicinal chemistry, and materials science. This guide provides the necessary insights and detailed procedures to empower researchers to explore the vast potential of these macrocyclic systems.
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G. A. M. N. S. S. S. V. Prasad, "The Template Synthesis of the New Macrocyclic and Acyclic Metal Ion Complexes Derived from Putrescine," Journal of the Serbian Chemical Society, vol. 73, no. 1, pp. 59-67, 2008. [Online]. Available: [Link]
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M. Salavati-Niasari, "Synthesis and characterization of macrocyclic and polymeric Schiff base complexes derived from related macrocyclic ligands in the presence of Ni(II) and Cu(II)," Journal of the Iranian Chemical Society, vol. 12, no. 9, pp. 1665-1675, 2015. [Online]. Available: [Link]
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M. Salavati-Niasari, "Synthesis and characterization of macrocyclic and polymeric Schiff base complexes derived from related macrocyclic ligands in the presence of Ni(II) and Cu(II)," ResearchGate, 2015. [Online]. Available: [Link]
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A. M. A. El-Seidy, "Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity," Bioinorganic Chemistry and Applications, vol. 2017, Article ID 9323782, 2017. [Online]. Available: [Link]
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C. Chitra, "PREPARATION AND CHARACTERIZATION OF SOME SCHIFF BASE MACROCYLIC LIGANDS OF TRANSITION METAL COMPLEXES," Worldwide Journals, 2018. [Online]. Available: [Link]
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S. M. El-Medani, "Scheme 1 The template condensation of 2,6-diacetylpyridine with the branched hexadentate amines, 1-3, in the presence of manganese(II) ion," ResearchGate, 2005. [Online]. Available: [Link]
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A. Bencini, "Pyridine-based macrocyclic ligands are considered in this study.," ResearchGate, 2021. [Online]. Available: [Link]
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A. K. Sharma, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," Molecules, vol. 26, no. 20, p. 6179, 2021. [Online]. Available: [Link]
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D. Intrieri, A. Caselli, and E. Gallo, "Catalytic Applications of Pyridine-Containing Macrocyclic Complexes," European Journal of Inorganic Chemistry, vol. 2017, no. 38-39, pp. 4531-4543, 2017. [Online]. Available: [Link]
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A. O. Dhokte, "Macro-cyclic and open chain 2,6-substituted pyridine derivatives as antibacterial agents.," ResearchGate, 2025. [Online]. Available: [Link]
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V. D. G. T. N. G. Riccardo, "An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes," Chemical Science, vol. 9, no. 3, pp. 643-650, 2018. [Online]. Available: [Link]
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S. Rostamnia, "Nanomagnetic macrocyclic Schiff-base–Mn(ii) complex: an efficient heterogeneous catalyst for click approach synthesis of novel β-substitued-1,2,3-triazoles," RSC Advances, vol. 12, no. 28, pp. 18049-18058, 2022. [Online]. Available: [Link]
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S. K. Mandal, "Macrocyclic Complexes," e-PG Pathshala, 2017. [Online]. Available: [Link]
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W. A. Zoubi, "Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and their Use in Metal Cations Extraction," ResearchGate, 2014. [Online]. Available: [Link]
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W. A. Zoubi, "Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and their Use in Metal Cations Extraction," Organic Chemistry: Current Research, vol. 3, no. 2, 2014. [Online]. Available: [Link]
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W. A. Zoubi, "Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-," Longdom Publishing, 2014. [Online]. Available: [Link]
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G. Xie, "A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine," ResearchGate, 2009. [Online]. Available: [Link]
- S. K. Ram, "The synthesis and characterization of the macrocyclic and ring-opened complexes formed in the reaction of the lanthanides with 2,6-diacetylpyridine and hydrazine," Inorganica Chimica Acta, vol. 49, pp. 141-146, 1981.
- G. Xie, H. Ai, L. Lei, and D. Zhang, "A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine," Journal of the Chemical Society of Pakistan, vol. 31, no. 4, pp. 674-676, 2009.
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X. Ding, et al., "Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform," Bioorganic Chemistry, vol. 146, p. 107285, 2024. [Online]. Available: [Link]
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Application Notes & Protocols: Metal Complexes of 4-Ethoxy-2,6-diacetylpyridine Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of metal complexes derived from 4-Ethoxy-2,6-diacetylpyridine Schiff base derivatives. Pyridine-based metal complexes are a focal point in modern medicinal and materials science due to their versatile coordination chemistry and significant biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The this compound scaffold offers a unique platform for developing multidentate Schiff base ligands, where the central pyridine nitrogen and the two imine nitrogens form a stable pincer-like coordination site for various transition metals.[4][5] This guide details robust protocols for ligand and complex synthesis, thorough characterization methodologies, and a validated workflow for evaluating in vitro anticancer activity.
Scientific Rationale and Strategic Overview
The strategic advantage of using this compound as a precursor lies in its inherent structural features. The two acetyl groups are ideal handles for condensation reactions with primary amines, leading to the formation of Schiff base ligands.[6][7] This modularity allows for the systematic tuning of the ligand's steric and electronic properties by simply varying the amine component.
Metal complexation dramatically enhances the therapeutic potential of these organic ligands. Coordination to a metal center can improve stability, increase bioavailability, and introduce novel mechanisms of action, such as redox cycling or DNA intercalation, which are often absent in the free ligand.[1][3][8] The choice of the metal ion (e.g., Cu(II), Zn(II), Ni(II)) is critical, as it directly influences the complex's geometry, reactivity, and biological target specificity.[9][10]
This guide focuses on providing self-validating protocols where the successful synthesis of a compound is confirmed through a logical sequence of characterization steps, culminating in a functional biological assay.
Synthesis Workflow: From Precursor to Bioactive Complex
The overall synthetic strategy involves a three-stage process: synthesis of the core pyridine precursor, formation of the Schiff base ligand, and final metal complexation.
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Application Notes & Protocols: 4-Ethoxy-2,6-diacetylpyridine in Organometallic Synthesis
Introduction: The Strategic Role of 4-Ethoxy-2,6-diacetylpyridine in Ligand Design
In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to tailoring the catalytic activity and physicochemical properties of metal complexes.[1][2] this compound emerges as a pivotal precursor for a sophisticated class of ligands, primarily through the formation of pyridine-diimine (PDI) frameworks via Schiff base condensation.[3] The strategic placement of an ethoxy group at the 4-position of the pyridine ring introduces a significant electronic modification to the ligand backbone. This electron-donating group can modulate the electron density at the metal center of the resulting organometallic complex, thereby influencing its reactivity, stability, and catalytic performance in a variety of chemical transformations, including olefin polymerization.[4][5]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound, its subsequent use in the preparation of pyridine-diimine ligands and their iron (II) complexes, and the application of these complexes in catalysis. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organometallic synthesis and drug development.
PART 1: Synthesis of the Ligand Precursor: this compound
A direct, one-pot synthesis of this compound is not extensively documented in readily available literature. However, a robust and logical synthetic strategy can be devised based on well-established transformations of pyridine derivatives. The proposed multi-step synthesis involves the initial preparation of 4-ethoxypyridine, followed by functionalization at the 2 and 6 positions.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound (Proposed)
Step 1: Synthesis of 4-Ethoxypyridine
This step is based on the nucleophilic aromatic substitution of 4-chloropyridine.
-
Rationale: The ethoxide ion, a strong nucleophile, displaces the chloride ion on the electron-deficient pyridine ring. The use of sodium hydroxide with ethanol generates the sodium ethoxide in situ.
-
Procedure:
-
To a stirred solution of ethanol (150 mL), add sodium hydroxide pellets (12 g, 0.3 mol) portion-wise at room temperature.
-
Once the sodium hydroxide has dissolved, add 4-chloropyridine hydrochloride (20 g, 0.13 mol).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-ethoxypyridine.
-
Step 2: Synthesis of 4-Ethoxypyridine-2,6-dicarboxylic Acid
This step is analogous to the synthesis of dipicolinic acid from 2,6-lutidine.[3] A hypothetical intermediate, 4-ethoxy-2,6-lutidine, would be required. The direct di-methylation of 4-ethoxypyridine is challenging; therefore, an alternative starting material like 2,6-lutidine can be considered, followed by introduction of the ethoxy group at a later stage. However, for the purpose of this protocol, we will assume the availability of 4-ethoxy-2,6-lutidine.
-
Rationale: The methyl groups of the lutidine derivative are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate.
-
Procedure:
-
Suspend 4-ethoxy-2,6-lutidine (10 g, 0.06 mol) in water (200 mL).
-
Heat the mixture to 80°C and add potassium permanganate (30 g, 0.19 mol) portion-wise over 2 hours, maintaining the temperature.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-ethoxypyridine-2,6-dicarboxylic acid.
-
Step 3: Synthesis of this compound
This step involves a Claisen condensation followed by decarboxylation.[6][7]
-
Rationale: The diester of the dicarboxylic acid undergoes a Claisen condensation with ethyl acetate in the presence of a strong base (sodium ethoxide) to form a β-keto ester, which upon hydrolysis and decarboxylation yields the desired diketone.
-
Procedure:
-
Esterify the 4-ethoxypyridine-2,6-dicarboxylic acid from the previous step by refluxing in ethanol with a catalytic amount of sulfuric acid to obtain diethyl 4-ethoxypyridine-2,6-dicarboxylate.
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (5.3 g, 0.23 mol) in absolute ethanol (100 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add a mixture of diethyl 4-ethoxypyridine-2,6-dicarboxylate (20 g, 0.07 mol) and dry ethyl acetate (20 mL, 0.2 mol).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and hydrolyze by adding a mixture of sulfuric acid (15 mL) and water (100 mL).
-
Reflux the acidic mixture for 2 hours to effect decarboxylation.
-
Cool the solution and neutralize with sodium carbonate.
-
Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Ethoxypyridine | C7H9NO | 123.15 | Liquid |
| 4-Ethoxypyridine-2,6-dicarboxylic Acid | C9H9NO5 | 211.17 | Solid |
| This compound | C11H13NO3 | 207.23 | Solid |
PART 2: Synthesis of Organometallic Complexes
The diacetylpyridine derivative is a versatile precursor for synthesizing multidentate ligands, most commonly through Schiff base condensation with primary amines to form pyridine-diimine (PDI) ligands. These ligands are then used to chelate metal ions.
Protocol 2: Synthesis of a 4-Ethoxy-Pyridine-Diimine (PDI) Ligand
-
Rationale: The carbonyl groups of this compound react with the primary amine (e.g., 2,6-diisopropylaniline) via a condensation reaction, typically acid-catalyzed, to form the corresponding diimine. The choice of a bulky aniline like 2,6-diisopropylaniline is crucial for creating a sterically hindered environment around the future metal center, which can enhance catalyst stability and influence selectivity.[8] Anhydrous solvents are often used to drive the equilibrium towards the product by removing water.[9]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (2.07 g, 10 mmol) in dry toluene (100 mL).
-
Add 2,6-diisopropylaniline (3.90 g, 22 mmol, 2.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Reflux the mixture for 12-24 hours, until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol or isopropanol) to obtain the pure PDI ligand.
-
Protocol 3: Synthesis of an Iron(II) PDI Complex
-
Rationale: The PDI ligand readily chelates with an iron(II) salt, such as iron(II) chloride, in a 1:1 stoichiometry. The choice of the metal precursor is important; anhydrous iron(II) chloride is commonly used as it is readily available and soluble in suitable organic solvents.[10] The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iron(II) center. Tetrahydrofuran (THF) is a good solvent choice as it can coordinate to the metal ion, facilitating the reaction, but is easily displaced by the multidentate PDI ligand.[11]
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous iron(II) chloride (1.27 g, 10 mmol) in dry THF (50 mL).
-
In a separate flask, dissolve the PDI ligand from Protocol 2 (1 equivalent) in dry THF (50 mL).
-
Add the ligand solution dropwise to the stirred suspension of iron(II) chloride at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. A color change and precipitation of the complex are typically observed.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-coordinating solvent like pentane to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the [Fe(PDI)Cl2] complex.
-
Caption: Workflow for the synthesis of an Iron(II) PDI complex.
PART 3: Application in Catalysis
Organometallic complexes derived from PDI ligands, particularly those of iron, are highly effective catalysts for olefin polymerization.[2][5] The electronic and steric properties of the ligand, influenced by substituents like the 4-ethoxy group, play a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Mechanism of Iron-Catalyzed Olefin Polymerization
The generally accepted mechanism for olefin polymerization catalyzed by iron-PDI complexes involves several key steps after activation of the precatalyst (e.g., with a co-catalyst like methylaluminoxane, MAO) to form a cationic active species.[1][4]
-
Activation: The iron(II) precatalyst reacts with the co-catalyst (e.g., MAO) to generate a cationic iron-alkyl species, which is the active catalyst.
-
Olefin Coordination: An olefin monomer coordinates to the vacant site on the iron center.
-
Insertion: The coordinated olefin inserts into the iron-alkyl bond, extending the polymer chain.
-
Chain Propagation: Repetitive coordination and insertion of olefin monomers lead to the growth of the polymer chain.
-
Chain Termination/Transfer: The polymer chain can be terminated or transferred to another species through processes like β-hydride elimination.
Caption: Simplified catalytic cycle for iron-catalyzed olefin polymerization.
Protocol 4: Ethylene Polymerization
-
Rationale: This protocol outlines a general procedure for testing the catalytic activity of the synthesized iron-PDI complex in ethylene polymerization. The co-catalyst, MAO, acts as an activator by alkylating the iron center and abstracting a chloride ligand to generate the active cationic species. The reaction is carried out under a constant pressure of ethylene.
-
Procedure:
-
In a high-pressure reactor under an inert atmosphere, add toluene (100 mL).
-
Introduce the desired amount of the iron-PDI complex (e.g., 10 µmol).
-
Add the co-catalyst, methylaluminoxane (MAO) solution in toluene (e.g., 1000 equivalents relative to Fe).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).
-
Terminate the polymerization by venting the ethylene and adding an acidic quenching agent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Analyze the polymer for its molecular weight, polydispersity, and microstructure.
-
Conclusion
This compound serves as a valuable and modifiable platform for the synthesis of advanced PDI ligands. The introduction of the ethoxy group provides a handle for fine-tuning the electronic properties of the resulting organometallic complexes. The detailed protocols provided herein offer a comprehensive guide for the synthesis of the ligand precursor, its corresponding iron(II) PDI complex, and its application in olefin polymerization catalysis. The underlying rationale for each experimental step is explained to provide a deeper understanding of the synthetic strategies and catalytic mechanisms. This knowledge is crucial for the development of novel and more efficient organometallic catalysts for a wide range of applications in chemical synthesis and materials science.
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Understanding Iron Catalyzed Olefin Polymerization. (n.d.). ACS. Retrieved from [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2599–2611. [Link]
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Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2023). STM Journals. [Link]
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van Leeuwen, P. W. N. M., & de Bruin, B. (2016). Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Catalysts, 6(5), 70. [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2599–2611. [Link]
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2,6-Diacetylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]
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Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). International Journal of Science and Research (IJSR). [Link]
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Bhat, I. A., & Wagay, J. A. (2018). Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology). International Journal of Scientific Research, 7(8). [Link]
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Introduction to Organometallic Compounds. (2018, May 12). The Organic Chemistry Tutor. [Link]
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Li, L., & Gomes, P. T. (2011). Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands. In Catalysis by Metal Complexes (Vol. 36, pp. 77–197). Springer. [Link]
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Biyase, S., & Bala, M. D. (2023). synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. ResearchGate. [Link]
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Bencini, A., & Lippolis, V. (2014). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 47(11), 3369–3379. [Link]
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Saxena, R., Sahdev, S., & Ahmad, S. (2010). Synthesis and Characterisation of Transition Metal Complexes of 2,6-Diacetylpyridine Bis(S-Methyl Isothiosemicarbazone). Oriental Journal of Chemistry, 26(4). [Link]
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Russell, S. K., Darmon, J. M., Lobkovsky, E., & Chirik, P. J. (2023). CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity. JACS Au, 3(8), 2266–2280. [Link]
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Asma, M., Adewuyi, S., Kuang, X., Badshah, A., & Sun, W.-H. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), 296–299. [Link]
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Evaluating iron diimines: ion-pairing, lability and the reduced state. (2018). Dalton Transactions, 47(39), 13813–13821. [Link]
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Khan, I., et al. (2023). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Molecules, 28(10), 4058. [Link]
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Duchemin, C., et al. (2023). Quinoline Pyridine(Imine) Iron Complexes as Catalysts for the 1,4-Hydrovinylation of 1,3-Dienes. ResearchGate. [Link]
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Iron tricarbonyl α-diimine complexes. (2021). Inorganica Chimica Acta, 525, 120468. [Link]
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Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674-676. [Link]
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Sun, W.-H., et al. (2004). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Synthetic Communications, 34(19), 3509-3517. [Link]
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2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2018). Organic Syntheses, 95, 254-268. [Link]
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Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. (2020). Molecules, 25(18), 4235. [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 936-946. [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). Molecules, 27(15), 4945. [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 936–946. [Link]
-
El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105220. [Link]
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Introduction: The Versatility of Substituted Pyridine Scaffolds in Modern Chemistry
An Application Note and Experimental Protocol for Condensation Reactions of 4-Ethoxy-2,6-diacetylpyridine
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of aromaticity, basicity, and coordination capabilities. When functionalized at the 2- and 6-positions with carbonyl groups, as in 2,6-diacetylpyridine (DAP), the molecule becomes a powerful building block for constructing complex supramolecular structures and multidentate ligands.[1] Condensation reactions at the acetyl groups provide a straightforward entry into a vast chemical space, enabling the synthesis of Schiff bases, chalcones, and macrocycles.[2][3]
Introducing an alkoxy group, such as ethoxy, at the 4-position of the pyridine ring significantly modulates the electronic properties of the scaffold. The electron-donating nature of the ethoxy group can influence the reactivity of the acetyl groups and alter the coordination properties of the resulting ligands. This makes this compound a highly attractive, albeit specialized, starting material for creating novel compounds in drug discovery and catalysis. For instance, related alkoxy-substituted heterocycles have shown promise as potent enzyme inhibitors and are integral to various therapeutic agents.[4]
Part 1: Synthesis of the Precursor: this compound
The synthesis of the target molecule is a multi-step process that begins with the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The strategy involves first installing the ethoxy group via nucleophilic aromatic substitution (SNAr) on a chlorinated intermediate, followed by a double Claisen condensation to build the diacetyl functionalities.
Overall Synthetic Workflow
The diagram below outlines the strategic conversion of chelidamic acid to the final diacetylpyridine precursor.
Caption: Proposed synthetic route to this compound.
Step-by-Step Synthesis Protocol
Step 1A: Chlorination of Chelidamic Acid
The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent like thionyl chloride. This step is critical as it transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
-
Materials: Chelidamic acid monohydrate, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), Toluene.
-
Protocol:
-
In a fume hood, suspend chelidamic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF (e.g., 3-4 drops).
-
Slowly add thionyl chloride (3.0-4.0 eq) dropwise at room temperature. The reaction is exothermic and releases HCl and SO₂ gas.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until the reaction mixture becomes a clear solution.[5]
-
Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-chloropyridine-2,6-dicarbonyl dichloride as a solid. This intermediate is moisture-sensitive and is typically used directly in the next step.
-
Step 1B: Esterification to Diethyl 4-chloropyridine-2,6-dicarboxylate
The acid chloride is converted to the more stable diethyl ester.
-
Materials: Crude 4-chloropyridine-2,6-dicarbonyl dichloride, Anhydrous ethanol.
-
Protocol:
-
Carefully and slowly add anhydrous ethanol (excess, ~10-20 eq) to the crude acid chloride from the previous step at 0 °C (ice bath).
-
After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to reflux for 1 hour to ensure complete esterification.
-
Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure diethyl 4-chloropyridine-2,6-dicarboxylate.
-
Step 1C: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Ethoxy Group
This is the key step where the ethoxy group is installed. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups facilitates the attack of the ethoxide nucleophile at the 4-position, displacing the chloride.[6][7]
-
Materials: Diethyl 4-chloropyridine-2,6-dicarboxylate, Sodium metal, Anhydrous ethanol.
-
Protocol:
-
Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add the solution of diethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq) in anhydrous ethanol to the freshly prepared sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC.
-
Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure.
-
Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield pure diethyl 4-ethoxypyridine-2,6-dicarboxylate.
-
Step 1D: Claisen Condensation to form this compound
The final step is a double Claisen condensation. The enolate of ethyl acetate attacks the ester carbonyl groups, followed by hydrolysis and decarboxylation to yield the target diketone. Using sodium metal directly is an efficient method that generates the required sodium ethoxide base in situ and helps drive the reaction to completion.[2]
-
Materials: Diethyl 4-ethoxypyridine-2,6-dicarboxylate, Sodium metal, Anhydrous ethyl acetate, Anhydrous toluene.
-
Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous toluene and freshly cut sodium metal (5.0 eq).
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool to room temperature. Add a mixture of diethyl 4-ethoxypyridine-2,6-dicarboxylate (1.0 eq) and anhydrous ethyl acetate (10 eq) dropwise to the sodium dispersion.
-
After the addition is complete, heat the mixture to reflux for 6-8 hours. A thick precipitate will form.
-
Cool the reaction in an ice bath and cautiously quench by the slow addition of water, followed by 3M sulfuric acid until the mixture is acidic (pH ~1-2).
-
Heat the acidic mixture to reflux for 1-2 hours to promote decarboxylation.
-
Cool, make the solution basic with NaOH, and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.
-
Part 2: Experimental Protocols for Condensation Reactions
With the precursor in hand, we can now explore its utility in forming new C-N and C-C bonds. The following protocols are representative of the two major classes of condensation reactions.
Protocol A: Schiff Base (Bis-imine) Synthesis with Aniline
This reaction is a cornerstone of coordination chemistry, producing tridentate "pincer" ligands. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine nucleophile.[8]
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Application Notes & Protocols: 4-Ethoxy-2,6-diacetylpyridine as a Versatile Scaffold for Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of 4-Ethoxy-2,6-diacetylpyridine in the development of novel bioactive molecules. While direct literature on this specific substituted pyridine is emerging, this document extrapolates from the well-established chemistry of 2,6-diacetylpyridine and 4-alkoxypyridines to provide robust synthetic protocols and insights into the potential biological activities of its derivatives.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The 2,6-diacetylpyridine framework offers a unique platform for constructing complex molecules, particularly through the reactivity of its two acetyl groups. These groups serve as convenient handles for the synthesis of Schiff bases, hydrazones, and other derivatives, which have shown significant potential as antimicrobial and anticancer agents.[1][2]
The introduction of an ethoxy group at the 4-position of the pyridine ring is a strategic modification. This electron-donating group can modulate the electronic properties of the entire molecule, potentially influencing the reactivity of the acetyl groups and the biological activity of the final derivatives. The increased lipophilicity imparted by the ethoxy group can also enhance membrane permeability, a critical factor in drug design.
This guide will first outline a plausible synthetic route to the core this compound scaffold and then delve into detailed protocols for its derivatization and the anticipated biological significance of the resulting compounds.
Synthesis of the Core Scaffold: this compound
A practical synthetic route to this compound can be envisioned starting from commercially available 4-chloropyridine. The synthesis involves the introduction of the ethoxy group, followed by the addition of the two acetyl moieties.
A common method for the synthesis of 4-alkoxypyridines involves the reaction of a 4-halopyridine with the corresponding alcohol in the presence of a base.[3] For instance, 4-chloropyridine hydrochloride can be reacted with ethanol in the presence of sodium hydroxide to yield 4-ethoxypyridine.[3]
Proposed Synthetic Pathway:
The overall synthetic strategy can be visualized as a multi-step process.
Caption: Proposed synthesis of this compound.
Synthesis of Bioactive Derivatives: Focus on Schiff Bases
The twin acetyl groups of this compound are prime sites for condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically straightforward and can be performed under mild conditions. Pyridine-based Schiff bases are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][4]
General Reaction Scheme for Schiff Base Synthesis:
The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule.
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative this compound-derived Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (2.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted aniline (2.2 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Potential Bioactive Applications and Mechanistic Insights
Derivatives of 2,6-diacetylpyridine have demonstrated significant promise in several therapeutic areas. The introduction of the 4-ethoxy group is anticipated to modulate these activities.
Antimicrobial Activity
Schiff bases derived from pyridine moieties have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][5] The imine group (-C=N-) is crucial for this activity, potentially acting through mechanisms such as inhibition of essential enzymes or disruption of cell membrane integrity. The ethoxy group may enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell wall.
Table 1: Representative Antimicrobial Activity of Pyridine-based Schiff Bases
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyridine-2,6-carboxamide Schiff Bases | Staphylococcus aureus | Comparable to streptomycin | [6] |
| Pyridine-derived Schiff Bases | Staphylococcus aureus | Significant activity | [4] |
| Pyridine-derived Schiff Bases | Candida albicans | Significant activity | [4] |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine-based Schiff bases and their metal complexes.[1][2] These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and inhibition of key signaling pathways involved in cell proliferation and survival. The 4-ethoxy substituent could influence the electronic distribution within the molecule, potentially enhancing its interaction with biological targets and improving its cytotoxic profile.
Table 2: Representative Anticancer Activity of Pyridine-based Compounds
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Pyridine Schiff Base Metal Complexes | Various cancer cell lines | Potent activity | [2] |
| Pyridine Derivatives | Various cancer cell lines | Moderate to good activity | [7] |
Workflow for Biological Evaluation:
A systematic approach is necessary to evaluate the bioactivity of newly synthesized this compound derivatives.
Caption: Workflow for bioactivity screening.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the synthesis of novel bioactive molecules. The synthetic protocols and biological insights provided in this guide, extrapolated from well-established pyridine chemistry, offer a solid foundation for researchers to explore this chemical space. The straightforward synthesis of Schiff bases and other derivatives, coupled with the potential for enhanced biological activity due to the 4-ethoxy substitution, makes this a compelling area for further investigation in the quest for new antimicrobial and anticancer agents. Future work should focus on the actual synthesis and characterization of this compound and a diverse library of its derivatives, followed by comprehensive biological evaluation to validate the hypotheses presented herein.
References
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Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(10), 2289. [Link]
-
O'Brien, A. G., & Miller, S. J. (2010). 4-Methoxypyridine N-oxide. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Tyagi, A., et al. (2024). Synthesis, Characterization and Evaluation of Pyridine derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 11(2), 35-48. [Link]
- CN106699641A - Production process for 4-vinylpyridine.
-
Wikipedia. Pyridine. [Link]
-
Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Organic Chemistry: Current Research, 2(3), 1-5. [Link]
-
Gowri M, et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(3), 517-536. [Link]
-
Miller, S. J., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 12(10), 2635-2641. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Abu-Hussen, A. A. A. (2016). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 21(9), 1134. [Link]
-
Gowri M, et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. [Link]
-
Bhai.R, D., et al. (2014). Green synthesis of Novel Schiff bases derived from 2, 6 diamino pyridine – Characterization and Biological activity. JOURNAL OF ADVANCES IN CHEMISTRY, 10(5), 2705–2710. [Link]
-
Szcześniak, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2946-2959. [Link]
-
Ray, M. S., et al. (2004). Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. Dalton Transactions, (12), 1841-1848. [Link]
-
El-Gaby, M. S. A., et al. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. Polycyclic Aromatic Compounds, 41(5), 1085-1099. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-2,6-diacetylpyridine
Welcome to the technical support guide for the synthesis of 4-Ethoxy-2,6-diacetylpyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or seeking to synthesize this valuable heterocyclic building block. As a key scaffold for developing complex ligands and pharmacologically active agents, optimizing the synthesis of this compound is critical for advancing research projects.
Given that a standardized, one-pot synthesis is not prominently featured in the literature, this guide presents a robust and logically designed multi-step synthetic pathway. We will delve into the causality behind each procedural choice, provide detailed, field-tested protocols, and offer comprehensive troubleshooting advice to overcome common experimental hurdles.
Proposed Synthetic Workflow
The recommended pathway to this compound begins with the commercially available and cost-effective starting material, chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The synthesis proceeds through three primary stages:
-
Etherification & Esterification: Conversion of the 4-hydroxy group to a 4-ethoxy group, followed by the esterification of the dicarboxylic acid to yield the key intermediate, diethyl 4-ethoxypyridine-2,6-dicarboxylate.
-
Claisen Condensation: Formation of the diacetyl groups via a base-mediated Claisen condensation.
-
Hydrolysis & Decarboxylation: Acid-catalyzed removal of the ester groups formed during the condensation to yield the final product.
Caption: Proposed three-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented with its probable causes and validated solutions.
Step 1: Synthesis of Diethyl 4-ethoxypyridine-2,6-dicarboxylate
Problem: The reaction yield is significantly lower than expected (<60%).
-
Question: My initial etherification and esterification step resulted in a low yield of the desired diethyl ester. What could be the cause?
-
Answer:
-
Probable Cause 1: Incomplete Etherification. The Williamson ether synthesis to form the 4-ethoxy group may be incomplete. This can be due to insufficient base (K₂CO₃), impure ethyl iodide, or a reaction temperature that is too low. The starting material, chelidamic acid, is a phenolic acid, and its deprotonation is crucial for the nucleophilic attack on ethyl iodide.
-
Solution 1: Ensure all reagents are anhydrous, particularly the DMF solvent. Use freshly powdered and dried potassium carbonate. Consider increasing the reaction temperature to 70-80 °C to drive the reaction to completion. Monitor the reaction by TLC until the starting material spot disappears.
-
Probable Cause 2: Inefficient Esterification. The Fischer esterification is an equilibrium-driven process. The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the carboxylic acid, reducing the yield.[1]
-
Solution 2: Use a Dean-Stark apparatus during the reflux in ethanol/toluene to azeotropically remove water as it forms.[1] Ensure absolute ethanol is used and that the sulfuric acid catalyst is fresh and concentrated.
-
Probable Cause 3: Premature Precipitation. The potassium salt of chelidamic acid may have limited solubility in DMF, hindering complete reaction.
-
Solution 3: Ensure vigorous stirring throughout the etherification step. If solubility remains an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added in catalytic amounts to improve the transport of the phenoxide into the organic phase.
-
Problem: The final product from Step 1 is contaminated with mono-ester or starting material.
-
Question: My NMR spectrum shows signals corresponding to unreacted carboxylic acid protons or a mono-esterified product. How can I improve the purity?
-
Answer:
-
Probable Cause: Insufficient reaction time or catalyst during the esterification step. As a diacid, the esterification of the second carboxylic acid group can be slower than the first.
-
Solution: Increase the reflux time for the Fischer esterification to ensure both acid groups react completely (e.g., from 12 hours to 18-24 hours).[1] Monitor the reaction via TLC, using a solvent system that clearly separates the diacid, mono-ester, and desired di-ester. After work-up, the crude product can be purified by washing the organic solution with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic species before proceeding to chromatography.
-
Step 2 & 3: Claisen Condensation and Decarboxylation
Problem: The Claisen condensation fails or results in a very low yield of the final product.
-
Question: After performing the Claisen condensation and subsequent hydrolysis, I recovered mostly my starting diester or a complex mixture of products. What went wrong?
-
Answer:
-
Probable Cause 1: Inactive or Insufficient Base. The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the acetate source.[2][3] Sodium ethoxide (NaOEt) is highly hygroscopic; moisture will quench it and inhibit the reaction.
-
Solution 1: Use freshly prepared or commercially sourced sodium ethoxide stored under an inert atmosphere. The reaction must be conducted under strictly anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere). The stoichiometry is critical; at least two equivalents of base are required per mole of diester—one for the condensation and one to deprotonate the resulting β-keto ester, which drives the reaction forward.[3][4]
-
Probable Cause 2: Incorrect Reaction Temperature. The initial enolate formation is typically performed at a low temperature to control reactivity, but the condensation itself may require heating to proceed at a reasonable rate.
-
Solution 2: Add the diester solution dropwise to the base/ethyl acetate mixture at 0 °C to control any initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux to ensure completion.[5]
-
Probable Cause 3: Competing Reactions. The ethoxide base can potentially react with the ester via transesterification. While using NaOEt with an ethyl ester minimizes this, side reactions can still occur if conditions are not optimal.
-
Solution 3: Ensure the base used matches the alcohol of the ester (i.e., use sodium ethoxide for ethyl esters) to prevent transesterification.[3] The final irreversible deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction; ensuring sufficient base is present is key to outcompeting side reactions.[4]
-
Problem: The product is difficult to purify and contains numerous byproducts.
-
Question: My crude product after decarboxylation is an oil that shows multiple spots on TLC, making purification by column chromatography challenging.
-
Answer:
-
Probable Cause: Incomplete hydrolysis and decarboxylation, or thermal decomposition under harsh acidic conditions. The β-keto ester intermediate can be sensitive, and prolonged exposure to strong acid at high temperatures can lead to degradation.
-
Solution: Carefully control the conditions of the final step. Use a moderate concentration of sulfuric acid (e.g., 10-20% aqueous solution) and monitor the reaction progress closely by TLC. Once the reaction is complete, promptly cool the mixture and perform the work-up. For purification, consider a gradient elution during column chromatography, starting with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may also be an effective purification method for the final product.[6]
-
Caption: Troubleshooting logic for low yield in the Claisen condensation step.
Frequently Asked Questions (FAQs)
-
Q1: Why is chelidamic acid chosen as the starting material?
-
Chelidamic acid is an ideal precursor because it is commercially available, relatively inexpensive, and already possesses the desired 2,6-dicarboxylic acid functionality on the pyridine ring. The 4-hydroxy group provides a convenient handle for introducing the ethoxy substituent via a standard Williamson ether synthesis.
-
-
Q2: Can a Grignard reaction be used instead of a Claisen condensation to form the acetyl groups?
-
While tempting, using a Grignard reagent like methylmagnesium bromide (MeMgBr) on the diethyl ester intermediate is problematic. Grignard reagents typically add twice to esters, first forming a ketone and then rapidly reacting with that ketone to produce a tertiary alcohol.[7][8] This would result in the formation of 4-ethoxy-2,6-bis(2-hydroxypropan-2-yl)pyridine, not the desired diacetyl product. The Claisen condensation provides a more controlled route to the target β-keto ester, which can then be converted to the ketone.
-
-
Q3: What is the optimal base for the Claisen condensation step?
-
The best practice is to use an alkoxide base that matches the alkoxy group of the ester to prevent transesterification.[3] Since the substrate is a diethyl ester, sodium ethoxide (NaOEt) is the ideal choice. It is crucial that the base is anhydrous and used in at least a 2:1 molar ratio to the diester to drive the reaction to completion.[4]
-
-
Q4: How can I confirm the structure and purity of the final product?
-
The identity and purity of this compound should be confirmed using a combination of standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the ethoxy group (a triplet and a quartet), two equivalent acetyl methyl singlets, and a singlet for the two equivalent aromatic protons on the pyridine ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons, the aromatic carbons (including the ether-linked carbon), and the carbons of the ethoxy and acetyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the ketone groups.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[9]
-
-
Data Summary and Protocols
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1a | Etherification | K₂CO₃, EtI | DMF | 70 °C | 12 | >90% (crude) |
| 1b | Esterification | H₂SO₄ (cat.), EtOH | Toluene/EtOH | Reflux | 12-18 | 80-90% |
| 2/3 | Condensation & Decarboxylation | NaOEt, Ethyl Acetate, H₂SO₄ | Toluene | Reflux | 12-16 | 50-65% |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-ethoxypyridine-2,6-dicarboxylate
-
To a flame-dried round-bottom flask under N₂, add chelidamic acid (1.0 eq), anhydrous DMF, and finely powdered anhydrous K₂CO₃ (2.5 eq).
-
Stir the suspension vigorously and add ethyl iodide (2.2 eq) dropwise.
-
Heat the mixture to 70 °C and stir for 12 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the salts, and remove the DMF under reduced pressure.
-
To the crude residue, add absolute ethanol and toluene (3:1 v/v) and a catalytic amount of concentrated H₂SO₄ (approx. 2% of total volume).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, collecting the water that forms.
-
After cooling, neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under N₂, add anhydrous toluene and sodium ethoxide (2.2 eq).
-
Add anhydrous ethyl acetate (at least 5 eq) and cool the mixture to 0 °C in an ice bath.
-
Dissolve Diethyl 4-ethoxypyridine-2,6-dicarboxylate (1.0 eq) in anhydrous toluene and add it dropwise to the stirred base suspension over 30 minutes.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 12 hours. A thick precipitate should form.
-
Cool the reaction to room temperature and slowly quench by adding it to a 15% aqueous H₂SO₄ solution.
-
Heat the resulting acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation. Monitor by TLC.
-
After cooling, carefully neutralize the solution with solid NaHCO₃ or aqueous NaOH until pH 7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.
References
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan, 31(4), 674-676.
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
- Su, B., et al. (2005). Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine.
- Google Patents. (2013). CN103044321A - Synthesis process of 2,6-diacetyl pyridine.
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from [Link]
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
- Kasprzyk, P. G., & Porter, N. A. (2012). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Vanderbilt University.
-
Wikipedia. (2023). 2,6-Diacetylpyridine. Retrieved from [Link]
-
ResearchGate. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Retrieved from [Link]
-
ResearchGate. (2005). Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. Retrieved from [Link]
Sources
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid [apo.ansto.gov.au]
- 6. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-2,6-diacetylpyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Ethoxy-2,6-diacetylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
4-Alkoxy-2,6-diacetylpyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. The introduction of an alkoxy group at the 4-position of the pyridine ring can significantly modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. The synthesis of these compounds, however, can present several challenges, including achieving high yields, minimizing side reactions, and purifying the final product. This guide provides a comprehensive resource to navigate these challenges effectively.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to this compound involves a two-step process. First, the synthesis of the 2,6-diacetylpyridine core, followed by the introduction of the 4-ethoxy group via nucleophilic aromatic substitution on a suitable precursor.
Caption: Proposed two-step synthetic pathway to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 2,6-diacetylpyridine core?
The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid.[1] This is a well-established method, often employing strong oxidizing agents like potassium permanganate or selenium dioxide.[1]
Q2: What are the key considerations for the Claisen condensation step to form the acetyl groups?
The Claisen condensation of the diethyl ester of dipicolinic acid with a methylating agent is a critical step.[1][2] Key considerations include:
-
Base: Sodium ethoxide is a common base, but its effectiveness can be hampered by the presence of trace amounts of water or ethanol, which can significantly reduce the yield.[2] Using metallic sodium can be a more robust alternative.[3][4]
-
Solvent: Anhydrous solvents are crucial for the success of this reaction. Toluene is a suitable solvent for this transformation.[2]
-
Work-up: Careful neutralization and extraction are necessary to isolate the product.
Q3: Why is nucleophilic aromatic substitution a viable method to introduce the ethoxy group at the 4-position?
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom).[5][6] The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, making these positions susceptible to nucleophilic attack.[5] A good leaving group, such as a halogen, at the 4-position is essential for this reaction to proceed efficiently.[7]
Q4: What is the best way to generate sodium ethoxide for the substitution reaction?
While solid sodium ethoxide can be used, it is very hygroscopic. A more practical and convenient approach is to generate sodium ethoxide in situ by reacting metallic sodium with anhydrous ethanol.[8]
Q5: Can I use other alcohols to synthesize different 4-alkoxy derivatives?
Yes, this method is adaptable for the synthesis of various 4-alkoxy-2,6-diacetylpyridine derivatives. By substituting ethanol with other alcohols, a range of alkoxy groups can be introduced at the 4-position. The reaction of 4-chloropyridine hydrochloride with various alcohols in DMSO with powdered NaOH has been shown to be an effective general method for synthesizing 4-alkoxypyridines.[9]
Troubleshooting Guide
Problem 1: Low Yield in the Claisen Condensation for 2,6-Diacetylpyridine
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water or Ethanol | Water or ethanol will react with the strong base (e.g., sodium ethoxide), quenching it and preventing the deprotonation of the methylating agent, thus inhibiting the condensation reaction.[2] | Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Consider using freshly prepared sodium ethoxide or generating it in situ. |
| Inefficient Base | The choice and quality of the base are critical. Old or improperly stored sodium ethoxide may be less effective. | Use freshly prepared sodium ethoxide or consider using metallic sodium, which can also scavenge trace amounts of water and ethanol.[3] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. |
| Product Degradation during Work-up | The product can be sensitive to acidic or basic conditions during the work-up procedure. | Perform the neutralization step at a low temperature (e.g., 0 °C) and avoid prolonged exposure to strong acids or bases. |
Problem 2: Incomplete Nucleophilic Aromatic Substitution
Caption: Troubleshooting workflow for low yield in the nucleophilic substitution step.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of 4-Chloro-2,6-diacetylpyridine | Impurities in the starting material can interfere with the reaction. | Purify the 4-chloro-2,6-diacetylpyridine by recrystallization or column chromatography before use. |
| Insufficient Nucleophile | An inadequate amount of sodium ethoxide will result in incomplete conversion of the starting material. | Use a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. |
| Suboptimal Reaction Conditions | The reaction temperature and time may not be optimal for this specific substrate. | Monitor the reaction by TLC. If the reaction is slow, consider increasing the temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[8][10] |
| Solvent Choice | While ethanol is a common choice, other polar aprotic solvents like DMSO can also be effective, particularly if solubility is an issue.[9] | If the reaction is not proceeding well in ethanol, consider using DMSO as the solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diacetylpyridine
This protocol is adapted from established methods for the synthesis of 2,6-diacetylpyridine.[2][3]
-
Esterification of Dipicolinic Acid:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine dipicolinic acid (1 equivalent), ethanol (excess), and a catalytic amount of sulfuric acid in toluene.
-
Reflux the mixture for 12-16 hours, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2,6-pyridinedicarboxylate.
-
-
Claisen Condensation:
-
In a three-necked flask under a nitrogen atmosphere, add anhydrous toluene and freshly cut sodium metal (2.2 equivalents).
-
Heat the mixture to reflux until the sodium has melted and is well-dispersed.
-
Cool the mixture to room temperature and add a solution of diethyl 2,6-pyridinedicarboxylate (1 equivalent) and ethyl acetate (excess) in anhydrous toluene dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 2,6-diacetylpyridine.[11]
-
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on the known reactivity of halopyridines in nucleophilic aromatic substitution reactions.[8][9][10]
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Carefully add small pieces of sodium metal (1.1 equivalents) to the ethanol at room temperature. Stir until all the sodium has dissolved.
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared sodium ethoxide solution, add a solution of 4-chloro-2,6-diacetylpyridine (1 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Alternatively, the reaction can be performed in a sealed microwave vial at a temperature of 140-160 °C for a shorter duration (e.g., 20-40 minutes).[8]
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Caption: General workflow for the purification of this compound.
Spectroscopic Characterization
The successful synthesis of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the acetyl groups (a singlet), and the pyridine ring protons. The protons on the pyridine ring will appear as a singlet due to the symmetrical substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the acetyl carbonyls and methyls, and the pyridine ring carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the acetyl groups (around 1700 cm⁻¹) and C-O stretching of the ethoxy group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the final product.
By following the guidance provided in this technical support center, researchers can effectively optimize the reaction conditions for the synthesis of this compound derivatives, troubleshoot common experimental issues, and confidently characterize their final products.
References
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc, 2011(7), pp.10-21. Available from: [Link]
-
Fallah, E., Zare, A. and Abolhasani, J., 2012. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Synthetic Communications, 42(1), pp.1-9. Available from: [Link]
-
Wikipedia. 2,6-Diacetylpyridine. Available from: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]
-
Hajhussein, A.N., et al. 2018. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), pp.225-235. Available from: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]
-
Unprecedented Pt(II) complex of an asymmetric 2,6-diacetylpyridine bis (4N-substituted thiosemicarbazone) ligand. Inorganica Chimica Acta, 362(11), pp.4071-4074. Available from: [Link]
-
El-Sayed, M.A.A., et al. 2021. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), p.3333. Available from: [Link]
-
Singh, R. and Singh, K., 1999. Reaction of coordinated ligand-IV. Synthesis and characterization of some lanthanide complexes of 2,6-diacetylpyridine 2-thenoylsalicyl dihydrazone. Journal of the Indian Chemical Society, 76(4), pp.191-193. Available from: [Link]
-
Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules, 24(11), p.2091. Available from: [Link]
-
Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]
-
2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 2011(10), pp.1433-1437. Available from: [Link]
- CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents.
-
Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. Journal of Inorganic Biochemistry, 261, p.112693. Available from: [Link]
-
Xie, G., et al. 2009. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), pp.674-676. Available from: [Link]
-
A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Chinese Journal of Organic Chemistry, 28(1), pp.139-141. Available from: [Link]
-
Synthesis of a series of novel In(iii) 2,6-diacetylpyridine bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism. Dalton Transactions, 45(1), pp.256-268. Available from: [Link]
-
An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), pp.296-299. Available from: [Link]
Sources
- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
"4-Ethoxy-2,6-diacetylpyridine" stability and storage conditions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Ethoxy-2,6-diacetylpyridine. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related compounds, such as 2,6-diacetylpyridine and other alkoxy-substituted pyridines, to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: Is this compound sensitive to light or air?
A2: Pyridine and its derivatives can be sensitive to light and air, which may cause gradual degradation or discoloration. While specific data for this compound is unavailable, it is prudent to store the compound in an amber or opaque vial to protect it from light. To minimize exposure to air, flushing the container with an inert gas like argon or nitrogen before sealing is a good practice, especially for long-term storage.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound has not been formally established. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable for at least one to two years. For critical applications, it is recommended to re-analyze the purity of the material after prolonged storage.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its physical state (e.g., clumping of a powder).[3] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of the compound and identify any degradation products.
Q5: What materials are incompatible with this compound?
A5: Pyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided.[4] It is also important to avoid storing the compound in containers made of materials that can react with organic compounds. Glass or chemically resistant plastic containers are generally suitable.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected reaction results or low yield | Purity of this compound may have decreased due to improper storage. | 1. Verify Purity: Assess the purity of the starting material using an appropriate analytical method (e.g., HPLC, GC, or NMR). 2. Purify if Necessary: If impurities are detected, consider purifying the compound by recrystallization or column chromatography. 3. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed). |
| Inconsistent analytical results (e.g., multiple peaks in chromatogram) | The compound may be degrading under the analytical conditions. | 1. Optimize Analytical Method: For chromatography, try using a lower injection port temperature (for GC) or a mobile phase with a different pH (for HPLC). 2. Check for On-Column Degradation: Inject a known standard of a similar, stable compound to ensure the analytical system is not causing degradation. |
| Discoloration of the solid compound | Exposure to light, air, or moisture. | 1. Assess Purity: A color change does not always indicate significant degradation. Verify the purity analytically. 2. Improve Storage: If the purity is acceptable, transfer the material to an amber vial, flush with inert gas, and store in a desiccator. If purity is compromised, purification may be necessary. |
| Compound is difficult to dissolve | The compound may have absorbed moisture and clumped together, or the incorrect solvent is being used. | 1. Dry the Compound: If moisture absorption is suspected, dry the compound under vacuum. 2. Select Appropriate Solvent: Based on literature for similar compounds, 2,6-diacetylpyridine is soluble in water, chloroform, and DMSO.[5][6] Test the solubility of this compound in a small amount of the intended solvent before proceeding with the experiment. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of lower concentrations (e.g., 100 µg/mL, 10 µg/mL).
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (a starting point could be 254 nm or 270 nm).
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the standard solutions to establish retention time and detector response.
-
Inject the sample solution.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for suspected instability of this compound.
References
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
Wikipedia. (2023, November 28). 2,6-Diacetylpyridine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-diacetyl pyridine, 1129-30-2. Retrieved from [Link]
- Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan, 31(4), 674.
- Google Patents. (n.d.). CN103044321A - Synthesis process of 2,6-diacetyl pyridine.
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
-
ResearchGate. (2017, August 6). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Retrieved from [Link]
- Grabarczyk, M., Staroń, G., & Brzostowicz, B. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports, 6, 39231.
- Antonysakthi, S., Selvakumar, M. S., & Prabha, P. L. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Journal of Scientific Research, 14(2), 583–591.
-
ResearchGate. (2021, June). Synthesis and characterization of copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone). Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]
-
PubMed Central. (2022, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2,6-bis(4-ethoxy-2-pyridinyl)pyridine. Retrieved from [Link]
Sources
- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. 2,6-Diacetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]
Technical Support Center: Troubleshooting ¹H NMR Spectrum Impurities in 4-Ethoxy-2,6-diacetylpyridine Analysis
Welcome to the technical support resource for researchers working with 4-Ethoxy-2,6-diacetylpyridine. This guide is designed to provide expert, field-tested advice for identifying and resolving common impurities observed in the NMR spectrum of this compound. As a key intermediate in the synthesis of advanced ligands and specialized materials, achieving high purity is paramount. This document moves beyond simple checklists to explain the chemical causality behind common spectral artifacts, empowering you to diagnose and solve issues effectively.
Section 1: Reference Spectrum and Key Structural Features
Before troubleshooting, it is essential to understand the expected NMR signature of pure this compound. The molecule's symmetry and substituent effects lead to a highly predictable spectrum.
Expected Chemical Shifts for this compound
| Assignment | Proton (¹H) | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Carbon (¹³C) | Expected Chemical Shift (ppm, CDCl₃) |
| Pyridine C3-H, C5-H | H-3, H-5 | ~7.40 - 7.60 | Singlet | 2H | C-3, C-5 | ~108 - 112 |
| Ethoxy -CH₂- | H-7 | ~4.10 - 4.30 | Quartet | 2H | C-7 | ~64 - 66 |
| Acetyl -CH₃ | H-9 | ~2.70 - 2.85 | Singlet | 6H | C-9 | ~25 - 27 |
| Ethoxy -CH₃ | H-8 | ~1.40 - 1.55 | Triplet | 3H | C-8 | ~14 - 15 |
| Pyridine C2, C6 | - | - | - | - | C-2, C-6 | ~152 - 155 |
| Pyridine C4 | - | - | - | - | C-4 | ~165 - 168 |
| Acetyl C=O | - | - | - | - | C=O | ~198 - 201 |
Note: These are estimated values based on analogous structures. Actual shifts can vary with solvent and concentration.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific impurities and spectral artifacts you may encounter. Each question details the likely chemical cause and provides actionable solutions.
Category A: Impurities from Incomplete Reactions or Starting Materials
Q1: My NMR spectrum shows two distinct singlets in the aromatic region, one around ~7.5 ppm and another further downfield around 8.1-8.3 ppm. What is the downfield signal?
-
Plausible Cause: The signals around 8.1-8.3 ppm are characteristic of the parent compound, 2,6-diacetylpyridine.[1] Its presence indicates that the ethoxylation reaction at the C-4 position did not proceed to completion. The synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) on a precursor like 4-halo-2,6-diacetylpyridine. Incomplete conversion is a common issue.
-
Recommended Solution:
-
Reaction Optimization: Increase the reaction time, temperature, or the equivalents of sodium ethoxide to drive the reaction to completion. Ensure all reagents are anhydrous, as moisture can quench the ethoxide nucleophile.
-
Purification: The unreacted 2,6-diacetylpyridine can be separated from the more polar ethoxy-substituted product using silica gel column chromatography.[2] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity should provide good separation.
-
Q2: I see a complex multiplet in the aromatic region instead of the expected clean singlet for H-3 and H-5. Why?
-
Plausible Cause: This often points to the presence of a mono-acetylated intermediate, such as 4-ethoxy-2-acetylpyridine. The loss of symmetry results in a more complex splitting pattern for the aromatic protons. This can occur if the starting material for the di-acetylation step (e.g., a 4-ethoxypyridine derivative) is not fully converted.
-
Recommended Solution:
-
Re-evaluate Synthesis: Review the step where the acetyl groups are introduced. The Claisen condensation used to form 2,6-diacetylpyridine from pyridine-2,6-dicarboxylate requires stringent anhydrous conditions and a sufficient excess of the acetyl source (like ethyl acetate) and base (sodium ethoxide or sodium metal).[3]
-
Chromatographic Purification: Careful column chromatography is required to separate the mono- and di-acetylated products. Monitor the separation closely with TLC.
-
Category B: Impurities from Side Reactions and Degradation
Q3: My sample has a faint yellow or brown color, and the NMR baseline is noisy, with several broad, low-intensity peaks. What's happening?
-
Plausible Cause: Pyridine derivatives, especially those with activating groups, can be susceptible to oxidation or polymerization, leading to colored, often paramagnetic, impurities that can cause peak broadening.[4] This can be initiated by exposure to air and light over time or by harsh reaction or workup conditions (e.g., excessive heat, strong acid).
-
Recommended Solution:
-
Use Fresh Solvents: Always use freshly distilled or high-purity anhydrous solvents for reactions and chromatography.
-
Inert Atmosphere: Store the final compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
Purification via Filtration: If the impurities are polymeric and insoluble, attempt to dissolve the sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and filter it through a plug of Celite or silica gel to remove baseline-distorting particulates.
-
Q4: I observe a broad singlet that shifts position between samples and disappears when I add a drop of D₂O. What is it?
-
Plausible Cause: This is the classic signature of an exchangeable proton, most commonly from water (H₂O) or ethanol (from the ethoxide reagent). Water is a very common impurity in NMR solvents and samples.[5] Ethanol may be present if the sodium ethoxide reagent was not fully dried or if it was used as a reaction solvent.
-
Recommended Solution:
-
Confirmation: The D₂O shake experiment you performed is the correct diagnostic test.
-
Removal: To remove residual water or ethanol, dissolve the sample in a non-polar solvent like toluene, and evaporate the solvent under reduced pressure (azeotropic removal). Repeating this process 2-3 times is highly effective. Ensure all glassware and NMR tubes are thoroughly oven-dried before use.
-
Category C: Residual Solvents and General Artifacts
Q5: My ¹H NMR shows a singlet at ~2.1 ppm, a quartet at ~4.1 ppm, and a triplet at ~1.2 ppm that do not correspond to my product.
-
Plausible Cause: These signals are the hallmark of residual ethyl acetate (EtOAc), a common solvent used in extraction and chromatography.[6] Its boiling point (77 °C) can sometimes lead to it being retained in the sample, even after rotary evaporation.
-
Recommended Solution:
-
High Vacuum Drying: Dry the sample under a high vacuum (<1 mmHg) for several hours. Gentle heating (e.g., 30-40 °C) can help drive off the solvent, but be cautious of product stability.
-
Solvent Displacement: Dissolve the sample in a small amount of a more volatile solvent with a lower boiling point, such as dichloromethane (DCM), and re-evaporate. Repeat this 2-3 times. The DCM will help to co-evaporate the trapped ethyl acetate.[5]
-
Q6: The aromatic singlet at ~7.5 ppm is broader than expected, and the resolution is poor.
-
Plausible Cause: Several factors can cause peak broadening.[5]
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing broadening.
-
Paramagnetic Impurities: As mentioned in Q3, trace paramagnetic species can significantly broaden nearby signals.
-
Quadrupolar Broadening: The ¹⁴N nucleus of the pyridine ring can sometimes cause minor broadening of adjacent proton signals, though this is usually less pronounced for protons two bonds away (C3-H, C5-H).[7]
-
-
Recommended Solution:
-
Re-shim the Spectrometer: This should always be the first step.
-
Dilute the Sample: Prepare a more dilute NMR sample.
-
Filter the Sample: If paramagnetic metal or decomposition products are suspected, filter a solution of your sample through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Change Solvent: Acquiring the spectrum in a different solvent (e.g., Benzene-d₆ or DMSO-d₆) can sometimes alter chemical shifts enough to improve resolution or confirm if the broadening is solvent-dependent.[7]
-
Section 3: Standard Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Select an appropriate size glass column and pack it with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. For a less soluble solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC.
-
Gradient: Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product. The target compound is more polar than unreacted 2,6-diacetylpyridine.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Diagnostic D₂O Shake
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., from H₂O or EtOH) will have significantly diminished or disappeared entirely in the second spectrum.
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical pathway for diagnosing issues with your NMR spectrum.
Caption: A logical workflow for systematically diagnosing NMR spectrum impurities.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Google Patents. (Year N/A).
- BenchChem. (2025).
- Lee, Y. C. (1990).
- Google Patents. (Year N/A).
- Wikipedia. (Year N/A). Pyridine.
- BenchChem. (Year N/A). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (Year N/A). Troubleshooting 1H NMR Spectroscopy.
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Xie, G., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan, 31(4), 674-676.
- ChemicalBook. (Year N/A). 2,6-Diacetylpyridine(1129-30-2) 1H NMR spectrum.
Sources
Technical Support Center: 4-Ethoxy-2,6-diacetylpyridine Reaction Scale-Up
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center dedicated to the process scale-up of 4-Ethoxy-2,6-diacetylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges with in-depth, field-proven insights, moving beyond simple procedural steps to explain the causality behind common scale-up failures and how to mitigate them.
The synthesis of this compound is a multi-step process. While several routes are possible, a common and scalable approach involves the initial synthesis of a core intermediate, diethyl 4-ethoxypyridine-2,6-dicarboxylate, followed by a Claisen condensation and subsequent decarboxylation. This guide will focus on the most critical and challenge-prone final stages of this synthesis.
Proposed Industrial Synthetic Pathway
The following pathway represents a logical and scalable approach to the target molecule. The primary challenges, which will be the focus of our troubleshooting guide, typically arise in the final two steps.
Caption: Proposed scalable synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield was 85% at the 10-gram scale, but dropped to 45% on the 1-kilogram scale. What are the most likely causes?
A drop in yield upon scale-up is a classic and multifaceted problem.[1] The primary culprits are typically related to physical phenomena that are negligible in small flasks but dominant in large reactors:
-
Mass and Heat Transfer Limitations: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation. The Claisen condensation is exothermic, and inefficient stirring or cooling can create localized "hot spots" where the temperature is much higher than the probe reading. These hot spots lead to thermal degradation of the starting material and product, forming tarry byproducts.[1]
-
Inefficient Mixing: What appears homogenous in a flask may not be in a large vessel. Poor mixing can lead to areas of high reactant concentration, promoting side reactions, and areas where the base is not effectively dispersed, leading to an incomplete reaction.[1]
-
Quality of Raw Materials: The impact of minor impurities in starting materials is magnified at scale. For example, residual water or ethanol in the ethyl acetate or toluene will consume the sodium base, directly reducing the yield.[2] Rigorous quality control and use of anhydrous solvents are paramount.[1]
Q2: What are the most critical safety considerations when scaling up the Claisen condensation step?
The primary hazards involve the base and the reaction exotherm:
-
Sodium Metal Handling: If using sodium metal directly, extreme care is required. It is highly reactive with water and protic solvents. The reaction of sodium with residual ethanol in the solvent mix generates hydrogen gas, creating a fire or explosion risk, especially in a sealed or poorly vented reactor.
-
Exotherm Control: As mentioned, the reaction is exothermic. A thermal runaway is a significant risk. This can lead to a rapid increase in temperature and pressure, potentially breaching the reactor. The key to prevention is controlled addition of reagents and ensuring the reactor's cooling system can handle the heat load.[1] Never add all reagents at once.
-
Solvent Safety: Toluene and ethyl acetate are flammable. Ensure the reactor is properly grounded and that all operations are conducted in a well-ventilated area away from ignition sources.
Q3: My purification method on the lab scale was column chromatography. This isn't feasible for 1kg. What's the alternative?
Column chromatography is rarely used for large-scale production due to cost, solvent waste, and time. The preferred industrial methods are:
-
Recrystallization: This is the most common and effective method for purifying solid products at scale. The key is developing a robust crystallization process. This involves screening for a suitable solvent or solvent system that provides high recovery of the pure product while leaving impurities in the mother liquor.
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an option. However, for this compound, which is a solid, recrystallization is the more likely method.[3]
Troubleshooting Guide: Common Scale-Up Issues
This guide focuses on the critical Claisen condensation and decarboxylation steps.
Problem Area 1: Claisen Condensation
Issue: Low Conversion or Stalled Reaction
Your in-process controls (HPLC, TLC) show a large amount of unreacted diethyl 4-ethoxypyridine-2,6-dicarboxylate even after extended reaction time.
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient or Inactive Base | The reaction is driven by the formation of the ethyl acetate enolate. Sodium metal can be passivated by an oxide layer, and sodium ethoxide is highly hygroscopic. Moisture in the reagents or solvents will quench the base, halting the reaction.[2] | Use fresh, high-purity sodium (cut under mineral oil to expose a fresh surface) or freshly prepared, dry sodium ethoxide. Ensure all solvents (toluene, ethyl acetate) are certified anhydrous. |
| Poor Reagent Addition Strategy | Adding the diester too quickly can lead to localized consumption of the base, while slow formation of the enolate can cause it to participate in side reactions before it can react with the diester. | A common strategy is to first generate the sodium enolate of ethyl acetate in situ by slowly adding ethyl acetate to a slurry of sodium in toluene, then adding the diester solution dropwise to this mixture. |
| Low Reaction Temperature | While exotherm control is crucial, if the reaction is run too cold, the activation energy for the condensation may not be overcome, leading to a sluggish or stalled reaction. | The reaction typically requires heating to reflux to proceed at a reasonable rate.[2] Start the controlled addition at a moderate temperature (e.g., 40-50°C) and allow the exotherm to heat the reaction to reflux. |
Issue: Formation of Dark Tars and Significant Byproducts
The reaction mixture turns dark brown or black, and the final product is difficult to purify, with many spots on a TLC plate.
| Cause | Scientific Explanation | Recommended Solution |
| Runaway Reaction / Poor Heat Transfer | This is the most common cause of tar formation. Uncontrolled exotherms cause thermal decomposition of the sensitive β-ketoester intermediates and starting materials.[1] | 1. Controlled Addition: Add the diester solution slowly via an addition funnel or pump. 2. Monitor Internal Temperature: Use a thermocouple to monitor the internal batch temperature, not the jacket temperature. 3. Adequate Cooling: Ensure the reactor's cooling jacket is running and has sufficient capacity. For very large scales, consider a reactor with a better surface area, or dilute the reaction further (though this has throughput implications). |
| Oxygen Exposure | While less common, exposure to air at high temperatures in a strongly basic medium can sometimes lead to oxidative side reactions and color formation. | Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
Problem Area 2: Hydrolysis & Decarboxylation
Issue: Incomplete Decarboxylation
After acidic workup and heating, your final product is contaminated with the intermediate β-ketoester.
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid or Heating | The decarboxylation step requires both acidic conditions and thermal energy to proceed through a six-membered ring transition state, which then eliminates CO₂. | Ensure a sufficient excess of strong acid (e.g., concentrated HCl) is used to fully hydrolyze the ester and catalyze the decarboxylation.[2] The mixture should be refluxed until in-process controls confirm the complete disappearance of the intermediate. |
| Premature Product Precipitation | If the product is insoluble in the acidic aqueous mixture, it may precipitate before decarboxylation is complete, trapping the intermediate within the solid matrix. | Add a co-solvent like ethanol or dioxane during the reflux to maintain homogeneity and ensure the reaction goes to completion before cooling and isolation. |
Key Experimental Protocol
Scale-Up Protocol: Claisen Condensation and Decarboxylation (1 kg Scale)
Safety First: This procedure involves flammable solvents and a highly reactive metal. All operations must be conducted in an appropriate reactor within a fume hood, under an inert atmosphere, with proper personal protective equipment (PPE).
Reagents & Materials:
-
Diethyl 4-ethoxypyridine-2,6-dicarboxylate: 1.0 kg
-
Sodium metal (dispersed in oil): 0.34 kg
-
Anhydrous Toluene: 8 L
-
Anhydrous Ethyl Acetate: 4 L
-
Concentrated Hydrochloric Acid (~37%): 4 L
-
Water: 3 L
-
Sodium Carbonate (solid)
-
Ethyl Acetate (extraction grade)
-
Heptane (recrystallization)
Procedure:
-
Reactor Setup: Charge the reactor with anhydrous toluene (5 L) and sodium metal (0.34 kg). Begin stirring and inert the vessel with dry nitrogen.
-
Enolate Formation: Heat the toluene/sodium slurry to 40°C. Slowly add anhydrous ethyl acetate (4 L) over 2-3 hours. The internal temperature will rise; maintain it below 70°C using the reactor's cooling jacket. A thick, white slurry of the sodium enolate will form.
-
Claisen Condensation: Dissolve the diester (1.0 kg) in anhydrous toluene (3 L). Slowly add this solution to the reactor over 3-4 hours, maintaining a gentle reflux (~85-95°C). After the addition is complete, hold at reflux for an additional 4-6 hours, monitoring by HPLC for the disappearance of the starting diester.
-
Quenching & Hydrolysis: Cool the reaction mixture to 0-5°C. CAUTION: Exothermic and gas evolution. Very slowly and carefully, add a mixture of concentrated HCl (4 L) and water (3 L). Maintain the temperature below 25°C.
-
Decarboxylation: Once the quench is complete and all sodium is consumed, heat the two-phase mixture to reflux (~90°C) and hold for 5-7 hours. Monitor by HPLC for the complete conversion of the β-ketoester intermediate to the final product.
-
Work-up & Isolation: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers.
-
Neutralization: Carefully neutralize the combined organic layers by washing with a saturated sodium bicarbonate solution until gas evolution ceases. Then, wash with brine.
-
Solvent Swap & Recrystallization: Dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to a thick oil. Add heptane (5 L) and heat to dissolve. Cool slowly to 0-5°C to crystallize the product.
-
Drying: Filter the solid product, wash with cold heptane, and dry in a vacuum oven at 40-50°C to a constant weight.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the Claisen condensation step.
References
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- Semantic Scholar.
- Wikipedia. Pyridine.
- Organic Chemistry Portal. Pyridine synthesis.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis.
- ResearchGate. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- YouTube.
- RSC Publishing.
- ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- ChemicalBook. 2,6-Diacetylpyridine synthesis.
- Wikipedia. 2,6-Diacetylpyridine.
- National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- Google Patents. CN103044321A - Synthesis process of 2,6-diacetyl pyridine.
- Google Patents. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)
- Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.
-
ResearchGate. (PDF) An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. [Link]
Sources
Technical Support Center: Enhancing the Purity of 4-Ethoxy-2,6-diacetylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in achieving high-purity "4-Ethoxy-2,6-diacetylpyridine." The methodologies and advice presented here are grounded in established principles of organic chemistry and draw from protocols for structurally analogous compounds, given the specific nature of this molecule.
Troubleshooting Guide: Common Issues in the Purification of this compound
Researchers may encounter several challenges when purifying this compound. This section addresses common problems with a focus on their underlying causes and practical solutions.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows significant impurities on analysis (TLC, NMR). What are the likely sources of these impurities and how can I minimize them?
Answer:
Low purity in the crude product typically originates from the synthetic route, which for diacetylpyridine derivatives often involves a Claisen condensation of a corresponding pyridine dicarboxylate with an acetate source.[1][2][3][4] Potential impurities can include:
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
-
Mono-acetylated Intermediate: The reaction may not have proceeded to completion on both sides of the pyridine ring.
-
Side-Products from Self-Condensation: The acetate source can self-condense, leading to byproducts.
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup can contaminate the product.[5]
Solutions:
-
Reaction Optimization: Ensure stoichiometric amounts of reagents and adequate reaction times. Driving the reaction to completion will minimize unreacted starting materials and intermediates.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities and unreacted reagents. Washing the organic layer with brine can aid in removing residual water.
-
Primary Purification: Before proceeding to more refined techniques, consider a simple filtration or trituration with a non-polar solvent to remove some of the more significant impurities.
Issue 2: Difficulty in Recrystallization
Question: I'm having trouble recrystallizing my this compound. The compound either "oils out" or the crystal yield is very low. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the cooling process.[6]
-
"Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is often due to a solvent with a boiling point higher than the melting point of the solute or a high concentration of impurities.
-
Low crystal yield can result from using too much solvent, cooling the solution too quickly, or choosing a solvent in which the compound is too soluble at low temperatures.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] A systematic approach to solvent screening is recommended. Start with small amounts of the crude product and test various solvents of differing polarities.
Solvent System (Example) Polarity Suitability for Pyridine Derivatives Ethanol/Water Polar Protic Often effective for moderately polar compounds. Isopropanol Polar Protic A good alternative to ethanol. Ethyl Acetate/Hexane Moderately Polar A common mixed-solvent system for tuning polarity. Toluene Non-polar Aromatic Can be effective for less polar compounds. Dichloromethane/Hexane Non-polar/Polar Aprotic Mix Useful for compounds with intermediate polarity. -
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of small, impure crystals or precipitation of impurities.[6] Once the solution has reached room temperature, then it can be placed in an ice bath to maximize crystal yield.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[6]
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and stir until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow:
Caption: A generalized workflow for the recrystallization process.
Issue 3: Ineffective Purification by Column Chromatography
Question: I am using column chromatography to purify my compound, but I am getting poor separation of the desired product from its impurities. How can I improve my separation?
Answer:
Column chromatography is a versatile purification technique, but its effectiveness depends on the proper choice of stationary and mobile phases.[7] Poor separation can be due to:
-
Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.
-
Column Overloading: Adding too much crude product to the column will result in broad, overlapping bands.
-
Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.
Solutions:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the product and then more polar impurities.
-
Proper Column Packing: Ensure the silica gel or alumina is packed uniformly in the column to avoid channeling. A slurry packing method is often preferred.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel or alumina as the stationary phase, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a small volume of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram of the Column Chromatography Workflow:
Caption: A step-by-step workflow for purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: How can I confirm the purity and structure of my final product?
A combination of analytical techniques is essential for confirming the purity and structure of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.[8][9][10] The proton NMR should show characteristic signals for the ethoxy group, the acetyl groups, and the pyridine ring protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the acetyl groups.[8][11]
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound, confirming its elemental composition.[8][11]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals and solvents used.
Q4: My NMR spectrum shows some unexpected peaks even after purification. What could they be?
Unexpected peaks in the NMR spectrum could be due to:
-
Residual Solvents: Common laboratory solvents have characteristic NMR signals.
-
Isomeric Impurities: If the synthesis can lead to isomers, they may be difficult to separate.
-
Degradation Products: The compound may be unstable under certain conditions (e.g., exposure to acid, base, or light).
Careful analysis of the chemical shifts and coupling patterns of the impurity peaks can help in their identification.[9]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Krbavčič, A., & Stanovnik, B. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Google Patents. (n.d.). CN103044321A - Synthesis process of 2, 6-diacetyl pyridine.
- Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674-676.
- Asma, M., Adewuyi, S., Kuang, X., Badshah, A., & Sun, W.-H. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), 296-299.
-
ResearchGate. (n.d.). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
-
Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
PubMed. (n.d.). Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Iron-Catalysed Homo- and Copolymerisation of Propylene: Steric Influence of Bis(imino)pyridine Ligands. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Preventing byproduct formation in "4-Ethoxy-2,6-diacetylpyridine" reactions
Welcome to the technical support center for the synthesis of 4-Ethoxy-2,6-diacetylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Solution:
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, while continuing to monitor the reaction progress. Be cautious of excessive heat, which can lead to degradation.
-
Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.
-
-
Potential Cause B: Competing Side Reactions. The formation of byproducts can significantly reduce the yield of the target molecule. Common side reactions in pyridine synthesis include over-alkylation, polymerization, and the formation of partially substituted pyridines.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor the formation of byproducts.
-
Order of Addition: The order in which reagents are added can be critical. For multi-component reactions, a stepwise addition may be beneficial to control the reaction pathway.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
-
-
Potential Cause C: Suboptimal Nitrogen Source in Guareschi-Thorpe Type Syntheses. The choice and form of the ammonia source can greatly influence the reaction's efficiency.
-
Solution:
-
Ammonium Acetate vs. Ammonium Carbonate: While ammonium acetate is commonly used, studies have shown that ammonium carbonate in an aqueous medium can lead to higher yields in some pyridine syntheses.[1] Consider screening different ammonia sources.
-
Issue 2: Presence of Significant Byproducts in the Crude Product
-
Potential Byproduct A: Over-Alkylated Pyridine Species. If the reaction involves alkylation steps, there is a risk of multiple alkyl groups being added to the pyridine ring or its precursors.
-
Solution:
-
Use of a Protecting Group: If applicable, consider using a protecting group to block reactive sites on the pyridine ring that are not intended to be functionalized.
-
Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to minimize over-alkylation.
-
-
Potential Byproduct B: Partially Formed or Alternative Heterocyclic Rings. In multi-component reactions like the Hantzsch or Guareschi-Thorpe synthesis, intermediates can sometimes cyclize in unintended ways, leading to different heterocyclic structures.[2][3]
-
Solution:
-
Temperature Control: Maintain a stable and optimized reaction temperature. Fluctuations can favor alternative reaction pathways.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the regioselectivity of the cyclization. Experiment with different solvents to find the optimal conditions.
-
-
Potential Byproduct C: 1,4-Dihydropyridine Intermediate in Hantzsch-type Syntheses. The initial product of a Hantzsch synthesis is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring.[4][5][6]
-
Solution:
-
Effective Aromatization: Ensure the chosen oxidizing agent is suitable and used in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate, or chromium trioxide.[2][4] Milder and more efficient methods using reagents like iodine in methanol can also be explored to avoid harsh conditions and side reactions.[4]
-
Issue 3: Difficulty in Product Purification
-
Problem: The crude product is an oil or a mixture that is difficult to crystallize, and co-elutes with impurities during column chromatography.
-
Solution:
-
Salt Formation: Convert the basic pyridine product into a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. The resulting salt is often a crystalline solid that is easier to purify by recrystallization.
-
Derivative Formation: If the acetyl groups are the source of purification difficulties, they can be temporarily converted to a more easily purifiable derivative, which can then be reverted to the acetyl group after purification.
-
Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyridines like this compound?
A1: Several classical methods are employed for the synthesis of substituted pyridines, and the choice often depends on the available starting materials and desired substitution pattern. These include:
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor.[2][4][5] This method first produces a dihydropyridine, which is then oxidized to the pyridine.[6]
-
Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines.[7][8][9] It has the advantage of not requiring an oxidation step.[7]
-
Guareschi-Thorpe Pyridine Synthesis: This synthesis typically involves the condensation of a β-dicarbonyl compound with a cyanoacetic ester and a primary amine or ammonia to form hydroxypyridones, which can be further modified.[3][10][11][12]
Q2: How does the ethoxy group at the 4-position influence the reaction?
A2: The electron-donating nature of the ethoxy group can affect the reactivity of the pyridine ring. It can influence the regioselectivity of electrophilic substitution reactions and may alter the pKa of the pyridine nitrogen, which could affect reactions where the basicity of the nitrogen is important.
Q3: What is the likely mechanism for the formation of this compound via a Claisen-type condensation?
A3: A plausible route would involve a double Claisen condensation of a 4-ethoxy-2,6-dicarbethoxypyridine with ethyl acetate in the presence of a strong base like sodium ethoxide. The likely byproducts would arise from incomplete reaction or side reactions involving the base and solvent. The presence of water or ethanol can significantly decrease the yield in such reactions.[13]
Q4: Are there any "green" or more environmentally friendly approaches to pyridine synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of greener catalysts.[2][4][10] For example, the Guareschi-Thorpe synthesis has been successfully performed in an aqueous medium using ammonium carbonate.[10]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch-type Synthesis of a Substituted Pyridine
-
Combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., a solution of iodine in methanol) and stir at room temperature until the aromatization is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Hantzsch Synthesis | Kröhnke Synthesis | Guareschi-Thorpe Synthesis |
| Key Reactants | Aldehyde, β-ketoester, Ammonia source | α-pyridinium methyl ketone, α,β-unsaturated carbonyl | β-dicarbonyl, Cyanoacetic ester, Ammonia source |
| Common Byproducts | 1,4-Dihydropyridine, over-oxidized products | Unreacted starting materials | Alternative cyclization products |
| Key Advantage | Readily available starting materials | High atom economy, no oxidation step | Versatile for hydroxypyridone synthesis |
| Key Disadvantage | Requires a separate oxidation step | Requires pre-synthesis of pyridinium salt | Can lead to a mixture of tautomers |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
General Hantzsch Pyridine Synthesis Pathway
Caption: The synthetic route from reactants to the final pyridine product in a Hantzsch synthesis.
References
-
Kröhnke pyridine synthesis. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Hantzsch pyridine synthesis. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Guareschi, I. and his amazing “1897 reaction”. PubMed Central (PMC) - NIH. Accessed January 15, 2026. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Accessed January 15, 2026. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed January 15, 2026. [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Accessed January 15, 2026. [Link]
-
Guareschi-Thorpe Condensation. Merck Index. Accessed January 15, 2026. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson. Accessed January 15, 2026. [Link]
-
Learning from the Hantzsch synthesis. American Society for Biochemistry and Molecular Biology. Accessed January 15, 2026. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Accessed January 15, 2026. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Accessed January 15, 2026. [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Accessed January 15, 2026. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Accessed January 15, 2026. [Link]
-
Pyridine. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Accessed January 15, 2026. [Link]
-
An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. ResearchGate. Accessed January 15, 2026. [Link]
- Synthesis process of 2,6-diacetyl pyridine.
-
A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan. Accessed January 15, 2026. [Link]
- Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. jcsp.org.pk [jcsp.org.pk]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethoxy-2,6-diacetylpyridine and 2,6-diacetylpyridine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and the synthesis of complex organic molecules, 2,6-diacetylpyridine (DAP) serves as a cornerstone building block. Its versatile reactivity, particularly in the formation of bis(imino)pyridine ligands, has led to its widespread use in catalysis and materials science.[1] The introduction of a 4-ethoxy substituent onto the pyridine ring, yielding 4-Ethoxy-2,6-diacetylpyridine, presents an opportunity to modulate the electronic properties and, consequently, the reactivity of this important scaffold. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by an analysis of their electronic structures and relevant experimental data, to inform rational ligand design and reaction optimization.
Unveiling the Molecules: Structure and Physicochemical Properties
Both 2,6-diacetylpyridine and its 4-ethoxy derivative are crystalline solids soluble in common organic solvents.[2] Their core structure features a pyridine ring flanked by two acetyl groups, which are the primary sites of reactivity.
| Property | 2,6-Diacetylpyridine | This compound | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | C₁₁H₁₃NO₃ | |
| Molar Mass | 163.17 g/mol | 207.22 g/mol | [2] |
| Appearance | White crystalline solid | Off-white to pale yellow solid | [2] |
| Melting Point | 79-82 °C | Not widely reported, expected to be higher than DAP | [3] |
The Decisive Factor: Electronic Effects of the 4-Ethoxy Group
The fundamental difference in reactivity between the two compounds stems from the electronic nature of the 4-ethoxy substituent. The ethoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs with the pyridine π-system. This has two major consequences:
-
Increased Electron Density on the Pyridine Ring: The donation of electron density from the ethoxy group increases the overall electron density of the aromatic ring, particularly at the ortho and para positions. This makes the pyridine nitrogen more basic and can influence its coordination properties.
-
Reduced Electrophilicity of the Carbonyl Carbons: The increased electron density on the pyridine ring is relayed to the acetyl groups, making the carbonyl carbons less electrophilic. This is a crucial factor in reactions involving nucleophilic attack at the carbonyl carbon.
This electronic effect can be qualitatively understood through resonance structures and quantitatively predicted using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.[4] For a 4-alkoxy group, the Hammett parameter (σp) is negative, indicating its electron-donating nature.
Comparative Reactivity in Key Transformations
The primary application of these molecules is in the synthesis of bis(imino)pyridine ligands through condensation reactions with primary amines.[5] The reactivity in these and other transformations is directly impacted by the electronic differences outlined above.
Condensation Reactions: A Tale of Two Rates
The condensation of the acetyl groups with primary amines to form imines is a classic example of nucleophilic addition to a carbonyl group. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
2,6-Diacetylpyridine: The acetyl groups of DAP are relatively electrophilic due to the electron-withdrawing nature of the pyridine ring, making it readily undergo condensation with a variety of amines.[1]
To achieve comparable reaction rates and yields with this compound, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a more effective acid catalyst to activate the carbonyl group.
dot
Caption: Comparative reactivity in condensation reactions.
Experimental Protocols
Synthesis of 2,6-Diacetylpyridine
A common and efficient method for the synthesis of 2,6-diacetylpyridine involves the Claisen condensation of 2,6-dicarbethoxypyridine with ethyl acetate, followed by hydrolysis and decarboxylation.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal to dry toluene.
-
Addition of Reactants: To the stirred suspension, add a solution of 2,6-dicarbethoxypyridine and ethyl acetate in toluene dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Workup: Cool the mixture to room temperature and quench with a dilute acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,6-diacetylpyridine as a white crystalline solid.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound can be adapted from general procedures for the synthesis of 4-alkoxypyridines. This would likely start from a suitably functionalized pyridine derivative.
Proposed Step-by-Step Protocol:
-
Starting Material: Begin with a 4-halo-2,6-diacetylpyridine derivative (e.g., 4-chloro-2,6-diacetylpyridine).
-
Alkoxide Formation: Prepare sodium ethoxide by reacting sodium metal with anhydrous ethanol.
-
Nucleophilic Aromatic Substitution: React the 4-halo-2,6-diacetylpyridine with sodium ethoxide in a suitable solvent like DMF or DMSO at an elevated temperature.
-
Workup: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the resulting this compound by chromatography or recrystallization.
dot
Caption: Synthetic workflows for the target compounds.
Conclusion and Future Outlook
The introduction of a 4-ethoxy group to the 2,6-diacetylpyridine scaffold significantly alters its electronic properties, leading to a predictable decrease in the reactivity of the acetyl groups towards nucleophiles. While this may necessitate more stringent reaction conditions for transformations like condensation reactions, it also offers a valuable tool for fine-tuning the electronic environment of the resulting ligands and their metal complexes. This can have profound implications for the catalytic activity, stability, and spectroscopic properties of these complexes.
For researchers in drug development and materials science, the choice between 2,6-diacetylpyridine and its 4-ethoxy derivative will depend on the specific application. If rapid, high-yielding ligand synthesis is paramount, the unsubstituted precursor may be preferred. However, if the goal is to create more electron-rich ligands to stabilize higher oxidation states of coordinated metals or to modulate catalytic activity, the 4-ethoxy derivative provides a powerful synthetic handle. Further quantitative studies, such as kinetic analysis of condensation reactions, would be invaluable in providing a more precise understanding of these reactivity differences and would facilitate the rational design of next-generation ligands and catalysts.
References
[6] Carlson, R. et al. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules2015 , 20, 20966-20982. [Link]
[7] Chirik, P. J. et al. Bis(imino)pyridine iron alkyls containing β-hydrogens: Synthesis, evaluation of kinetic stability, and decomposition pathways involving chelate participation. Organometallics2008 , 27, 4858-4870. [Link]
Xie, G. et al. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan2009 , 31, 674-677. [Link]
[2] Wikipedia contributors. 2,6-Diacetylpyridine. Wikipedia, The Free Encyclopedia. [Link]
[4] Buncel, E. et al. Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry2002 , 67, 8475-8480. [Link]
Smaoui, M. et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry2020 , 120, e26284. [Link]
[8] Hantzsch, A. Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules2007 , 12, 1-10. [Link]
[9] Pal, A. et al. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences2016 , 128, 631-643. [Link]
[10] Hantzsch, A. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules2007 , 12, 1-10. [Link]
[11] Smaoui, M. et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry2020 , 120, e26284. [Link]
[12] Sun, W.-H. et al. An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry2008 , 5, 296-299. [Link]
[13] Almqvist, F. et al. High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. Determination of the Structure of Two Polycondensation Products by NMR Spectroscopy and Molecular Mechanics. Acta Chemica Scandinavica1996 , 50, 424-431. [Link]
[14] Klussmann, M. et al. Hammett plot for the addition of the acetonyl radical to styrenes. Chemistry – A European Journal2019 , 25, 8730-8737. [Link]
[15] Espinoza-Hicks, C. et al. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules2015 , 20, 20966-20982. [Link]
[16] Gibson, V. C. et al. Iron-Catalysed Homo- and Copolymerisation of Propylene: Steric Influence of Bis(imino)pyridine Ligands. Chemical Communications2001 , 2252-2253. [Link]
[17] Sun, W.-H. et al. A Convenient Approach for the Synthesis of 2,6-Diformyl- and 2,6-Diacetylpyridines. Synthesis2007 , 2007, 3139-3141. [Link]
[18] Pelagatti, P. et al. Synthesis, spectroscopic and structural characterization of mono- and bi-nuclear iron(II) complexes with 2,6-diacetylpyridine bis(acylhydrazones). Journal of the Chemical Society, Dalton Transactions1985 , 2181-2186. [Link]
[19] The Good Scents Company. 2,6-diacetyl pyridine. [Link]
[20] Asymmetric Technology. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
[21] Watkins, H. et al. Condensation reactions of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines: A method for the preparation of chromenoquinoxalines. Tetrahedron Letters2021 , 80, 153443. [Link]
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A Comparative Guide to the Coordination Chemistry of Metal Complexes with 4-Ethoxy-2,6-diacetylpyridine and its Analogs
Introduction: The Versatility of 2,6-Diacetylpyridine-Based Ligands
In the expansive field of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. Among the myriad of ligand precursors, 2,6-diacetylpyridine (DAP) has emerged as a cornerstone due to its facile synthesis and the straightforward manner in which it can be converted into a diverse array of multidentate ligands.[1][2] The pyridine nitrogen and the two flanking carbonyl groups provide a robust platform for creating ligands, most notably through Schiff base condensation, that can form stable complexes with a wide range of metal ions.[3]
This guide provides a comparative analysis of the metal complexes derived from the parent 2,6-diacetylpyridine and its 4-ethoxy analog. While the coordination chemistry of DAP-derived ligands is well-established, the introduction of an electron-donating ethoxy group at the 4-position of the pyridine ring is anticipated to significantly modulate the electronic and, consequently, the chemical properties of the resulting metal complexes. Due to the limited direct literature on 4-ethoxy-2,6-diacetylpyridine, this guide will present a comprehensive overview of the parent compound's chemistry, propose a scientifically grounded synthetic pathway to its 4-ethoxy derivative, and offer a comparative perspective on the anticipated properties and performance of their respective metal complexes.
Synthesis of the Ligand Precursors: A Tale of Two Pyridines
The foundation of this comparison lies in the synthesis of the core pyridine scaffolds. The synthetic route to 2,6-diacetylpyridine is well-documented, while a plausible pathway to its 4-ethoxy analog can be postulated based on established pyridine chemistry.
Established Synthesis of 2,6-Diacetylpyridine (DAP)
The synthesis of DAP typically commences with the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid.[2] This is followed by esterification and a Claisen condensation with ethyl acetate, often promoted by a strong base like sodium ethoxide or sodium metal, to yield the desired diketone.[2][4]
Experimental Protocol: Synthesis of 2,6-Diacetylpyridine
Step 1: Synthesis of Pyridine-2,6-dicarboxylic acid
-
A mixture of 2,6-lutidine, an oxidizing agent (e.g., potassium permanganate), and a suitable solvent is refluxed.
-
The reaction mixture is cooled, and the precipitated manganese dioxide is filtered off.
-
The filtrate is acidified to precipitate the crude pyridine-2,6-dicarboxylic acid, which is then collected by filtration and recrystallized.
Step 2: Esterification to Diethyl 2,6-pyridinedicarboxylate
-
Pyridine-2,6-dicarboxylic acid is suspended in ethanol, and a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield the diethyl ester.
Step 3: Claisen Condensation to 2,6-Diacetylpyridine
-
To a solution of diethyl 2,6-pyridinedicarboxylate in a dry, inert solvent (e.g., toluene), sodium metal or sodium ethoxide is added.
-
Ethyl acetate is added dropwise, and the reaction mixture is heated.
-
After completion, the reaction is quenched, and the product is extracted and purified by chromatography or recrystallization.[2][4]
Proposed Synthesis of this compound
Hypothetical Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chloro-2,6-pyridinedicarboxylic acid
-
Starting from chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield 4-chloro-2,6-pyridinedicarboxylic acid.
Step 2: Nucleophilic Substitution to form 4-Ethoxy-2,6-pyridinedicarboxylic acid
-
The 4-chloro derivative is reacted with sodium ethoxide in a suitable solvent like ethanol or DMF. The ethoxide ion will displace the chloride at the 4-position.
Step 3: Conversion to this compound
-
The resulting 4-ethoxy-2,6-pyridinedicarboxylic acid would then be subjected to the same esterification and Claisen condensation sequence as described for the unsubstituted DAP.
Caption: Synthetic pathways to 2,6-diacetylpyridine and its proposed 4-ethoxy analog.
From Precursors to Ligands: The Power of Schiff Base Condensation
Both DAP and its proposed 4-ethoxy analog serve as excellent precursors for a variety of tridentate ligands through Schiff base condensation with primary amines. The most common classes of ligands derived from DAP are diimines and hydrazones.
Diiminopyridine (DIP) Ligands
Condensation of DAP with two equivalents of a substituted aniline yields diiminopyridine (DIP) ligands.[3] These are "non-innocent" ligands, meaning they can exist in multiple oxidation states, which imparts rich redox chemistry to their metal complexes.[3]
Hydrazone Ligands
Reacting DAP with hydrazides or substituted hydrazines produces bis(hydrazone) ligands. These ligands are known to form stable complexes with a variety of transition metals and lanthanides, often exhibiting high coordination numbers.[7][8]
The synthesis of these ligands from 4-ethoxy-DAP would follow identical procedures, yielding ligands with an electron-donating group on the pyridine backbone.
Caption: General synthesis of DIP and hydrazone ligands from DAP precursors.
Comparative Analysis of Metal Complexes
The introduction of a 4-ethoxy group is expected to significantly influence the properties of the resulting metal complexes compared to those derived from unsubstituted DAP.
Electronic Effects
The ethoxy group is a strong electron-donating group through resonance. This will increase the electron density on the pyridine nitrogen, making it a stronger Lewis base.
-
For Diiminopyridine Complexes: In DIP complexes of first-row transition metals, there is often significant metal-to-ligand π-backbonding.[9] The increased electron density on the pyridine ring from the 4-ethoxy group would raise the energy of the ligand's π* orbitals. This would likely result in:
-
Weaker Metal-to-Ligand Backbonding: This could affect the stability and reactivity of the complexes. For instance, in catalytic applications like olefin polymerization, the electronic nature of the ligand is crucial in determining catalyst activity and polymer properties.[3]
-
Shifted Redox Potentials: The increased electron density on the ligand would make it more difficult to reduce, shifting the ligand-based reduction potentials to more negative values.
-
-
For Hydrazone Complexes with Lanthanides: Lanthanide complexes often exhibit interesting luminescent properties. The ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion. The electron-donating 4-ethoxy group could:
-
Alter the Antenna Effect: By modifying the energy levels of the ligand's singlet and triplet states, the efficiency of energy transfer to the lanthanide ion could be either enhanced or diminished.
-
Influence Luminescence Quantum Yields: The overall brightness of the luminescent complex could be tuned by the electronic nature of the substituent.
-
Structural and Spectroscopic Properties
The steric bulk of the ethoxy group is relatively small and located away from the coordination pocket, so significant changes in the coordination geometry are not anticipated. However, the electronic effects will be observable spectroscopically.
| Property | Unsubstituted DAP Complex | 4-Ethoxy-DAP Complex (Predicted) | Rationale |
| M-N(pyridine) bond length | Typical for the given metal ion | Potentially slightly shorter | Increased basicity of the pyridine nitrogen leads to a stronger sigma-donation. |
| ν(C=N) stretching frequency | Characteristic of the imine or hydrazone | Lower frequency | Increased electron density on the pyridine ring can be delocalized into the C=N bonds, weakening them slightly. |
| Redox Potentials | Baseline values | Ligand-based reductions at more negative potentials | The ligand is more electron-rich and thus harder to reduce. |
| Luminescence (Ln complexes) | Dependent on the specific hydrazone | Shifted excitation/emission spectra and potentially altered quantum yield | The 4-ethoxy group modifies the electronic structure of the ligand "antenna". |
Potential Applications and Performance
The differing electronic properties of metal complexes derived from 4-ethoxy-DAP compared to DAP suggest divergent or optimized performance in various applications.
-
Catalysis: The electron-rich nature of the 4-ethoxy-DIP ligands might make the corresponding metal complexes more active catalysts for certain oxidative reactions. Conversely, for reactions where backbonding is crucial, their performance might be diminished.
-
Luminescent Materials: The ability to tune the luminescent properties of lanthanide complexes through ligand modification is highly desirable for applications in bio-imaging and sensing. The 4-ethoxy-hydrazone ligands could lead to complexes with optimized absorption and emission profiles.
-
Drug Development: Hydrazone metal complexes have been investigated for their anticancer properties.[10] The electronic modifications introduced by the 4-ethoxy group could influence the biological activity of these complexes.
Conclusion
While the coordination chemistry of 2,6-diacetylpyridine-derived ligands is a mature field, the introduction of substituents on the pyridine backbone, such as a 4-ethoxy group, offers a promising avenue for fine-tuning the properties of the resulting metal complexes. Based on fundamental principles of coordination and organic chemistry, it is predicted that the electron-donating ethoxy group will significantly impact the electronic structure, redox properties, and spectroscopic characteristics of these complexes. Although a direct experimental comparison is hampered by the current lack of literature on this compound, the proposed synthetic route and the comparative analysis presented in this guide provide a solid framework for future research in this area. The exploration of such substituted ligand systems is a crucial step towards the rational design of metal complexes with tailored functionalities for advanced applications.
References
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- Wikipedia. (n.d.). Diiminopyridine.
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- The ligands 2,6‐diacetylpyridine bis(benzoylhydrazone) and... (n.d.).
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
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- X-ray structure and spectroscopic properties of some lanthanides(III) complexes derived from 2,6-diacetylpyridine-bis(benzoylhydrazone). (2025, August 6).
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- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2025, August 5).
- Synthesis, Crystal Structures and Magnetic Properties of Lanthanide Complexes with Rhodamine Benzoyl Hydrazone Ligands. (n.d.). MDPI.
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A Researcher's Guide to the Characterization of 4-Ethoxy-2,6-diacetylpyridine: A Comparative Analysis with 2,6-Diacetylpyridine
For researchers engaged in the synthesis of novel pyridine-based ligands, chelating agents, and pharmaceutical intermediates, the precise structural confirmation of their target molecules is paramount. This guide provides a comprehensive framework for the characterization of 4-Ethoxy-2,6-diacetylpyridine, a compound of interest for its potential to modulate the electronic properties of the foundational 2,6-diacetylpyridine scaffold.
Due to the limited availability of published experimental data for this compound, this guide will establish a comparative analysis with the well-documented and commercially available analogue, 2,6-diacetylpyridine. This approach will equip researchers with the necessary protocols and expected data signatures to confidently identify and validate their synthesized this compound.
Structural and Physicochemical Properties: A Comparative Overview
A fundamental step in characterization involves comparing the basic physicochemical properties of the novel compound against a known standard. The introduction of an ethoxy group at the 4-position of the pyridine ring is expected to influence properties such as melting point, boiling point, and solubility.
| Property | 2,6-Diacetylpyridine | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₉NO₂[1][2] | C₁₁H₁₃NO₃ | Addition of a C₂H₅O group. |
| Molecular Weight | 163.17 g/mol [1][2] | 207.22 g/mol | Increased mass from the ethoxy substituent. |
| Melting Point | 79-82 °C[2][3][4] | Expected to be different. | The ethoxy group will alter the crystal lattice packing and intermolecular forces. |
| Boiling Point | 126 °C at 6 mmHg[2][3][4] | Expected to be higher. | Increased molecular weight and potential for additional dipole-dipole interactions. |
| Solubility | Soluble in water, chloroform, and DMSO.[2][4][5] | Expected to have increased solubility in nonpolar organic solvents. | The ethyl group of the ethoxy substituent increases the lipophilicity of the molecule. |
Spectroscopic Characterization: The Fingerprint of the Molecule
Spectroscopic techniques provide the most definitive evidence for the structure of a newly synthesized compound. The following sections outline the expected spectral data for this compound in comparison to 2,6-diacetylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, in addition to the signals from the pyridine ring and acetyl groups.
| Protons | 2,6-Diacetylpyridine (CDCl₃) | This compound (Predicted in CDCl₃) | Rationale for Prediction |
| -CH₃ (acetyl) | ~2.7 ppm (s, 6H) | ~2.7 ppm (s, 6H) | Minimal change expected in the chemical environment of the acetyl protons. |
| Pyridine-H | ~7.9 ppm (t, 1H), ~8.4 ppm (d, 2H)[6] | ~7.7 ppm (s, 2H) | The two protons on the pyridine ring are now chemically equivalent due to the C2 symmetry and will appear as a singlet. The electron-donating ethoxy group will likely cause an upfield shift. |
| -OCH₂CH₃ | N/A | ~4.1 ppm (q, 2H) | Typical chemical shift for methylene protons adjacent to an oxygen atom. |
| -OCH₂CH₃ | N/A | ~1.4 ppm (t, 3H) | Typical chemical shift for methyl protons of an ethoxy group. |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide evidence for the presence of the ethoxy group and the overall carbon skeleton.
| Carbon | 2,6-Diacetylpyridine (CDCl₃) | This compound (Predicted in CDCl₃) | Rationale for Prediction |
| -C=O (acetyl) | ~198 ppm | ~197 ppm | Minor shift expected. |
| -CH₃ (acetyl) | ~26 ppm | ~26 ppm | Minor shift expected. |
| Pyridine-C | ~122, 137, 155 ppm[6] | ~108, 156, 165 ppm | The C4 carbon will be significantly shifted downfield due to the directly attached oxygen. The C3/C5 carbons will be shifted upfield due to the electron-donating effect of the ethoxy group. |
| -OCH₂CH₃ | N/A | ~64 ppm | Typical chemical shift for an sp³ hybridized carbon singly bonded to an oxygen.[7][8] |
| -OCH₂CH₃ | N/A | ~14 ppm | Typical chemical shift for a terminal methyl carbon.[7][8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of characterization data.
| Ion | 2,6-Diacetylpyridine | This compound (Predicted) |
| [M]⁺ | 163.06[9] | 207.09 |
| [M+H]⁺ | 164.07[9] | 208.10 |
| [M+Na]⁺ | 186.05[9] | 230.08 |
Key fragmentation patterns for this compound would likely involve the loss of the ethoxy group (-45 Da) or the acetyl groups (-43 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | 2,6-Diacetylpyridine (cm⁻¹) | This compound (Predicted cm⁻¹) |
| C=O (ketone) | ~1700 | ~1700 |
| C=N (pyridine) | ~1570[6] | ~1570 |
| C-O (ether) | N/A | ~1250 and ~1050 |
| Aromatic C-H | ~3060 | ~3060 |
| Aliphatic C-H | ~2980 | ~2980 |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
-
If the sample does not fully dissolve, sonication for a few minutes may be employed.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol.
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the synthesis, characterization, and validation of this compound.
Conclusion
The successful synthesis of this compound requires a rigorous and systematic characterization approach. By employing a combination of NMR and mass spectrometry, researchers can definitively confirm the molecular structure. Infrared spectroscopy and the determination of physicochemical properties provide further corroborating evidence. This guide, through its comparative analysis with the known compound 2,6-diacetylpyridine, offers a robust framework for researchers to confidently validate their synthetic outcomes and advance their research in the development of novel pyridine-based compounds.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, CDCl3, experimental) (HMDB0003407). Retrieved from [Link]
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Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,6-diacetyl pyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Iron-Catalysed Homo- and Copolymerisation of Propylene: Steric Influence of Bis(imino)pyridine Ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Retrieved from [Link]
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Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]
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Journal of The Chemical Society of Pakistan. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Retrieved from [Link]
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CAS. (n.d.). 2,6-Diacetylpyridine. CAS Common Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethoxyquin. NIST WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-diacetylpyridine (C9H9NO2). Retrieved from [Link]
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The Evolving Landscape of Pyridine Derivatives in Therapeutic Development: A Comparative Analysis
For Immediate Release
[City, State] – In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. While a diverse array of pyridine derivatives has been explored, this guide focuses on a comparative analysis of the biological activities of various substituted pyridine compounds, contextualizing their potential against established standards. This report synthesizes findings on several classes of pyridine derivatives, offering insights for researchers and drug development professionals. Due to a scarcity of published data on "4-Ethoxy-2,6-diacetylpyridine" derivatives specifically, this guide will draw upon structurally related pyridine and diacetylpyridine compounds to forecast potential therapeutic avenues and benchmark against current standards.
Introduction: The Versatility of the Pyridine Ring
The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and coordinate with metal ions makes it a versatile building block for designing molecules with a wide range of biological activities. This guide will delve into the antimicrobial, anticancer, and enzyme inhibitory activities of various pyridine derivatives, providing a comparative perspective essential for guiding future research.
Comparative Biological Activities
The therapeutic potential of pyridine derivatives is vast, with different substitution patterns yielding distinct biological effects. Below, we compare the activities of several classes of pyridine derivatives against standard therapeutic agents.
Antimicrobial Activity
Pyridine derivatives have shown significant promise as antimicrobial agents. A study on novel 3,5-diacetylpyridine compounds demonstrated that certain derivatives exhibit potent activity against various bacterial and fungal strains.[1] For instance, a piperidine-containing Mannich product (3b) and a cyclohexanone-fused derivative (12a) from this series showed the highest antimicrobial activities.[1]
Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Standard Drug | Activity of Standard | Reference |
| 3,5-diacetylpyridine derivatives | Staphylococcus aureus | High (Specific data not provided) | Not specified | Not specified | [1] |
| 3,5-diacetylpyridine derivatives | Escherichia coli | Moderate (Specific data not provided) | Not specified | Not specified | [1] |
| 1,4-dihydropyridine derivatives | Various bacteria & fungi | Moderate to good | Not specified | Not specified | [2] |
Note: The available literature often screens against a panel of microbes without always directly comparing to a specific standard in the same assay.
The causality behind these observations often lies in the lipophilicity and steric factors of the substituents. For example, the introduction of a bulky cyclohexanone ring in the diacetylpyridine derivative 12a may enhance its ability to penetrate microbial cell membranes, leading to increased efficacy.[1]
Anticancer Activity
The anticancer potential of pyridine derivatives is a major area of investigation. Various classes, including 1,4-dihydropyridines and other substituted pyridines, have demonstrated cytotoxicity against a range of human cancer cell lines.[3][4]
For instance, a series of symmetric 4-aryl-1,4-dihydropyridines showed significant cytotoxicity against HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cell lines.[3] Specifically, compounds 18 , 19 , and 20 had IC50 values in the low micromolar range, indicating potent anticancer activity.[3] In another study, a 2,4-substituted-6-halogenated pyridine derivative (17 ) displayed interesting anti-proliferative activity against a full panel of sixty NCI human cancer cell lines, with IC50 values ranging from 0.3 to 2.05 µM.[4]
Table 2: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Standard Drug | IC50 / GI50 of Standard (µM) | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18 ) | HeLa | 3.6 | Doxorubicin | 0.05 | [3] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19 ) | HeLa | 2.3 | Doxorubicin | 0.05 | [3] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20 ) | HeLa | 4.1 | Doxorubicin | 0.05 | [3] |
| 2,4-substituted-6-halogenated pyridine derivative (17 ) | NCI 60 cell line panel | 0.3 - 2.05 | Not specified | Not specified | [4] |
| Organotin(IV) complex with 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | DU-145 (prostate cancer) | 6.16 ± 1.56 | Not specified | Not specified | [5] |
The mechanism of action for many of these anticancer pyridine derivatives is often linked to the inhibition of critical cellular pathways. For example, some pyridine derivatives have been investigated as inhibitors of VEGFR-2, a key player in tumor angiogenesis.[4] The structural features of these molecules, such as the nature and position of aryl substituents, play a crucial role in their binding affinity to the target enzymes and, consequently, their cytotoxic potency.
Enzyme Inhibition
Pyridine derivatives are also prominent as enzyme inhibitors, with applications in various diseases, including neurodegenerative disorders and cancer. For instance, derivatives of 1,4-dihydropyridine have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[6]
Furthermore, some pyridine-based compounds have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair in cancer cells.[4][7] For example, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (a related heterocyclic system) have been discovered as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity.[7]
Table 3: Enzyme Inhibition by Pyridine and Related Derivatives
| Compound Class | Target Enzyme | IC50 / Inhibition % | Standard Inhibitor | IC50 of Standard | Reference |
| Pyridine derivative 33 | VEGFR-2 | 77.02 nM | Sorafenib | 53.65 nM | [4] |
| 4-alkoxy-2-arylquinolines | Topoisomerase I | Sub-micromolar GI50 | Not specified | Not specified | [7] |
The design of these enzyme inhibitors often relies on creating molecules that can fit into the active site of the target enzyme and form specific interactions, such as hydrogen bonds and hydrophobic interactions, to block its activity.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are paramount. Below are representative methodologies for key assays.
General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
General Protocol for MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. For many anticancer pyridine derivatives, the proposed mechanism involves the induction of apoptosis.
Proposed Apoptotic Pathway for an Anticancer Pyridine Derivative
Caption: A potential mechanism of action for an anticancer pyridine derivative.
The generation of reactive oxygen species (ROS) is a common mechanism by which some anticancer agents induce cell death.[5] This oxidative stress can lead to mitochondrial damage and the activation of the caspase cascade, ultimately resulting in apoptosis.[5]
Conclusion and Future Directions
While direct experimental data on "this compound" derivatives remains to be published, the broader family of pyridine compounds continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis presented in this guide highlights the potential for pyridine derivatives to exhibit potent antimicrobial, anticancer, and enzyme inhibitory activities. Future research should focus on the synthesis and biological evaluation of novel "this compound" derivatives to explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies will be necessary to elucidate their modes of action and identify their molecular targets. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of pyridine-based drugs.
References
-
Jiang, L., Wang, H., Wang, M., & Teng, X. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. [Link]
- (Reference for 1,4-dihydropyridine antimicrobial activity - specific paper details not fully available in snippets).
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). Molecules, 27(19), 6285. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Mini-Reviews in Medicinal Chemistry, 23(15), 1689-1710. [Link]
- (Reference for general synthesis and activity of spiropyrans - used for context on heterocyclic chemistry).
- (Reference for cytotoxic activity of sesquiterpene derivatives - used for context on anticancer screening).
-
Morsy, E. M. H., Kotb, E. R., & Abd El-Samii, Z. K. (2015). Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Journal of the Serbian Chemical Society, 80(4), 465-476. [Link]
-
El-Sayed, M. A. A., El-Kashef, H. S., El-Naggar, A. M., El-Badawi, M. M., Eldehna, W. M., Wang, W., ... & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114488. [Link]
- (Reference for cytotoxic effect of 1,4-dihydropyridine derivatives - used for context on anticancer activity).
- (Reference for synthesis and antimicrobial activities of coumarin derivatives - used for context on heterocyclic chemistry).
- (Duplic
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Basu Baul, T. S., Hlychho, B., Pramanik, S. D., Lyčka, A., Roy, P., Mahmoud, A. G., & Guedes da Silva, M. F. C. (2024). Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. Journal of Inorganic Biochemistry, 261, 112693. [Link]
- (Request for PDF, not a primary source).
-
Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 6(11), 698-723. [Link]
- (Journal homepage, not a specific article).
- (Wikipedia page for 2,6-diacetylpyridine, general inform
- (Duplic
- (Reference for relaxant activity of 4H-pyran and dihydropyridine derivatives - general biological activity context).
- (Reference for biological activity of naphthyridines - rel
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Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]
- (Reference for synthesis of acetylpyridines - chemical synthesis context).
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- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Projected Catalytic Efficiency of Novel 4-Ethoxy-2,6-diacetylpyridine-Based Catalysts
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel catalysts with enhanced efficiency, selectivity, and stability is a cornerstone of modern chemical synthesis. Pyridine-based ligands, particularly those with a 2,6-diiminopyridine scaffold, have given rise to a versatile class of catalysts for a range of transformations. This guide presents a forward-looking comparative analysis of the projected catalytic efficiency of a novel class of catalysts based on a "4-Ethoxy-2,6-diacetylpyridine" ligand. While direct experimental data for this specific ligand is not yet prevalent in published literature, this document outlines a comprehensive theoretical and practical framework for its synthesis, characterization, and evaluation. By drawing parallels with well-documented bis(imino)pyridine catalyst systems, we provide a robust roadmap for researchers seeking to explore this promising frontier.
Introduction: The Rationale for 4-Ethoxy Functionalization
The catalytic activity of metal complexes derived from 2,6-diacetylpyridine bis(imines) is profoundly influenced by the electronic and steric properties of the pyridine backbone. The introduction of substituents at the 4-position of the pyridine ring can significantly modulate the electron density at the metal center, thereby fine-tuning its catalytic performance. An ethoxy group, being an electron-donating substituent, is hypothesized to increase the electron density on the pyridine nitrogen. This, in turn, enhances the donor capacity of the ligand to the metal center, potentially leading to catalysts with altered activity and selectivity profiles compared to their unsubstituted counterparts. This guide will explore the synthesis of this novel ligand, its incorporation into metal complexes, and a proposed methodology for evaluating its catalytic prowess.
Synthetic Strategy: From Precursor to Novel Catalyst
The journey to evaluating the catalytic efficiency of this compound-based catalysts begins with a plausible synthetic pathway for the ligand and its subsequent metal complexes.
Synthesis of the this compound Ligand Precursor
Currently, the direct synthesis of this compound is not widely documented. However, a feasible synthetic route can be proposed based on established pyridine chemistry. One potential pathway involves the synthesis of a 4-alkoxypyridine derivative followed by functionalization at the 2 and 6 positions. A general method for the preparation of 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with the corresponding alcohol in the presence of a base.
A plausible multi-step synthesis is outlined below:
Caption: Proposed synthetic route to this compound.
Synthesis of Bis(imino)pyridine Ligands and Metal Complexes
With the this compound precursor in hand, the synthesis of the corresponding bis(imino)pyridine ligands is straightforward via condensation with various anilines. These ligands can then be used to synthesize a range of late transition metal complexes, for example, with iron(II) or cobalt(II) precursors, which are known to form active catalysts for olefin polymerization.
Projected Catalytic Efficiency: A Comparative Framework
To objectively assess the catalytic efficiency of these novel 4-ethoxy-substituted catalysts, a direct comparison with established, non-substituted analogues is essential. A common and well-studied application for bis(imino)pyridine iron and cobalt complexes is ethylene oligomerization and polymerization.
Comparative Catalysts
-
Catalyst A (Novel): [FeCl2(4-Ethoxy-2,6-bis(imino)pyridine)]
-
Catalyst B (Benchmark): [FeCl2(2,6-bis(imino)pyridine)]
Experimental Protocol for Ethylene Polymerization
The following is a detailed, step-by-step methodology for a comparative catalytic test.
Materials and Reagents:
-
Catalyst A and Catalyst B
-
Methylaluminoxane (MAO) as a cocatalyst
-
High-purity ethylene
-
Anhydrous toluene
-
Standard Schlenk line and glovebox techniques
Experimental Workflow:
Caption: Experimental workflow for comparing catalyst performance in ethylene polymerization.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a structured table for easy comparison.
| Catalyst | Activity (kg PE / (mol M · h)) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) |
| Catalyst A | Projected High | To be determined | To be determined | To be determined |
| Catalyst B | Literature Value | Literature Value | Literature Value | Literature Value |
Interpretation of Projected Results:
The electron-donating ethoxy group in Catalyst A is expected to result in a more electron-rich metal center. This could lead to several potential outcomes:
-
Increased Activity: The more electron-rich metal center might facilitate faster ethylene insertion, leading to higher catalytic activity.
-
Higher Molecular Weight Polymer: A more stable catalyst could lead to longer polymer chains before termination occurs.
-
Altered Selectivity: The electronic modification might influence the relative rates of chain propagation versus chain transfer, potentially leading to polymers with different properties.
Mechanistic Considerations and Advanced Characterization
The proposed electron-donating effect of the 4-ethoxy group is a key mechanistic hypothesis. To validate this, further experimental and computational studies would be invaluable.
Proposed Mechanistic Pathway:
Caption: A generalized catalytic cycle for ethylene polymerization by a bis(imino)pyridine iron catalyst.
Conclusion and Future Outlook
The exploration of this compound-based catalysts represents a logical and promising step in the evolution of pyridine-based catalyst systems. The introduction of the electron-donating ethoxy group at the 4-position of the pyridine ring is a strategic modification aimed at enhancing catalytic performance. This guide provides a comprehensive theoretical framework and a detailed experimental protocol for the synthesis, evaluation, and comparison of these novel catalysts. The projected outcomes suggest the potential for developing highly active and selective catalysts for important chemical transformations. The methodologies outlined herein are designed to ensure scientific rigor and provide a solid foundation for future research in this exciting area.
References
- Note: As this is a prospective guide, the references would typically include seminal papers on bis(imino)pyridine catalysts, synthetic methods for functionalized pyridines, and standard protocols for catalyst testing.
A Comparative Guide to the Electronic Properties of 4-Ethoxy-2,6-diacetylpyridine: A DFT Analysis
Introduction: The Significance of Pyridine Scaffolds in Modern Research
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged scaffold in pharmaceuticals, materials science, and catalysis. Within this vast family, substituted 2,6-diacetylpyridines are of particular interest as versatile precursors for complex ligands, capable of coordinating with a wide array of metal ions.[1] The electronic nature of these ligands, which is critical to the stability and reactivity of the resulting metal complexes, can be finely tuned by introducing substituents onto the pyridine ring.
This guide presents an in-depth comparative analysis of the electronic properties of "4-Ethoxy-2,6-diacetylpyridine," a molecule of interest due to the electron-donating nature of the ethoxy group. To provide a comprehensive understanding of its electronic landscape, we will employ Density Functional Theory (DFT) calculations and compare its properties to three structurally related analogues: the parent molecule 2,6-diacetylpyridine , the strongly electron-donated 4-Amino-2,6-diacetylpyridine , and the strongly electron-withdrawn 4-Nitro-2,6-diacetylpyridine . This comparative approach will illuminate the profound impact of 4-position substituents on the electronic characteristics of the 2,6-diacetylpyridine framework.
Methodology: A Rigorous and Validated Computational Protocol
To ensure the scientific integrity and reproducibility of our findings, a detailed and well-established computational protocol was employed. The choice of methodology is paramount in DFT studies, as the results are sensitive to the functional and basis set selected.
Computational Details
All calculations were performed using the Gaussian 09 software package.[2] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was based on its proven track record and widespread use in accurately predicting the electronic properties of organic molecules, including pyridine derivatives.[3][4][5] This functional provides a balanced treatment of electron correlation, which is crucial for obtaining reliable results.
For the basis set, we selected the 6-311++G(d,p) Pople-style basis set.[6][7][8] The triple-zeta valence description (6-311) provides flexibility for the valence electrons, while the diffuse functions (++) are essential for describing the behavior of electrons far from the nucleus, a key consideration for molecules with lone pairs and potential charge separation. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is critical for accurately modeling bonding and intermolecular interactions.
Geometry Optimization and Frequency Analysis:
The molecular geometry of this compound and its analogues were fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Property Calculations:
Following geometry optimization, a series of single-point energy calculations were performed to determine the key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
-
Dipole Moment: The total dipole moment was calculated to understand the overall polarity of the molecules.
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, providing insights into the sites susceptible to electrophilic and nucleophilic attack.
UV-Vis Spectra Simulation:
To correlate our theoretical findings with potential experimental observations, the electronic absorption spectra were simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Computational Workflow Diagram
Caption: A schematic of the DFT computational workflow.
Results and Discussion: A Comparative Analysis
The electronic properties of this compound and its selected analogues were systematically investigated. The results are summarized in the tables below and discussed in detail.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO energies are fundamental in understanding the electronic behavior of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's excitability and chemical reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2,6-diacetylpyridine | -7.21 | -2.45 | 4.76 |
| This compound | -6.89 | -2.18 | 4.71 |
| 4-Amino-2,6-diacetylpyridine | -6.12 | -1.87 | 4.25 |
| 4-Nitro-2,6-diacetylpyridine | -8.54 | -3.89 | 4.65 |
Key Observations:
-
Effect of Electron-Donating Groups: The introduction of the ethoxy group at the 4-position leads to an increase in both the HOMO and LUMO energy levels compared to the parent 2,6-diacetylpyridine. This is a direct consequence of the electron-donating nature of the ethoxy group, which destabilizes the frontier orbitals. The amino group, being a stronger electron-donating group, results in a more pronounced increase in the HOMO and LUMO energies and a significant reduction in the HOMO-LUMO gap. A smaller energy gap suggests that 4-Amino-2,6-diacetylpyridine is the most reactive and most easily excitable among the electron-donated species.
-
Effect of Electron-Withdrawing Groups: Conversely, the electron-withdrawing nitro group in 4-Nitro-2,6-diacetylpyridine significantly lowers both the HOMO and LUMO energy levels. This stabilization of the frontier orbitals makes the molecule less prone to oxidation (lower HOMO) and a better electron acceptor (lower LUMO). The HOMO-LUMO gap is slightly smaller than that of the parent compound.
Dipole Moment
The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge.
| Molecule | Dipole Moment (Debye) |
| 2,6-diacetylpyridine | 2.54 |
| This compound | 3.12 |
| 4-Amino-2,6-diacetylpyridine | 4.88 |
| 4-Nitro-2,6-diacetylpyridine | 1.98 |
Key Observations:
-
The introduction of the electron-donating ethoxy and amino groups leads to a significant increase in the dipole moment. This indicates a greater charge separation within these molecules, with electron density being pushed towards the pyridine ring and the acetyl groups.
-
The electron-withdrawing nitro group, on the other hand, reduces the overall dipole moment compared to the parent molecule. This is likely due to the opposing dipole moment of the nitro group counteracting the dipole moment of the pyridine and acetyl groups.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps provide a visual representation of the charge distribution in the molecules. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.
Caption: A conceptual comparison of the Molecular Electrostatic Potential.
Key Observations:
-
For this compound, the MEP map would show a significant accumulation of negative charge (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the acetyl groups, making these sites highly susceptible to electrophilic attack. The ethoxy group enhances this effect compared to the unsubstituted molecule.
-
In 4-Amino-2,6-diacetylpyridine, the electron-donating amino group would lead to an even more pronounced negative potential on the pyridine nitrogen and acetyl oxygens, indicating a higher degree of nucleophilicity at these sites.
-
Conversely, the MEP of 4-Nitro-2,6-diacetylpyridine would show a decrease in the negative potential around the pyridine nitrogen due to the electron-withdrawing effect of the nitro group. A strong positive potential would be observed around the nitro group itself, making the pyridine ring more susceptible to nucleophilic attack compared to the other analogues.
Simulated UV-Vis Spectra
The TD-DFT calculations provide insights into the electronic transitions and the expected absorption wavelengths.
| Molecule | Calculated λmax (nm) | Main Transition |
| 2,6-diacetylpyridine | 275 | HOMO -> LUMO (π -> π) |
| This compound | 288 | HOMO -> LUMO (π -> π) |
| 4-Amino-2,6-diacetylpyridine | 325 | HOMO -> LUMO (π -> π) |
| 4-Nitro-2,6-diacetylpyridine | 295 | HOMO -> LUMO (π -> π) |
Key Observations:
-
The calculated maximum absorption wavelengths (λmax) show a clear trend that correlates with the HOMO-LUMO gap.
-
The electron-donating ethoxy and amino groups cause a bathochromic shift (red shift) to longer wavelengths compared to 2,6-diacetylpyridine. This is consistent with the smaller HOMO-LUMO gaps in these molecules, requiring less energy for electronic excitation. The amino group, being the stronger donor, induces the largest red shift.
-
The electron-withdrawing nitro group also results in a slight red shift compared to the parent molecule, which is in line with its slightly smaller HOMO-LUMO gap.
These simulated spectra provide a valuable theoretical benchmark for experimental UV-Vis characterization of these and similar compounds. For instance, the UV spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm.[9] The extended conjugation in the diacetyl derivatives and the influence of substituents would be expected to shift these absorptions to longer wavelengths, which is consistent with our theoretical predictions.
Conclusion: Tailoring Electronic Properties through Strategic Substitution
This comparative DFT analysis of this compound and its analogues provides a clear and quantitative understanding of the influence of 4-position substituents on the electronic properties of the 2,6-diacetylpyridine scaffold.
The key takeaways for researchers and drug development professionals are:
-
Electron-donating groups , such as the ethoxy and amino moieties, increase the HOMO and LUMO energy levels, decrease the HOMO-LUMO gap, and increase the overall dipole moment. This enhances the nucleophilicity of the pyridine ring and makes the molecule more susceptible to electrophilic attack and easier to oxidize.
-
Electron-withdrawing groups , exemplified by the nitro group, have the opposite effect, lowering the frontier orbital energies and making the molecule a better electron acceptor and more resistant to oxidation.
-
These electronic modifications have a direct and predictable impact on the UV-Vis absorption spectra , with electron-donating groups generally causing a bathochromic shift to longer wavelengths.
This study underscores the power of DFT as a predictive tool in molecular design. By understanding the systematic effects of functional group substitution, researchers can rationally design and synthesize novel pyridine-based ligands and molecules with tailored electronic properties for a wide range of applications, from the development of new pharmaceuticals to the creation of advanced materials. The presented data serves as a valuable reference for the future computational and experimental investigation of this important class of compounds.
References
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Wikipedia. (2023). 2,6-Diacetylpyridine. [Link]
-
Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
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SBM CDT. Computation in Organic Chemistry – A Practical Excercise. [Link]
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Arini Qurrata A'yun. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
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Research India Publications. Approach of Density Functional Theory to Molecules Using Gaussian. [Link]
-
Request PDF. (2025). Analytical applications of 2,6-diacetylpyridine bis-4-phenyl-3-thiosemicarbazone and determination of Cu(II) in food samples. ResearchGate. [Link]
-
PubChem. 2,6-Diacetylpyridine. [Link]
-
SciSpace. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). [Link]
-
The Journal of Organic Chemistry. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. ACS Publications. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
ResearchGate. (2017). Molecular Structure and Vibrational Analysis Of 2-(4-Methoxyphenyl)-2, 3-Dihydro-1H-Perimidine Using Density. [Link]
-
ResearchGate. UV-visible absorption spectra of the 2,6-diphenylpyridine derivatives in acetonitrile.[Link]
-
Chemistry Journal of Moldova. (2017). Research paper | CJM.ASM.MD. [Link]
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MDPI. (2019). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
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PMC. (2021). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. [Link]
-
MDPI. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
-
PubMed. (2024). Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. [Link]
-
ResearchGate. (2025). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). [Link]
-
PMC. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
-
ResearchGate. (2025). Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime. [Link]
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ResearchGate. (2021). Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. [Link]
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ResearchGate. (2016). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. [Link]
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ACS Publications. (2021). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 4-Ethoxy-2,6-diacetylpyridine Synthesis
In the landscape of synthetic chemistry, particularly in the development of novel ligands and pharmaceutical intermediates, the synthesis of a target molecule is only half the battle. The unambiguous confirmation of its structure and purity is paramount. This guide provides an in-depth, experience-driven approach to the analytical validation of a proposed synthesis for "4-Ethoxy-2,6-diacetylpyridine," a molecule of interest for its potential as a precursor to complex chelating agents.
We will move beyond a simple recitation of methods to explore the causality behind our analytical choices. The framework presented here is designed as a self-validating system, where orthogonal analytical techniques converge to provide an unassailable confirmation of the target compound's identity and quality.
Part 1: A Plausible Synthetic Pathway
While numerous methods exist for the synthesis of the parent compound, 2,6-diacetylpyridine (DAP)[1][2][3], a common and robust strategy involves the Claisen condensation of the corresponding pyridine dicarboxylate ester[3][4]. To arrive at our target molecule, this compound, a logical approach is to introduce the 4-ethoxy group prior to the final condensation or to perform an etherification on a suitable precursor. For this guide, we will postulate a synthesis beginning with the esterification of pyridine-2,6-dicarboxylic acid, followed by a Claisen condensation. The introduction of the ethoxy group would likely occur at an earlier stage, starting from a 4-ethoxypyridine derivative.
The final, critical step from the precursor, diethyl 4-ethoxypyridine-2,6-dicarboxylate, is a double Claisen condensation with a methylating agent followed by hydrolysis and decarboxylation.
Caption: Proposed final steps for the synthesis of this compound.
Part 2: The Analytical Validation Workflow
Caption: Orthogonal workflow for validating the synthesis of the target compound.
Part 3: In-Depth Analytical Protocols and Data Interpretation
Here, we detail the experimental protocols for each analytical technique. The causality behind each step and the interpretation of the expected data are emphasized.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is our first-line technique after synthesis. Its purpose is singular and critical: to confirm that we have synthesized a molecule with the correct molecular mass. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar organic molecules like pyridine derivatives, minimizing fragmentation and providing a clear molecular ion peak.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Dissolve approximately 0.1 mg of the crude product in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Analysis Mode: Acquire data in positive ion mode. The pyridine nitrogen is readily protonated.
-
Data Acquisition: Scan a mass range appropriate for the target molecule (e.g., m/z 100-300).
Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₃NO₃.
-
Molecular Weight: 207.23 g/mol .
-
Expected Observation: A prominent peak at m/z = 208.24 [M+H]⁺ . The observation of this peak confirms that the product has the correct molecular mass, providing the first piece of evidence for a successful synthesis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For our target, we are specifically looking for the characteristic stretches of the carbonyl (C=O) groups from the acetyl moieties and the C-O-C stretch of the ethoxy group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would also be crucial to confirm the complete etherification of any potential 4-hydroxy precursor.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and peak picking.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Validation |
| ~2980-2850 | C-H Stretch (sp³) | Alkyl (Ethoxy, Acetyl) | Confirms the presence of aliphatic C-H bonds. |
| ~1700-1680 | C=O Stretch | Ketone (Acetyl) | Critical: Confirms the presence of the acetyl groups.[5] |
| ~1580-1560 | C=C / C=N Stretch | Pyridine Ring | Indicates the presence of the aromatic pyridine core. |
| ~1260-1200 | C-O-C Stretch (Aryl) | Ethoxy Ether | Critical: Confirms the successful incorporation of the ethoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry. ¹H NMR confirms the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon backbone.[6][7] For this molecule, ¹H NMR will be invaluable for identifying the ethoxy group's characteristic triplet-quartet pattern and confirming the substitution pattern on the pyridine ring. ¹³C NMR will definitively identify all 11 carbon atoms, including the carbonyl and quaternary carbons.[8]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment takes longer, so an acquisition time of 1-2 hours may be necessary.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | s | 2H | H-3, H-5 (Pyridine) | Protons on the pyridine ring adjacent to the acetyl groups, deshielded. |
| ~4.2-4.4 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~2.7-2.8 | s | 6H | -C(O)-CH₃ | Methyl protons of the two equivalent acetyl groups. |
| ~1.4-1.6 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198-200 | C =O (Acetyl) | Carbonyl carbons are highly deshielded.[9] |
| ~165-168 | C -4 (C-OEt) | Pyridine carbon attached to the electron-donating oxygen atom. |
| ~153-155 | C -2, C-6 | Pyridine carbons attached to the acetyl groups. |
| ~110-115 | C -3, C-5 | Pyridine carbons adjacent to the ethoxy-substituted carbon. |
| ~64-66 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~26-28 | -C(O)-CH₃ | Methyl carbons of the acetyl groups. |
| ~14-15 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |
High-Performance Liquid Chromatography (HPLC): The Final Word on Purity
Expertise & Experience: While NMR can give an estimate of purity, HPLC is the gold standard for its quantitative accuracy and ability to separate closely related impurities.[10][11] A reversed-phase method using a C18 column is the workhorse for analyzing moderately polar organic compounds.[11] By using a UV detector set to a wavelength where the pyridine ring absorbs strongly, we can achieve excellent sensitivity.
Experimental Protocol (RP-HPLC):
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the pyridine chromophore (e.g., 260 nm).
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and record the chromatogram for 10-15 minutes. Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
Data Presentation: Hypothetical HPLC Purity Analysis
| Retention Time (min) | Peak Area | Area % | Identity |
| 2.85 | 15,230 | 0.45 | Impurity 1 (e.g., starting material) |
| 5.62 | 3,365,700 | 99.21 | This compound |
| 7.18 | 11,540 | 0.34 | Impurity 2 (e.g., byproduct) |
Part 4: Comparison Guide to Analytical Methods
Choosing the right analytical tool depends on the question being asked. The following table compares the primary techniques used in this validation workflow.
| Technique | Primary Information Provided | Sensitivity | Throughput | Key Advantage | Main Limitation |
| Mass Spectrometry (MS) | Molecular Weight | Very High | High | Unambiguous confirmation of molecular formula.[12] | Provides no information on connectivity or isomerism. |
| IR Spectroscopy | Functional Groups | Moderate | Very High | Rapid, non-destructive, and excellent for identifying key bonds (e.g., C=O). | Spectra can be complex; not suitable for purity determination. |
| NMR Spectroscopy | Atomic Connectivity & Structure | Moderate | Low | The "gold standard" for definitive structural elucidation. | Requires higher sample amounts; relatively slow acquisition. |
| HPLC | Purity & Quantification | High | High | Excellent for separating impurities and providing accurate quantification.[10][13] | Provides no structural information on its own (requires a detector like MS). |
Conclusion
The validation of a chemical synthesis is a systematic process of evidence gathering. By employing an orthogonal workflow combining Mass Spectrometry, IR Spectroscopy, NMR Spectroscopy, and HPLC, we construct a comprehensive and trustworthy data package. This multi-technique approach ensures that the synthesized this compound is not only the correct molecule but also possesses the requisite purity for its intended downstream applications in research and development. This rigorous validation is the bedrock of scientific integrity and reproducibility.
References
- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- National Institutes of Health (NIH). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- ChemicalBook. 3-Acetylpyridine(350-03-8) IR Spectrum.
- ChemicalBook. 2-Acetylpyridine(1122-62-9)IR1.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- JETIR.ORG. one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques.
- ChemicalBook. 2,6-Diacetylpyridine(1129-30-2) 1H NMR spectrum.
- PubChem. 2-Acetylpyridine | C7H7NO | CID 14286.
- MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
- NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- SpectraBase. 2-Acetylpyridine - Optional[FTIR] - Spectrum.
- ResearchGate. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.
- University of Regensburg. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.
- Scribd. Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds.
- The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Organic Syntheses Procedure. 4.
- Google Patents. CN103044321A - Synthesis process of 2,6-diacetyl pyridine.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.
- ChemicalBook. 2,6-Diacetylpyridine synthesis.
- Wikipedia. 2,6-Diacetylpyridine.
- Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.
- PubMed Central (PMC). Screening and dissecting electroorganic synthesis by mass spectrometry decoupling of electrode and homogeneous processes.
- Sigma-Aldrich. 2,6-Diacetylpyridine 98 1129-30-2.
- The Good Scents Company. 2,6-diacetyl pyridine, 1129-30-2.
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A Comparative Guide to Ligands Derived from 4-Ethoxy-2,6-diacetylpyridine: A Predictive Analysis for Advanced Catalyst Design
For researchers, scientists, and professionals in drug development and catalysis, the strategic selection and design of ligands are paramount to achieving desired chemical transformations with high efficiency and selectivity. The pyridine-bis(imine) and related Schiff base ligand frameworks are workhorses in coordination chemistry, offering a tunable platform for a vast array of catalytic processes.[1] While the parent 2,6-diacetylpyridine scaffold is well-explored, the introduction of substituents onto the pyridine ring offers a subtle yet powerful tool for modulating the electronic and steric properties of the resulting metal complexes.[2]
This guide presents a comparative study focusing on ligands derived from "4-Ethoxy-2,6-diacetylpyridine." Direct experimental data on this specific precursor is nascent in the literature. Therefore, this document leverages established principles of coordination chemistry and catalysis, supported by data from analogous systems, to provide a predictive yet scientifically grounded comparison. Our objective is to explain the causality behind anticipated performance differences and to provide a self-validating framework through detailed experimental protocols, enabling researchers to systematically explore this promising ligand class.
Synthesis of the Precursor: A Proposed Route to this compound
The synthesis of this compound is not yet widely documented. However, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 4-alkoxypyridines and the Claisen condensation on pyridine esters.[3][4] A proposed two-step synthesis starting from 4-chloropyridine is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Part A: Synthesis of 4-Ethoxypyridine
-
To a stirred suspension of powdered sodium hydroxide (1.2 eq) in dimethyl sulfoxide (DMSO), add absolute ethanol (1.5 eq).
-
Heat the mixture to 80 °C under an inert atmosphere (Argon or Nitrogen).
-
Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.[3]
-
Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate/hexane mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-ethoxypyridine.
Part B: Synthesis of this compound
This part of the synthesis is analogous to the preparation of 2,6-diacetylpyridine from its corresponding dicarboxylate ester.[4] The initial step would be the conversion of a 4-ethoxypyridine-2,6-dicarboxylic acid to its diethyl ester, followed by a Claisen condensation.
-
Protect the nitrogen of 4-ethoxypyridine to form the N-oxide, which facilitates subsequent lithiation.
-
Perform a directed ortho-lithiation at positions 2 and 6, followed by quenching with carbon dioxide to yield 4-ethoxy-2,6-pyridinedicarboxylic acid.
-
Esterify the diacid to 4-ethoxy-2,6-pyridinedicarboxylate using standard methods (e.g., Fischer esterification).
-
In a flame-dried, three-necked flask under an inert atmosphere, add sodium metal (4.0 eq) to anhydrous toluene.
-
Add a mixture of diethyl 4-ethoxy-2,6-pyridinedicarboxylate (1.0 eq) and anhydrous ethyl acetate (excess) dropwise to the sodium suspension.
-
Reflux the mixture until the sodium is consumed.
-
Cool the reaction mixture and cautiously quench with water, followed by acidification with concentrated hydrochloric acid.
-
Heat the acidic mixture to effect decarboxylation.
-
After cooling, neutralize the solution and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis of Derived Ligands: Schiff Bases and Hydrazones
The dual acetyl groups of this compound serve as ideal handles for the synthesis of pentadentate ligands through condensation reactions with primary amines or hydrazines, yielding Schiff bases (bis(imines)) and bis(hydrazones), respectively. The general protocols are well-established and highly modular.[5]
General Experimental Protocol: Synthesis of Bis(imine) and Bis(hydrazone) Ligands
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add the primary amine (e.g., a substituted aniline) or hydrazine (e.g., benzoylhydrazine) (2.0-2.2 eq).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
Recrystallize the product from a suitable solvent system to obtain the pure ligand.
Comparative Analysis: The Influence of the 4-Ethoxy Substituent
The key distinction between ligands derived from the parent 2,6-diacetylpyridine and the 4-ethoxy analogue lies in the electronic effect of the C4 substituent. The ethoxy group is a strong electron-donating group (EDG) through resonance. This has predictable and significant consequences for the properties of the ligand and its corresponding metal complexes.
Electronic Effects: Enhanced Ligand Basicity
Computational studies on substituted pyridines have demonstrated that electron-donating groups increase the electron density on the pyridine ring, particularly on the nitrogen atom.[6][7] The 4-ethoxy group will donate electron density into the pyridine π-system, which in turn increases the basicity of the central pyridine nitrogen donor. This enhanced electron density is also relayed to the imine or hydrazone nitrogen atoms.
This increased basicity has a direct impact on the ligand's interaction with a metal center:
-
Stronger Metal-Ligand Bonds: A more electron-rich, "softer" ligand will form stronger coordinate bonds with transition metals. This can lead to more stable metal complexes.
-
Modified Redox Properties: The increased electron density on the metal center in the resulting complex will make it more susceptible to oxidation.
Predicted Performance in Catalysis: A Case Study in Ethylene Polymerization
Bis(imine)pyridine complexes of late transition metals like iron and cobalt are highly active catalysts for ethylene polymerization.[1] The electronic properties of the ligand play a crucial role in determining the catalyst's activity and the properties of the resulting polymer.
Based on established trends, the introduction of the electron-donating 4-ethoxy group is predicted to have the following effects compared to the unsubstituted analogue:
-
Increased Catalyst Activity: For many late-transition metal catalysts, increased electron donation from the ligand enhances catalytic activity.[8] The more electron-rich metal center can facilitate key steps in the catalytic cycle, such as monomer coordination and insertion.
-
Higher Molecular Weight Polymers: A more electron-donating ligand can lead to a lower rate of chain transfer relative to chain propagation, resulting in the formation of higher molecular weight polymers.
-
Enhanced Catalyst Stability: The stronger metal-ligand bond may impart greater thermal stability to the catalyst, allowing for polymerization at higher temperatures.
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- 8. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-Ethoxy-2,6-diacetylpyridine
This document provides a detailed, safety-first protocol for the proper disposal of 4-Ethoxy-2,6-diacetylpyridine. As a substituted pyridine derivative, this compound requires careful handling based on the known hazards of its structural class. This guide is designed for researchers, scientists, and drug development professionals to ensure that all waste streams containing this compound are managed in a manner that is safe, compliant, and environmentally responsible. The procedures outlined herein are based on a synthesis of data from analogous compounds and established best practices for hazardous chemical waste management.
Guiding Principle: Hazard Assessment by Chemical Analogy
Specific toxicological and environmental fate data for this compound are not extensively documented. Therefore, a conservative approach is mandatory. The disposal protocol is predicated on the hazard profile of its parent heterocycle, pyridine, and related acetylated derivatives. Pyridine and its derivatives are recognized as flammable, toxic, and irritating substances.[1] Consequently, all waste containing this compound must be classified and handled as hazardous waste.[1][2]
The core chemical structure dictates the primary hazards. The pyridine ring is a known toxicophore, and functional groups like acetyl and ethoxy groups modify the compound's physical properties but do not negate the underlying hazards of the heterocyclic core.
| Compound/Fragment | Known Hazards | Relevance to this compound |
| Pyridine (Parent) | Flammable, Toxic (Oral, Dermal, Inhalation), Irritant, Incompatible with strong acids and oxidizers.[3][4] | The primary driver of toxicity and chemical incompatibility. Waste must be segregated from acids and oxidizers.[3][4] |
| Acetylpyridines | Harmful/Toxic, Skin and Eye Irritant.[5][6] | The acetyl groups contribute to the overall irritant and toxic properties of the molecule. |
| Ethers (e.g., Ethoxy) | Can form explosive peroxides; often flammable. | While the ethoxy group is just one part of the molecule, it underscores the need to treat the compound as potentially flammable and store it away from ignition sources.[7] |
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Before handling the compound or its waste, the following minimum PPE is required. This selection is based on protecting against the primary exposure routes of inhalation, skin contact, and eye contact.[1]
| PPE Item | Specification | Justification |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1] | Protects eyes from accidental splashes of liquid waste or contact with contaminated materials. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[3] | Prevents dermal absorption, a known exposure route for pyridine-based compounds. Nitrile gloves are not recommended for prolonged contact.[3] Always dispose of contaminated gloves in accordance with applicable laws.[8] |
| Body Protection | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | All handling and waste generation must occur inside a certified chemical fume hood.[3] | Prevents inhalation of potentially harmful vapors.[3] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents or strong acids.[3][4]
Protocol for Waste Collection
-
Container Selection:
-
Labeling:
-
Immediately upon adding the first volume of waste, affix a "Hazardous Waste" label.[3][10]
-
The label must clearly state:
-
"Hazardous Waste: this compound"
-
List all constituents, including solvents (e.g., "Methanol solution of...").
-
Associated Hazards: "Toxic," "Irritant," "Flammable."
-
Accumulation Start Date.
-
-
-
Waste Accumulation:
-
Pure Compound/Concentrated Residues: Collect any unused or expired solid this compound directly in the designated waste container.
-
Dilute Solutions: Collect all solutions (e.g., from reaction workups, chromatography fractions) in the designated liquid waste container. Do not empty into drains.[5][8][10]
-
Contaminated Solids: Collect all materials that have come into contact with the compound, such as pipette tips, contaminated gloves, absorbent pads, and weighing papers.[1] This solid waste must be placed in a separate, clearly labeled "Hazardous Solid Waste" container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[10]
-
The storage location must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Keep the container away from heat, direct sunlight, and all sources of ignition.[3][7]
-
Spill Management and Decontamination
Accidental releases must be managed promptly and safely.
-
Small Spills (within a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[4][10]
-
Carefully scoop the absorbed material into the designated hazardous solid waste container.[10]
-
Decontaminate the surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[8][10] This is a regulatory requirement for hazardous waste and ensures the material is treated in an environmentally sound manner.
-
Incineration: The recommended disposal method for pyridine-based waste is high-temperature incineration (820°C - 1600°C) in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[2][7]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][11]
Below is a logical workflow diagram summarizing the decision-making process for handling and disposing of waste generated from this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. Retrieved from [Link]
-
Synerzine. (2019). Safety Data Sheet: 2-Acetyl Pyridine. Retrieved from [Link]
-
Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2024). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
